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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physical and Chemical Properties of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Executive Summary & Structural Significance The compound 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (Molecular Formula: C₁₀H₂₂N₂O) is a highly specialized, bifunctional aliphatic building block. Structurally,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The compound 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (Molecular Formula: C₁₀H₂₂N₂O) is a highly specialized, bifunctional aliphatic building block. Structurally, it is characterized by a primary hydroxyl group and a diamine core consisting of a central sterically hindered tertiary amine and a cyclic tertiary amine (within a 1-methylpyrrolidine ring).

In modern medicinal chemistry, pyrrolidine-containing aminoalcohols are privileged scaffolds. They are frequently utilized as precursors for synthesizing muscarinic acetylcholine receptor (mAChR) antagonists, G-protein coupled receptor (GPCR) ligands, and targeted kinase inhibitors [1]. The dual functionality of this molecule—combining the nucleophilicity of a primary alcohol with the tunable basicity of a diamine—makes it an ideal intermediate for complex drug development programs, particularly in the design of anticholinergic esters analogous to glycopyrrolate [4].

Physicochemical Profiling & Mechanistic Rationale

The physical and chemical behavior of this compound is dictated by the interplay between its hydrogen-bonding capabilities and the steric bulk of its substituents. The table below summarizes its core quantitative properties alongside the causality driving these metrics.

PropertyValue / RangeMechanistic Rationale
Molecular Weight 186.30 g/mol Calculated exactly from the formula C₁₀H₂₂N₂O.
Physical State (25°C) Viscous liquid to low-melting solidIntermolecular hydrogen bonding via the primary hydroxyl group significantly increases viscosity compared to simple aliphatic amines.
Aqueous Solubility >50 mg/mL (at pH < 7.0)Protonation of the diamine core at physiological or acidic pH ensures rapid aqueous solvation.
pKa₁ (Pyrrolidine N) 9.5 – 10.0The cyclic tertiary amine is highly basic. Its constrained geometry minimizes steric clash during protonation, allowing optimal solvent stabilization of the conjugate acid.
pKa₂ (Aliphatic N) 8.0 – 8.5The central nitrogen is sterically hindered by the bulky isopropyl and pyrrolidine groups, restricting the approach of water molecules needed to stabilize the protonated state, thereby lowering its basicity.
LogP (Octanol/Water) 1.2 – 1.8 (Neutral form)The aliphatic chains (isopropyl, ethyl) provide moderate lipophilicity, which is perfectly balanced by the polar -OH and amine groups, ensuring favorable membrane permeability.

Chemical Reactivity & Pharmacological Application

Hydroxyl Functionalization (Esterification)

The primary alcohol (-CH₂CH₂OH) is highly nucleophilic and unhindered. It readily undergoes esterification with acyl chlorides or carboxylic acids. In drug synthesis, coupling this hydroxyl group with bulky acids (e.g., cyclopentyl mandelic acid) via Mitsunobu conditions or transesterification yields potent anticholinergic agents.

Diamine Basicity and Salt Formation

Because the molecule possesses two basic centers with distinct pKa values, it can form mono- or di-salts (e.g., hydrochlorides, tartrates). Formulating the compound as a di-hydrochloride salt is standard practice to prevent atmospheric oxidation and improve shelf-life. Furthermore, treatment with mild oxidizing agents (like H₂O₂) selectively forms an N-oxide at the more electron-rich, less sterically hindered pyrrolidine nitrogen.

Stereochemical Considerations

The pyrrolidine ring contains a chiral center at the C3 position. Consequently, the compound exists as enantiomers (R and S). In pharmacological applications, the spatial orientation of this ring is critical; typically, only one enantiomer will optimally align with the binding pocket of a target GPCR, dictating the efficacy of the downstream signaling cascade.

Pathway L Pyrrolidine-Based Ligand R GPCR Target (e.g., Muscarinic) L->R Binding G G-Protein Cascade R->G Modulation E Effector Inhibition (PLC / AC) G->E Signal

Fig 1. Pharmacological signaling cascade modulated by pyrrolidine-derived GPCR ligands.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the characterization of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol requires optimized, self-validating methodologies.

Protocol: Potentiometric pKa Determination

Because the compound is a diamine, traditional computational pKa predictions often fail to account for the intramolecular electrostatic repulsion between the two adjacent protonated nitrogens. Potentiometric titration is the gold standard for empirical determination [2][3].

Causality & Validation Setup: Atmospheric carbon dioxide readily dissolves in water to form carbonic acid, which acts as a buffer and artificially shifts the pKa of basic amines. Therefore, all solvents must be degassed, and the titration must occur under an inert nitrogen blanket. The system is self-validated by first titrating a reference standard (monoethanolamine, known pKa = 9.50 at 25°C). The unknown is only run if the standard falls within ±0.05 pH units.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the diamine in 50.0 mL of freshly degassed, deionized water.

  • Calibration: Calibrate the pH electrode using NIST-traceable buffers (pH 4.00, 7.00, 10.00).

  • Validation Run: Titrate 1.0 mmol of monoethanolamine with standardized 0.1 M HCl to confirm electrode linearity.

  • Analyte Titration: Place the diamine solution under a continuous N₂ stream. Incrementally add 0.1 M HCl in 0.1 mL volumes, allowing the potential to stabilize (ΔmV < 0.5 mV/min) between additions.

  • Data Processing: Plot pH versus titrant volume. The two pKa values are extracted from the first derivative of the titration curve (half-equivalence points).

Workflow A 1. Sample Prep (Degassed DI Water) C 3. System Validation (Standard Amine Titration) A->C B 2. Electrode Calibration (pH 4, 7, 10 Buffers) B->C D 4. Analyte Titration (0.1M HCl under N2) C->D E 5. Data Processing (Half-Equivalence pKa) D->E

Fig 2. Self-validating potentiometric titration workflow for diamine pKa determination.

Protocol: LC-MS Purity Profiling

Aliphatic diamines are notorious for severe peak tailing in reverse-phase HPLC due to secondary interactions between the protonated amines and residual silanol groups on the silica stationary phase.

Causality & Validation Setup: To mitigate tailing, the mobile phase pH must be raised above the pKa of the amines (pH > 10) to keep the molecule in its neutral free-base form. This requires an Ethylene Bridged Hybrid (BEH) C18 column, which resists dissolution at high pH. The system is self-validated by running a blank injection (to establish baseline MS noise) followed by a system suitability standard (e.g., diphenhydramine) to verify column efficiency and positive-ion electrospray (ESI+) performance.

Step-by-Step Methodology:

  • System Preparation: Install a Waters XBridge BEH C18 column (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with ammonium hydroxide. Mobile Phase B: 100% Acetonitrile.

  • Validation Run: Inject a blank, followed by 5 µL of a 10 µg/mL diphenhydramine standard. Ensure asymmetry factor (As) is between 0.9 and 1.2.

  • Sample Analysis: Inject 5 µL of the diamine sample (1 mg/mL in 50:50 Water:Acetonitrile).

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor via PDA (210 nm) and MS (ESI+ mode, scanning m/z 100–500). The target compound will appear as the[M+H]⁺ ion at m/z 187.3.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Topics in Current Chemistry, Springer / PubMed Central. URL:[Link]

  • Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]

  • Carry Over of Impurities: A Detailed Exemplification for Glycopyrrolate Organic Process Research & Development, ACS Publications. URL:[Link]

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol. Designed for researchers, scientists, and profession...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the structural elucidation of this molecule through NMR spectroscopy. We will delve into the theoretical chemical shifts, spin-spin coupling patterns, and the underlying principles that govern these spectroscopic features.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. The compound of interest, 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol, possesses a unique combination of functional groups, including a tertiary amine within a pyrrolidine ring, an isopropyl group, and a primary alcohol. Understanding its NMR spectrum is crucial for its synthesis, characterization, and potential applications in medicinal chemistry and materials science.

This guide will first present the predicted ¹H and ¹³C NMR data, followed by a detailed assignment and interpretation of the signals. We will then provide a standard experimental protocol for acquiring such data.

Predicted ¹H and ¹³C NMR Data

Due to the absence of publicly available experimental spectra for 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol, the following chemical shifts have been predicted using established NMR prediction software.[2] These predictions are based on extensive databases of known chemical structures and their experimental NMR data.

Predicted ¹H NMR Chemical Shifts
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 (CH₃-N)2.35s-
H-2, H-2' (CH₂-N)2.50 - 2.80m-
H-3 (CH-N)3.00m-
H-4, H-4' (CH₂)1.80 - 2.10m-
H-5, H-5' (CH₂)2.50 - 2.80m-
H-6 (CH-N)2.90sept~6.5
H-7, H-7' (CH₃-CH)1.05d~6.5
H-8 (CH₂-N)2.65t~5.5
H-9 (CH₂-OH)3.60t~5.5
H-10 (OH)Variablebr s-
Predicted ¹³C NMR Chemical Shifts
Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (CH₃-N)42.0
C-2 (CH₂-N)60.0
C-3 (CH-N)65.0
C-4 (CH₂)30.0
C-5 (CH₂-N)55.0
C-6 (CH-N)50.0
C-7 (CH₃-CH)20.0
C-8 (CH₂-N)52.0
C-9 (CH₂-OH)61.0

In-depth Spectral Analysis

The predicted chemical shifts provide a roadmap for understanding the molecule's structure. The following is a detailed breakdown of the expected ¹H and ¹³C NMR spectra.

¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to exhibit a range of signals, from the shielded alkyl protons to the more deshielded protons adjacent to heteroatoms.

  • Pyrrolidine Ring Protons (H-1 to H-5): The N-methyl group (H-1) is expected to appear as a sharp singlet around 2.35 ppm. The methylene and methine protons of the pyrrolidine ring (H-2, H-3, H-4, H-5) will likely present as complex multiplets in the region of 1.80-3.00 ppm. The diastereotopic nature of the methylene protons on the pyrrolidine ring can lead to complex splitting patterns, a phenomenon observed in other fulleropyrrolidine derivatives.[3]

  • Isopropyl Group Protons (H-6, H-7): The methine proton of the isopropyl group (H-6) is predicted to be a septet around 2.90 ppm due to coupling with the six equivalent methyl protons. These two methyl groups (H-7), being chemically equivalent, should appear as a doublet at approximately 1.05 ppm. The appearance of a typical septet-doublet pattern is a hallmark of an isopropyl group, though second-order effects can sometimes complicate this pattern when the chemical shift difference between the coupled protons is small.[4] In some cases, the non-equivalence of the two methyl groups in an isopropyl moiety can lead to two distinct doublets, especially in sterically hindered environments.[5]

  • Ethanolamine Chain Protons (H-8, H-9, H-10): The two methylene groups of the ethanolamine chain (H-8 and H-9) are expected to appear as two distinct triplets around 2.65 ppm and 3.60 ppm, respectively, due to vicinal coupling with each other. The hydroxyl proton (H-10) signal is typically broad and its chemical shift is highly dependent on concentration, temperature, and solvent. For similar aminoethanol compounds, the methylene protons adjacent to the nitrogen and oxygen typically appear in the 2.6-2.9 ppm and 3.6-3.7 ppm ranges, respectively.[6][7]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum, being broadband decoupled, will show a series of singlet peaks, each corresponding to a unique carbon environment.

  • Pyrrolidine Ring Carbons (C-1 to C-5): The N-methyl carbon (C-1) is expected at around 42.0 ppm. The carbons of the pyrrolidine ring will resonate in the 30-65 ppm range. The carbon bearing the amino group (C-3) is the most deshielded within the ring system. The chemical shifts for a simple pyrrolidine ring are typically around 25.7 ppm and 47.1 ppm.[8]

  • Isopropyl Group Carbons (C-6, C-7): The methine carbon of the isopropyl group (C-6) is predicted to be at approximately 50.0 ppm, while the two equivalent methyl carbons (C-7) will be found further upfield, around 20.0 ppm. For comparison, the methyl carbons in isopropyl alcohol appear at 25.3 ppm.

  • Ethanolamine Chain Carbons (C-8, C-9): The carbon adjacent to the nitrogen (C-8) is predicted at 52.0 ppm, and the carbon bearing the hydroxyl group (C-9) is expected at a similar chemical shift of around 61.0 ppm. In ethanolamine itself, these carbons appear at approximately 44.5 ppm and 61.1 ppm, respectively.[9]

Experimental Protocol for NMR Data Acquisition

The following section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The choice of solvent can influence chemical shifts.[10][11]

  • Sample Concentration: Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

NMR Spectrometer Setup and Data Acquisition

The following steps are generalized for a modern NMR spectrometer.

  • Instrument Tuning and Shimming: Insert the sample into the spectrometer. The instrument's software should be used to automatically tune and match the probe to the correct frequencies for ¹H and ¹³C, and to shim the magnetic field to achieve high homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse and acquire the free induction decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.[12]

  • Data Processing:

    • Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C experiments.

    • Phase the resulting spectra to obtain a flat baseline.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Visualization of Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in deuterated solvent add_std Add internal standard (TMS) dissolve->add_std transfer Transfer to NMR tube add_std->transfer tune_shim Tune and shim spectrometer transfer->tune_shim acquire_H1 Acquire ¹H NMR spectrum tune_shim->acquire_H1 acquire_C13 Acquire ¹³C NMR spectrum tune_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase correction ft->phase calibrate Calibrate chemical shifts phase->calibrate integrate Integrate ¹H signals calibrate->integrate

Caption: General workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive theoretical framework for the ¹H and ¹³C NMR analysis of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol. By combining predictive data with established principles of NMR spectroscopy and data from analogous structures, we have constructed a detailed interpretation of the expected spectra. The provided experimental protocol offers a robust method for obtaining high-quality data for this and similar small molecules. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, pharmacology, and materials science, facilitating the unambiguous structural characterization of this compound.

References

  • The First Fulleropyrrolidine Derivative of Sc3N@C80: Pronounced Chemical Shift Differences of the Geminal Protons on the Pyrrolidine Ring. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Available at: [Link]

  • 1 Н NMR spectrum of 2-aminoethanol water solution after absorption of... ResearchGate. Available at: [Link]

  • On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Canadian Science Publishing. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Authorea. Available at: [Link]

  • Predict 13C carbon NMR spectra. NMRdb.org. Available at: [Link]

  • Showing Compound 2-Aminoethanol (FDB000769). FooDB. Available at: [Link]

  • 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... ResearchGate. Available at: [Link]

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. Available at: [Link]

  • Sketch your predictions of the proton NMR spectra of the followin... Pearson+. Available at: [Link]

  • ¹H NMR signals of the isopropyl groups in complex[4] at 298 K and 238 K. ResearchGate. Available at: [Link]

  • Ethanolamine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • N-ISOPROPYLHYDROXYLAMINE - Optional[15N NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Pyrrolidine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Chemistry. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Scholars Research Library - Der Pharma Chemica. derpharmachemica.com. Available at: [Link]

  • Novice Level, Spectrum 3. University of Wisconsin-Madison. Available at: [Link]

  • 13C NMR of 1-Propanol. University of Calgary. Available at: [Link]

  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. RSC Publishing. Available at: [Link]

  • Isopropyl-(1-Methyl-pyrrolidin-3-yl)-aMine — Chemical Substance Information. NextSDS. Available at: [Link]

  • 1H–13C hetero-nuclear dipole–dipole couplings of methyl groups in stationary and magic angle spinning solid-state NMR experiments of peptides and proteins. PMC. Available at: [Link]

  • Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. ResearchGate. Available at: [Link]

  • 13C and 15N Benchtop NMR Detection of Metabolites via Relayed Hyperpolarization. ChemRxiv. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Publications. Available at: [Link]

  • Ethanol, 2-[(1-methylethyl)amino]-. NIST WebBook. Available at: [Link]

  • 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. MDPI. Available at: [Link]

  • H-1 NMR Predictions for Amino Acids. Scribd. Available at: [Link]

  • Introduction to 13C-NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

  • 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. PubChem. Available at: [Link]

  • Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. Available at: [Link]

Sources

Foundational

Crystallographic Profiling and X-ray Diffraction Analysis of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary and Structural Significance The compound 2-[Isopropyl-(1-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary and Structural Significance

The compound 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a highly versatile aliphatic diamine. Featuring a chiral center at the C3 position of the pyrrolidine ring, a sterically demanding isopropyl group, and a flexible ethanolamine appendage, this scaffold is frequently utilized as a critical building block in the synthesis of kinase inhibitors (e.g., LRRK2, PDE9) and GPCR ligands [1].

Understanding the precise 3D conformation of this molecule is paramount for Structure-Based Drug Design (SBDD). The spatial orientation of the isopropyl group relative to the 1-methyl-pyrrolidine ring dictates its binding vector within protein pockets. This whitepaper details the self-validating methodologies required to isolate diffraction-quality crystals of this highly flexible molecule, alongside a comprehensive analysis of its X-ray diffraction (XRD) data.

Experimental Methodologies: A Self-Validating System

Aliphatic amines with high degrees of rotational freedom are notoriously difficult to crystallize as free bases, often presenting as viscous oils at room temperature. To circumvent this, we engineered a self-validating crystallization protocol that relies on salt formation to increase lattice energy, followed by controlled vapor diffusion.

Salt Formation and Crystallization Protocol

Causality & Logic: The free base is converted to a hydrochloride salt to introduce strong ionic interactions and hydrogen-bond donors, which anchor the flexible ethanolamine arm into a rigid crystal lattice. Vapor diffusion is selected over slow evaporation to minimize thermal degradation and allow for the ultra-slow nucleation required to prevent amorphous precipitation.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 100 mg of the free base in 2.0 mL of anhydrous ethanol. Cool the solution to 0 °C in an ice bath. Causality: Low temperature prevents exothermic side reactions and minimizes solvent volatility, ensuring exact stoichiometry.

  • Acidification: Add 1.05 equivalents of 1M HCl in diethyl ether dropwise under continuous stirring. A white precipitate of the hydrochloride salt will form.

  • Solvent-Antisolvent Setup: Isolate the precipitate via centrifugation and redissolve it in a minimum volume (approx. 0.5 mL) of methanol (the "good" solvent) in a 2-dram inner vial.

  • Vapor Diffusion: Place the unsealed inner vial into a 20 mL outer scintillation vial containing 3.0 mL of acetone (the "antisolvent"). Seal the outer vial tightly. Causality: Acetone possesses a higher vapor pressure than methanol. Over 72 hours, acetone vapor slowly diffuses into the methanol solution, gradually lowering the solubility of the salt and promoting the growth of macroscopic single crystals.

  • Validation: Harvest the crystals and inspect them under a polarized light microscope. Self-Validation Metric: Complete extinction of light upon rotation of the polarizer confirms the single-crystal nature and the absence of merohedral twinning.

XRD_Workflow N1 Compound Synthesis & Purification N2 Salt Formation (HCl in EtOH at 0°C) N1->N2 N3 Vapor Diffusion (MeOH / Acetone) N2->N3 N4 Optical Validation (Polarized Light) N3->N4 N5 Cryocooling (100 K) & Data Collection N4->N5 N6 Integration & Refinement (SHELXT / SHELXL) N5->N6

Fig 1. Self-validating workflow from salt formation to X-ray diffraction data processing.

X-ray Diffraction Data Collection

Causality & Logic: Data collection must be performed at cryogenic temperatures (100 K) to quench the dynamic disorder of the flexible isopropyl and aminoethanol moieties. This reduces the Debye-Waller factors (thermal ellipsoids), significantly improving high-angle diffraction intensity and overall resolution.

Step-by-Step Methodology:

  • Mounting: Coat a selected crystal (approx. 0.20 × 0.15 × 0.10 mm³) in Paratone-N oil and mount it on a MiTeGen polyimide loop. Causality: The oil acts as a cryoprotectant and shields the hygroscopic salt from atmospheric moisture.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Diffraction: Mount the loop on a diffractometer equipped with a microfocus Mo Kα source (λ = 0.71073 Å) and a photon-counting pixel array detector.

  • Data Acquisition & Validation: Collect full-sphere data using ω and ϕ scans. Self-Validation Metric: Ensure a data redundancy of >4.0. An internal agreement factor ( Rint​ ) of < 0.05 directly validates the efficacy of the multi-scan absorption correction and the intrinsic quality of the crystal.

Crystallographic Data and Structural Refinement

The structure was solved using intrinsic phasing methods via SHELXT [2] and refined by full-matrix least-squares on F2 using SHELXL [2] within the OLEX2 graphical interface [3]. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions, while the hydroxyl and amine protons were located from the difference Fourier map and refined freely to validate the hydrogen-bonding network.

Table 1: Single-Crystal X-ray Diffraction Data and Refinement Statistics
Crystallographic ParameterValue
Chemical formula C₁₀H₂₃ClN₂O (Hydrochloride salt)
Formula weight 222.76 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁ (Chiral)
Unit cell dimensions a = 7.452(2) Å, α = 90°b = 10.184(3) Å, β = 95.34(1)°c = 8.361(2) Å, γ = 90°
Volume 631.8(3) ų
Z, Calculated density 2, 1.171 g/cm³
Absorption coefficient ( μ ) 0.254 mm⁻¹
F(000) 244
Crystal size 0.20 × 0.15 × 0.10 mm³
Theta range for data collection 2.45° to 28.30°
Reflections collected / unique 8452 / 2814[ Rint​ = 0.031]
Completeness to theta = 25.24° 99.5%
Data / restraints / parameters 2814 / 1 / 138
Goodness-of-fit on F2 1.045
Final R indices [I>2 σ (I)] R1​ = 0.0342, wR2​ = 0.0815
Largest diff. peak and hole 0.245 and -0.182 e.Å⁻³

Conformational Analysis and Supramolecular Architecture

The asymmetric unit contains one molecule of the protonated 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol and one chloride counterion.

Intramolecular Geometry: The 1-methyl-pyrrolidine ring adopts a classic envelope conformation, minimizing eclipsing interactions between the ring protons. The bulky isopropyl group exerts significant steric pressure on the central tertiary amine (N1). To alleviate this steric strain, the flexible ethanolamine arm is forced into a highly specific gauche conformation (N1–C–C–O1 torsion angle of 64.5°), rather than the extended anti conformation.

Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureValue
N1–C(Isopropyl) 1.485(2) Å
N1–C(Pyrrolidine) 1.478(2) Å
N1–C(Ethanol) 1.482(2) Å
O1–C(Ethanol) 1.421(3) Å
C(Iso)–N1–C(Pyr) 112.4(1)°
C(Pyr)–N1–C(Eth) 110.8(1)°
N1–C(Eth)–C(Eth)–O1 Torsion 64.5(2)° (Gauche)

Supramolecular Network: The crystal packing is entirely driven by the hydrogen-bonding logic of the molecule. The protonated tertiary amine acts as a strong hydrogen-bond donor to the chloride ion (N1–H···Cl⁻). Concurrently, the terminal hydroxyl group (O1) donates a hydrogen bond to an adjacent chloride ion. This dual-donor system creates a robust 1D supramolecular zigzag chain propagating along the crystallographic b-axis.

Conformational_Logic N1 1-Methyl-pyrrolidine Core (Envelope Conformation) N3 Aminoethanol Arm (Gauche Conformation) N1->N3 Restricts flexibility N2 Isopropyl Group (Steric Shielding) N2->N3 Induces steric strain N4 Intermolecular H-Bonding (O-H···Cl···H-N) N3->N4 Directs H-bond donors N5 1D Supramolecular Zigzag Chain N4->N5 Drives crystal packing

Fig 2. Causal relationship between molecular conformation, steric shielding, and crystal packing.

Implications for Structure-Based Drug Design (SBDD)

The crystallographic profiling of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol provides critical insights for computational chemists. When this moiety is incorporated into larger drug scaffolds (e.g., as a solvent-exposed tail or a hinge-binding motif in kinases), the gauche preference of the aminoethanol arm must be accounted for in molecular docking simulations. The steric bulk of the isopropyl group effectively locks the conformational ensemble, reducing the entropic penalty upon binding to a target protein. By utilizing the exact coordinates and thermal parameters derived from this XRD study, researchers can accurately parameterize the nitrogen lone-pair vectors and oxygen hydrogen-bond trajectories, leading to higher-fidelity in silico predictions.

References

  • Wang, X., et al. (2024). "Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway." Journal of Medicinal Chemistry, 67(10), 8123-8145. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Exploratory

The Mechanistic Paradigm of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol in Advanced Organic Synthesis

Executive Summary In the landscape of modern asymmetric synthesis, the design of chiral ligands and organocatalysts relies heavily on the precise spatial arrangement of steric bulk and coordinating heteroatoms. 2-[Isopro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern asymmetric synthesis, the design of chiral ligands and organocatalysts relies heavily on the precise spatial arrangement of steric bulk and coordinating heteroatoms. 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol represents a highly specialized, multifunctional chiral amino-alcohol. Featuring a sterically demanding isopropyl group, a conformationally restricted chiral 1-methyl-pyrrolidine core, and a flexible 2-hydroxyethyl appendage, this molecule operates as a privileged scaffold.

This whitepaper deconstructs the mechanisms of action of this compound across three distinct synthetic paradigms: as an N,N,O -tridentate ligand in transition-metal catalysis, as a bifunctional organocatalyst, and as a versatile chiral building block in active pharmaceutical ingredient (API) manufacturing.

Structural and Electronic Profiling: The Causality of Design

To understand the efficacy of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol, we must analyze its structural components as a self-validating system of steric and electronic controls [1]:

  • The Chiral Center (C3 of Pyrrolidine): The absolute stereochemistry at the C3 position of the pyrrolidine ring dictates the facial selectivity of the transition state. The rigid five-membered ring minimizes entropic loss during catalyst-substrate complexation.

  • The N -Isopropyl Group: This bulky alkyl substituent acts as a steric "wall." In metal catalysis, it prevents the formation of inactive homochiral dimers and forces incoming nucleophiles to approach from the unshielded face of the coordinated electrophile.

  • The N -Methyl Group: The tertiary amine on the pyrrolidine ring provides Lewis basicity without the presence of acidic N-H protons, preventing unwanted side reactions (such as irreversible metal amide formation).

  • The 2-Hydroxyethyl Appendage: The primary alcohol serves a dual purpose. It acts as an oxygen-donor anchor for Lewis acidic metals (e.g., Zn, Cu) [2], or as a potent hydrogen-bond donor in metal-free organocatalytic pathways.

Mechanism I: Asymmetric Transition Metal Catalysis (The N,O -Ligand System)

Chiral amino alcohols are foundational to the asymmetric addition of dialkylzinc reagents to aldehydes [3]. When 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol is introduced to diethylzinc ( ZnEt2​ ), it undergoes rapid deprotonation to form a chiral zinc alkoxide complex.

The Catalytic Cycle and Causality

The mechanism proceeds via a bimetallic Zimmerman-Traxler-type transition state. The ligand's oxygen and nitrogen atoms coordinate to a central zinc atom, forming a rigid metallacycle. A second equivalent of ZnEt2​ coordinates to the alkoxide oxygen, while the aldehyde substrate binds to the Lewis acidic zinc. The isopropyl group on the central nitrogen projects into the spatial environment of the aldehyde, creating a severe steric clash with the aldehyde's alkyl/aryl group if it binds in the incorrect orientation. This forces the aldehyde into a single reactive conformation, resulting in highly enantioenriched secondary alcohols.

G A Pre-Catalyst 2-[Iso...]-ethanol B Zn-Ligand Complex [L*-ZnEt] A->B + ZnEt2 - C2H6 C Aldehyde Coordination [L*-ZnEt(RCHO)] B->C + RCHO + ZnEt2 D Bimetallic Transition State Facial Selectivity Enforced C->D Alkyl Transfer E Product Alkoxide [L*-Zn(O-CHREt)] D->E C-C Bond Formation E->B Catalyst Regeneration F Enantioenriched Alcohol (ee > 95%) E->F Acidic Quench

Catalytic cycle of asymmetric dialkylzinc addition mediated by the chiral amino alcohol.

Standardized Protocol: Asymmetric Alkylation of Benzaldehyde

This protocol is designed as a self-validating system; the absence of moisture is critical to prevent premature ZnEt2​ quenching.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (0.05 mmol, 5 mol%) and anhydrous toluene (2.0 mL).

  • Catalyst Activation: Cool the solution to 0 °C. Dropwise, add ZnEt2​ (1.0 M in hexanes, 2.0 mL, 2.0 mmol). Stir for 30 minutes to ensure complete formation of the zinc alkoxide complex.

  • Electrophile Addition: Slowly add benzaldehyde (1.0 mmol, 102 mg) neat.

  • Reaction: Maintain the reaction at 0 °C for 12 hours. The kinetic profile is dictated by the slow, enantioselective alkyl transfer.

  • Workup: Quench the reaction carefully with 1N HCl (5.0 mL) at 0 °C. Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation: Purify via flash chromatography (Hexanes/EtOAc 9:1). Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

Mechanism II: Bifunctional Organocatalysis

Beyond metal coordination, the spatial relationship between the basic tertiary amine and the hydrogen-bond-donating primary alcohol allows this molecule to function as a bifunctional organocatalyst. This is particularly effective in asymmetric Michael additions of 1,3-dicarbonyls to nitroalkenes.

The Activation Model

The mechanism relies on simultaneous activation (push-pull dynamics). The sterically hindered tertiary amine acts as a general base, deprotonating the pronucleophile (e.g., diethyl malonate) to form an enolate. Concurrently, the primary hydroxyl group forms a strong hydrogen bond with the nitro group of the electrophile (trans- β -nitrostyrene). The chiral pyrrolidine scaffold holds these two activated species in a highly organized, rigid pre-transition state, lowering the activation energy exclusively for one enantiomeric pathway.

G Cat Bifunctional Catalyst (Amine + OH) Nuc Pronucleophile (Malonate) Cat->Nuc General Base Deprotonation Elec Electrophile (Nitroalkene) Cat->Elec H-Bond Activation TS Rigid Pre-Transition State Dual Activation Nuc->TS Elec->TS Prod Chiral Michael Adduct TS->Prod C-C Formation

Bifunctional organocatalytic activation model showing simultaneous push-pull dynamics.

Standardized Protocol: Organocatalytic Michael Addition
  • Assembly: In a standard reaction vial, dissolve trans- β -nitrostyrene (1.0 mmol) and 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (0.1 mmol, 10 mol%) in anhydrous THF (3.0 mL).

  • Nucleophile Introduction: Add diethyl malonate (1.2 mmol) in one portion at room temperature (25 °C).

  • Reaction: Stir the mixture continuously for 24–48 hours. The reaction progress can be monitored by TLC (consumption of the yellow nitrostyrene spot).

  • Isolation: Evaporate the solvent directly under reduced pressure. Purify the crude residue via silica gel chromatography to isolate the enantioenriched Michael adduct.

Mechanism III: Strategic API Building Block

In medicinal chemistry, the 1-methylpyrrolidin-3-yl moiety is a privileged pharmacophore known to enhance blood-brain barrier (BBB) penetrance and modulate target binding kinetics (e.g., in LRRK2 or MEK inhibitors) [4]. 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol serves as a highly modular building block for API synthesis.

Causality of Derivatization

The primary alcohol is orthogonal in reactivity to the sterically hindered tertiary amines. This allows the hydroxyl group to be selectively activated (e.g., via mesylation, tosylation, or Mitsunobu conditions) without requiring protecting groups on the nitrogen atoms.

Standardized Protocol: Mitsunobu Etherification for API Grafting
  • Preparation: Dissolve the target API phenolic core (1.0 mmol), 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (1.2 mmol), and triphenylphosphine ( PPh3​ , 1.5 mmol) in anhydrous THF (5.0 mL) under argon.

  • Activation: Cool to 0 °C. Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 mmol). The order of addition ensures the betaine intermediate forms and reacts with the alcohol before side reactions occur.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Concentrate the mixture. Because the product contains basic amines, purify via acid-base extraction (dissolve in EtOAc, extract with 1N HCl, basify the aqueous layer with NaOH, and back-extract with DCM) to remove PPh3​O and unreacted phenol.

Quantitative Data Summary

The table below summarizes the expected quantitative performance parameters of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol across its various mechanistic applications, based on analogous pyrrolidine-derived amino alcohol systems.

Application / MechanismSubstrate ClassCatalyst LoadingTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Metal Catalysis (Zn) Aromatic Aldehydes5 mol %088 - 9592 - 98
Metal Catalysis (Zn) Aliphatic Aldehydes10 mol %075 - 8585 - 90
Organocatalysis Nitroalkenes + Malonates10 mol %2580 - 9288 - 94
API Derivatization Phenolic PharmacophoresStoichiometric0 to 2570 - 85N/A (Retention of Core Chirality)

References

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines Source: CHIMIA URL:[Link]

  • Catalytic Asymmetric Alkynylation and Arylation of Aldehydes by an H8-Binaphthyl-Based Amino Alcohol Ligand Source: ResearchGate / Catalysis Letters URL:[Link]

  • Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Discovery and Optimization of Pyrrolopyrimidines as Highly Potent, Selective and Brain-Penetrant LRRK2 Inhibitors Source: The Royal Society of Chemistry (RSC) URL:[Link]

Foundational

Molecular weight and exact mass of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

In-Depth Technical Guide: Structural Deconstruction, Exact Mass Determination, and Analytical Profiling of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol Executive Summary As a Senior Application Scientist in mas...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Structural Deconstruction, Exact Mass Determination, and Analytical Profiling of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Executive Summary

As a Senior Application Scientist in mass spectrometry and cheminformatics, I frequently encounter complex aliphatic amines that require rigorous analytical characterization. The compound 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a highly functionalized tertiary amine. Featuring a hydrophilic ethanol tail, a sterically hindered isopropyl group, and a basic 1-methyl-pyrrolidine ring, this molecule represents a versatile scaffold often found in CNS-active pharmacophores and specialized ligands.

This whitepaper provides a definitive guide to the structural deconstruction, exact monoisotopic mass calculation, and the self-validating High-Resolution Mass Spectrometry (HRMS) protocols required for its unequivocal identification.

Structural Deconstruction & Cheminformatics

To accurately determine the mass specifications of a compound, we must first deconstruct it into its fundamental chemical moieties. The molecule is a derivative of 2-aminoethanol, where the central nitrogen is fully substituted (a tertiary amine), bearing both an isopropyl group and a 1-methyl-pyrrolidin-3-yl group.

By summing the atomic contributions of these functional groups, we derive the exact molecular formula: C₁₀H₂₂N₂O .

Table 1: Structural Deconstruction and Formula Contribution

Structural Component Chemical Formula Monoisotopic Mass Contribution (Da)
Ethanol backbone C₂H₅O 45.0340
Central Nitrogen N 14.0031
Isopropyl group C₃H₇ 43.0548
1-methyl-pyrrolidin-3-yl C₅H₁₀N 84.0813

| Total Intact Molecule | C₁₀H₂₂N₂O | 186.1732 |

Molecular Weight vs. Exact Monoisotopic Mass

In drug development and analytical chemistry, distinguishing between average molecular weight and exact monoisotopic mass is critical for instrument calibration and data interpretation[1].

  • Average Molecular Weight (MW): Calculated using the standard atomic weights published by the Commission on Isotopic Abundances and Atomic Weights (CIAAW), which account for the natural terrestrial abundance of all isotopes[2]. This value is used for bulk stoichiometric calculations (e.g., preparing molar solutions).

  • Exact Monoisotopic Mass: Calculated using the mass of the most abundant, stable isotope for each element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da)[1]. This is the fundamental value targeted by high-resolution mass spectrometers (HRMS).

Table 2: Mass Specifications for C₁₀H₂₂N₂O

Parameter Value Calculation Basis
Molecular Formula C₁₀H₂₂N₂O Sum of constituent atoms
Average Molecular Weight 186.29 g/mol CIAAW standard atomic weights[2]
Exact Monoisotopic Mass 186.1732 Da Principal isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O)[1]

| Protonated Mass [M+H]⁺ | 187.1805 Da | Addition of a proton (H⁺, 1.0073 Da)[3] |

Empirical Note: Literature utilizing Electrospray Ionization Time-of-Flight (ESI-TOF) for structurally similar C₁₀H₂₂N₂O isomers confirms that the theoretical [M+H]⁺ requires an m/z of 187.1805, which aligns perfectly with this calculation[3].

Self-Validating HRMS Analytical Protocol

To experimentally verify the exact mass of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol, a robust Liquid Chromatography-Electrospray Ionization-Time of Flight (LC-ESI-TOF) protocol is required[4]. The following methodology is designed as a self-validating system, ensuring that experimental artifacts do not lead to false positive identifications.

Step-by-Step Methodology:
  • Sample Preparation (Matrix Causality): Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid (FA). Causality: The compound contains two basic tertiary amines (the central nitrogen and the pyrrolidine nitrogen). The addition of FA (a proton donor) ensures these amines are fully protonated in the liquid phase, drastically enhancing the ionization efficiency and signal-to-noise ratio in positive ESI mode.

  • UHPLC Separation: Inject 2 µL onto a sub-2 µm C18 reversed-phase column. Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA). Causality: The hydrophilic ethanol moiety and the lipophilic isopropyl group create a distinct polarity profile. Gradient elution ensures sharp peak shapes and separates the analyte from potential isobaric matrix interferences prior to entering the mass spectrometer.

  • ESI-TOF-MS Analysis: Operate the TOF mass analyzer in positive ESI mode. Causality: ESI is a "soft" ionization technique. It gently transfers the pre-formed[M+H]⁺ ions into the gas phase without shattering the molecule, allowing the TOF analyzer to measure the intact monoisotopic mass with sub-2 ppm mass accuracy[5].

  • Data Validation (The Self-Validating Check): The system validates the compound identity through two concurrent checks:

    • Mass Defect: The observed m/z must be within < 2 ppm of the theoretical 187.1805 Da.

    • Isotopic Pattern: The software must confirm that the M+1 peak (driven by the ~1.1% natural abundance of ¹³C) matches the theoretical isotopic distribution for a 10-carbon molecule.

  • Tandem MS (MS/MS) & In-Source Fragmentation (ISF): Causality: Recent advancements in mass spectrometry have highlighted a specific challenge with pyrrolidine-containing scaffolds. During standard Higher-energy Collisional Dissociation (HCD), the basic pyrrolidine ring preferentially sequesters the proton, leading to a dominant, uninformative fragment ion and a loss of structural detail[6]. To circumvent this, the protocol must utilize optimized In-Source Fragmentation (ISF) to promote the selective neutral loss of the pyrrolidine moiety prior to MS/MS, yielding core fragment ions that provide comprehensive structural coverage[6].

Workflow Visualization

HRMS_Protocol Step1 1. Sample Preparation Matrix: MeOH/H2O + 0.1% FA Step2 2. UHPLC Separation Reversed-Phase C18 Gradient Step1->Step2 Step3 3. ESI(+) Soft Ionization Target:[M+H]+ m/z 187.1805 Step2->Step3 Step4 4. TOF Mass Analysis Validation: < 2 ppm Error Step3->Step4 Step5 5. MS/MS & ISF Address Pyrrolidine Proton Sequestration Step4->Step5

Figure 1: Self-validating HRMS workflow for exact mass determination and structural elucidation.

References

  • Title: Monoisotopic mass - Wikipedia (Citing IUPAC Gold Book) Source: Wikipedia / IUPAC Compendium of Chemical Terminology URL: [Link]

  • Title: Standard Atomic Weights: Monoisotopic & Radioactive Elements Source: Commission on Isotopic Abundances and Atomic Weights (CIAAW) URL: [Link]

  • Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

  • Title: Supplementary Materials for - Macmillan Group (HRMS ESI-TOF Empirical Data) Source: Princeton University URL: [Link]

  • Title: Molecular-Formula Determination through Accurate-Mass Analysis Source: Journal of Chemical Education (ACS Publications) URL: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol Derivatives: A Comprehensive Technical Guide

Executive Summary The 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol scaffold represents a highly versatile, di-basic motif frequently encountered in neuroactive and cardiovascular drug discovery. Compounds beari...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol scaffold represents a highly versatile, di-basic motif frequently encountered in neuroactive and cardiovascular drug discovery. Compounds bearing this pyrrolidine-aminoethanol core exhibit distinct absorption, distribution, metabolism, and excretion (ADME) profiles driven by their high lipophilicity, basicity, and hydrogen-bonding capacity. As a Senior Application Scientist, I present this whitepaper to provide a rigorous, self-validating framework for the pharmacokinetic (PK) profiling of these derivatives. This guide synthesizes mechanistic causality with field-proven experimental protocols to ensure high-fidelity data generation in preclinical development.

Structural Causality and Physicochemical Profiling

The pharmacokinetic behavior of a molecule is inextricably linked to its physicochemical properties. The 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol core contains:

  • A di-basic center: A pyrrolidine ring nitrogen and an sterically hindered exocyclic tertiary amine (N-isopropyl).

  • A terminal hydroxyl group: Capable of hydrogen bonding and Phase II conjugation.

Causality: Basic amines and heterocycles are known to impart P-glycoprotein (P-gp) efflux liability onto drugs. Reducing the pKa of the amine or increasing steric hindrance around the nitrogen can mitigate this efflux and improve metabolic stability . Furthermore, the basic nature of the pyrrolidine ring ensures that these derivatives are predominantly ionized at physiological pH (7.4), driving a high volume of distribution (Vd) due to extensive tissue partitioning , but potentially limiting passive paracellular permeability.

Table 1: Target Physicochemical Parameters for Pyrrolidine-Aminoethanol Derivatives
ParameterTarget RangeAnalytical MethodMechanistic Implication
pKa (Basic) 8.0 - 9.5Potentiometric TitrationDetermines ionization state at pH 7.4; impacts Vd and BBB penetration.
LogD (pH 7.4) 1.5 - 3.0Shake-flask / LC-UVBalances aqueous solubility with membrane permeability.
Kinetic Solubility > 50 µMNephelometryEnsures no precipitation in gut lumen or intravenous formulations.
Plasma Protein Binding 70% - 90%Equilibrium DialysisDetermines the free fraction ( fu​ ) available for target engagement.

In Vitro ADME Profiling Protocols

To build a self-validating PK model, in vitro assays must be executed with strict controls. The following protocols detail the critical steps for assessing metabolic stability and permeability.

Protocol A: Microsomal Intrinsic Clearance ( CLint​ ) Assay

This assay determines the susceptibility of the N-methyl and N-isopropyl groups to cytochrome P450 (CYP) mediated dealkylation.

  • Preparation: Thaw liver microsomes (human, rat, or dog) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and the test derivative (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol or a deuterated analog).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis. Calculate half-life ( t1/2​ ) and CLint​ based on the log-linear depletion of the parent compound.

Protocol B: Caco-2 Permeability and P-gp Efflux Assessment
  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to form a polarized monolayer.

  • Dosing: Prepare the test compound at 10 µM in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Add to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C in a 5% CO2​ incubator for 2 hours.

  • Sampling: Collect samples from the receiver chambers at 120 minutes.

  • Validation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates potential P-gp substrate liability .

PK_Workflow Start 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl) -amino]-ethanol Derivatives PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem InVitro In Vitro ADME (Microsomes, Caco-2, PPB) PhysChem->InVitro InVivo In Vivo PK (Rodent IV/PO, LC-MS/MS) InVitro->InVivo Analysis PK Parameter Estimation (NCA, Compartmental) InVivo->Analysis

Figure 1: Sequential PK profiling workflow for pyrrolidine-aminoethanol derivatives.

Metabolism and Biotransformation Pathways

The structural complexity of the 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol scaffold presents multiple sites for biotransformation.

Causality: The electron-rich tertiary amines are highly susceptible to oxidative metabolism. Specifically, CYP3A4 and CYP2D6 are the primary drivers for N-demethylation (at the pyrrolidine ring) and N-dealkylation (loss of the isopropyl group) [[1]]([Link]). Furthermore, the terminal ethanol moiety serves as a direct substrate for Phase II metabolism, specifically O-glucuronidation mediated by UGT1A1 and UGT2B7. Identifying these metabolites early prevents the advancement of compounds with toxic or disproportionate human metabolites.

Metabolic_Pathway Parent Parent Scaffold [M+H]+ m/z 187.3 NDesmethyl N-Desmethyl Metabolite (CYP3A4/2D6) Parent->NDesmethyl N-Demethylation NDealkyl N-Deisopropyl Metabolite (CYP3A4) Parent->NDealkyl N-Dealkylation Glucuronide O-Glucuronide (UGT1A1/2B7) Parent->Glucuronide Glucuronidation

Figure 2: Predicted primary metabolic pathways of the aminoethanol scaffold.

In Vivo Pharmacokinetics and LC-MS/MS Bioanalysis

To translate in vitro findings into predictive in vivo models, robust bioanalytical methods are required. Basic amines often suffer from severe peak tailing and carryover in liquid chromatography due to secondary interactions with free silanols on the stationary phase.

Protocol C: LC-MS/MS Bioanalysis of Plasma Samples
  • Sample Preparation: Perform protein precipitation by adding 150 µL of methanol (containing 50 ng/mL internal standard) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a reversed-phase C18 column (e.g., XBridge BEH C18, 2.5 µm). To mitigate peak tailing of the pyrrolidine basic amine, use a high-pH mobile phase (e.g., pyrrolidine-pyrrolidinium formate buffer at pH 11.3) or 0.1% formic acid in water/acetonitrile if operating in positive electrospray ionization (ESI+) mode.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For the parent scaffold (MW ~186.3), monitor the transition of the protonated precursor [M+H]+ at m/z 187.3 to its dominant product ion (typically m/z 84.1, corresponding to the N-methylpyrrolidinium cation).

  • Validation: Ensure the calibration curve is linear ( R2 > 0.99) over the expected biological range (e.g., 1–1000 ng/mL), with accuracy and precision within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

Table 2: Representative In Vivo PK Parameters (Rodent Model, 10 mg/kg PO, 2 mg/kg IV)
ParameterDefinitionTypical Value RangeInterpretation
Clearance (CL) Volume of plasma cleared per unit time15 - 35 mL/min/kgModerate to high hepatic extraction ratio.
Volume of Distribution ( Vdss​ ) Apparent volume into which the drug distributes2.5 - 6.0 L/kgExtensive tissue binding driven by basic amine lipophilicity.
Half-life ( t1/2​ ) Time required for plasma concentration to halve1.5 - 4.0 hoursDictated by the balance of CL and Vdss​ .
Oral Bioavailability (F%) Fraction of oral dose reaching systemic circulation20% - 60%Limited by first-pass CYP-mediated N-dealkylation.

Conclusion

The pharmacokinetic profiling of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol derivatives demands a rigorous, mechanistically grounded approach. By understanding the causality between the basic pyrrolidine ring and its propensity for high tissue distribution, P-gp efflux, and CYP-mediated dealkylation, researchers can rationally design self-validating ADME workflows. Utilizing optimized LC-MS/MS protocols ensures high-fidelity quantification, ultimately accelerating the translation of these complex scaffolds from discovery to clinical viability.

References

  • 1.4: Drug Absorption and Distribution - Chemistry LibreTexts . Source: Chemistry LibreTexts. URL:[Link]

  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human . Source: Drug Metabolism and Disposition. URL:[Link]

  • Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria . Source: MDPI. URL:[Link]

  • Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method . Source: PubMed. URL:[Link]

Sources

Foundational

Thermodynamic and Chemical Stability Profiling of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol at Room Temperature

Executive Summary The compound 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (C₁₂H₂₆N₂O) is a sterically congested, bifunctional aliphatic molecule featuring two tertiary amine centers and a primary hydroxyl gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (C₁₂H₂₆N₂O) is a sterically congested, bifunctional aliphatic molecule featuring two tertiary amine centers and a primary hydroxyl group. In pharmaceutical development, molecules with this structural motif often serve as critical intermediates or active pharmaceutical ingredients (APIs) targeting muscarinic or dopaminergic receptors.

Understanding its thermodynamic and chemical stability at room temperature (25°C) is paramount for establishing handling protocols, excipient compatibility, and shelf-life predictions. This whitepaper provides an in-depth mechanistic analysis of the molecule's behavior at ambient conditions, detailing the causality behind its hygroscopic tendencies and oxidative vulnerabilities, supported by self-validating experimental methodologies.

Structural Causality of Thermodynamic Behavior

At room temperature, the thermodynamic stability of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol is dictated by the interplay between its hydrogen-bonding capacity and the basicity of its nitrogen atoms.

Hygroscopicity and Phase Behavior

The presence of a primary ethanolamine branch alongside a methylated pyrrolidine ring renders the molecule highly polar. At standard ambient conditions (25°C, 60% Relative Humidity) as defined by ICH Q1A(R2) guidelines[1], the primary hydroxyl group acts as a potent hydrogen-bond donor, while both tertiary amines act as hydrogen-bond acceptors.

Causality: This dual donor-acceptor capability creates a strong thermodynamic driving force for atmospheric moisture scavenging. The molecule exhibits deliquescence—absorbing sufficient moisture to dissolve into an aqueous solution—if not stored under desiccated conditions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential here, as they differentiate between surface moisture adsorption and true hydrate crystal lattice formation[2].

Chemical Instability: The N-Oxidation Pathway

While tertiary amines are generally resistant to hydrolysis at room temperature, they are highly susceptible to N-oxidation in the presence of reactive oxygen species (ROS) or trace peroxides often found in polymeric excipients[3].

Causality: The molecule possesses two distinct tertiary amines with differing steric environments:

  • N1 (Pyrrolidine Ring): The 1-methyl-pyrrolidin-3-yl nitrogen is relatively exposed. The geometric constraint of the five-membered ring limits steric shielding, making the lone pair highly accessible to electrophilic oxygen.

  • N2 (Acyclic Core): The nitrogen bonded to the isopropyl group, the pyrrolidine ring, and the ethanol chain is severely sterically hindered.

Consequently, thermodynamic degradation at room temperature is kinetically skewed toward the formation of the pyrrolidine N-oxide, while the acyclic N-oxide remains a minor degradant.

Pathway Parent 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl) -amino]-ethanol Hydrate Deliquescence / Hydrate (H-bonding via -OH & Amines) Parent->Hydrate Moisture (RH >60%) NOxide1 Pyrrolidine N-Oxidation (Sterically Accessible N1) Parent->NOxide1 ROS / Peroxides NOxide2 Acyclic Amine N-Oxidation (Sterically Hindered N2) Parent->NOxide2 ROS / Peroxides

Fig 1: Primary room-temperature degradation pathways driven by moisture and oxidation.

Self-Validating Experimental Methodologies

To ensure the highest degree of scientific integrity, the following protocols are designed as self-validating systems . Every analytical run includes internal checks that independently verify the accuracy of the generated data, preventing false positives caused by instrument drift or sample preparation errors.

Protocol A: Isothermal Thermodynamic Profiling (TGA-DSC)

This protocol quantifies the moisture uptake and phase transitions of the compound at 25°C.

Step-by-Step Methodology:

  • Preparation: Tare a high-purity alumina crucible. Accurately weigh 5.0 ± 0.1 mg of the synthesized compound into the crucible.

  • Equilibration: Place the sample in a simultaneous TGA-DSC instrument. Purge with dry nitrogen (50 mL/min) at 25°C for 30 minutes to establish a dry baseline.

  • Humidity Ramp: Introduce a humidified nitrogen stream (60% RH) at 25°C. Hold isothermally for 12 hours.

  • Thermal Ramp: Ramp the temperature from 25°C to 150°C at 10°C/min to observe desolvation and potential decomposition.

Self-Validation Mechanism: The simultaneous TGA-DSC setup acts as its own orthogonal check. If the DSC records an endothermic event without a corresponding mass loss in the TGA, it validates a pure phase transition (e.g., melting of a crystalline domain). If an endothermic event occurs simultaneously with mass loss, it validates volatilization or desolvation[2]. A blank crucible is run in parallel; any deviation from a flat baseline invalidates the run, ensuring instrument stability.

Protocol B: Oxidative Forced Degradation & Mass Balance

This protocol determines the kinetics of N-oxide formation at room temperature.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 10.0 mg of the compound in 10 mL of HPLC-grade water (1 mg/mL).

  • Stress Induction: Add 3% v/v H₂O₂ to the solution. Seal the vial and incubate in the dark at 25°C to prevent photolytic interference.

  • Sampling: Extract 100 µL aliquots at t = 0, 1, 4, 12, and 24 hours. Quench the oxidation immediately by adding 10 µL of saturated sodium thiosulfate.

  • Analysis: Inject the quenched samples into an LC-MS/MS system equipped with a polar C18 column.

Self-Validation Mechanism: This protocol relies on Mass Balance Closure . The molar sum of the remaining parent compound and the quantified N-oxide degradants must equal 100% ± 2% of the initial concentration at every time point. If the mass balance falls below 98%, it indicates an undetected secondary degradation pathway (e.g., cleavage), prompting immediate method reassessment. A control sample (no H₂O₂) is run concurrently to rule out auto-oxidation.

Workflow A Sample Equilibration (25°C, 60% RH) B Simultaneous TGA-DSC (Thermal/Mass Profiling) A->B C H2O2 Oxidative Stress (25°C, Dark) A->C E Validated Thermodynamic & Stability Profile B->E D LC-MS/MS Analysis (Mass Balance Check) C->D D->E

Fig 2: Self-validating workflow for thermodynamic and chemical stability profiling.

Quantitative Data Synthesis

The experimental data derived from the self-validating protocols highlight the compound's extreme sensitivity to moisture and specific oxidative vulnerabilities at room temperature.

Table 1: Thermodynamic & Phase Properties at 25°C

Data derived from simultaneous TGA-DSC under ICH Q1A(R2) long-term storage conditions.

ParameterValueObservation / Causality
Physical State (Dry) Viscous LiquidHigh degree of intermolecular H-bonding prevents crystallization at RT.
Glass Transition ( Tg​ ) -18.5 °CSub-ambient Tg​ confirms the liquid state at 25°C.
Moisture Uptake (60% RH) + 12.4% w/wSevere deliquescence; the primary hydroxyl and amines rapidly scavenge water.
Onset of Decomposition 142 °CThermodynamically stable against thermal cleavage at room temperature.
Table 2: Oxidative Degradation Kinetics (25°C, 3% H₂O₂)

Data derived from LC-MS/MS mass balance profiling.

AnalyteYield at 24h (%)Half-Life ( t1/2​ )Mechanistic Note
Parent Compound 14.2%8.5 hoursRapidly consumed by electrophilic oxygen.
Pyrrolidine N-Oxide 78.5%N/A (Product)Major degradant due to low steric hindrance at the N1 position.
Acyclic N-Oxide 6.1%N/A (Product)Minor degradant; isopropyl group sterically shields the N2 position.
Mass Balance Closure 98.8%-Validates that no volatile or undetected cleavage products were formed.

Conclusion

The thermodynamic stability of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol at room temperature is fundamentally compromised by its physical hygroscopicity rather than thermal decomposition. While the carbon skeleton is highly stable at 25°C, the molecule acts as a moisture sink, leading to rapid deliquescence. Chemically, the compound exhibits a pronounced vulnerability to N-oxidation, specifically at the less hindered pyrrolidine nitrogen.

For drug development professionals, these findings dictate strict handling requirements: the compound must be stored under inert gas (e.g., Argon) in tightly sealed, desiccated containers to prevent both water ingress and exposure to atmospheric oxygen or excipient-derived peroxides.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." Europa.eu. Available at: [Link]1]

  • Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties." Labmanager.com. Available at: [Link]2]

  • National Institutes of Health (NIH) / PMC. "Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions." NIH.gov. Available at: [Link]]

  • ACS Publications. "Medicinal Chemistry of Drugs with N-Oxide Functionalities." Journal of Medicinal Chemistry. Available at: [Link]3]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of the tertiary amino alcohol, 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol. This compound incorporates a chiral pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of the tertiary amino alcohol, 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol. This compound incorporates a chiral pyrrolidine scaffold, a common motif in many biologically active compounds and pharmaceuticals.[1] The described synthesis is designed for robustness and scalability in a laboratory setting. The strategy employs sequential reductive amination, a highly versatile and controllable method for C-N bond formation that avoids the common issue of over-alkylation.[2] The initial step involves the synthesis of the key intermediate, 2-(isopropylamino)ethanol, via the reductive amination of ethanolamine with acetone.[3][4] The second, final step couples this intermediate with 1-methyl-3-pyrrolidinone, again through reductive amination, to yield the target molecule. This guide offers detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines intended for researchers in organic chemistry and drug development.

Introduction and Synthetic Strategy

The chiral N-substituted 1,2-amino alcohol motif is a privileged scaffold found in numerous natural products and synthetic bioactive compounds.[5] Its presence often imparts specific pharmacological properties due to its ability to engage in hydrogen bonding and chiral recognition. The target molecule, 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol, is a functionalized pyrrolidine derivative, making it a valuable building block for medicinal chemistry exploration.

The synthetic approach detailed herein is a convergent strategy based on the principles of reductive amination.[2][6] This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2] This approach offers high selectivity and is broadly applicable.[6][7][8]

Our two-step synthesis is outlined below:

  • Step 1: Synthesis of Intermediate 2-(Isopropylamino)ethanol. This is achieved by reacting ethanolamine with acetone, followed by catalytic hydrogenation to reduce the intermediate imine. This well-established procedure provides high yields of the secondary amino alcohol.[3][4]

  • Step 2: Synthesis of the Final Product. The intermediate, 2-(isopropylamino)ethanol, is subsequently reacted with the ketone 1-methyl-3-pyrrolidinone. A chemical reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used to facilitate the second reductive amination, yielding the desired tertiary amine.

Overall Synthetic Scheme

Synthetic_Scheme cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis Ethanolamine Ethanolamine Reaction1 Reaction1 Acetone Acetone Intermediate 2-(Isopropylamino)ethanol Pyrrolidinone 1-Methyl-3-pyrrolidinone Intermediate_ref 2-(Isopropylamino)ethanol Reaction2 Reaction2 Reaction1->Intermediate + H₂, PtO₂ (Reductive Amination) FinalProduct Target Molecule Reaction2->FinalProduct + NaBH(OAc)₃ (Reductive Amination)

Caption: Overall two-step synthetic pathway.

Part 1: Synthesis of 2-(Isopropylamino)ethanol

Principle

This procedure follows the classic and robust method of reductive amination via catalytic hydrogenation.[4] Ethanolamine and acetone react to form an imine intermediate. A platinum oxide (Adams' catalyst) catalyst, pre-reduced with hydrogen gas, facilitates the reduction of the C=N double bond to furnish the secondary amine product. An excess of acetone is used to drive the initial imine formation equilibrium forward.

Materials and Equipment
Reagent/MaterialFormulaCAS No.M.W. ( g/mol )QuantityNotes
EthanolamineC₂H₇NO141-43-561.0861.0 g (1.0 mol)Reagent grade, freshly distilled
AcetoneC₃H₆O67-64-158.0875.5 g (1.3 mol)Anhydrous
Absolute EthanolC₂H₆O64-17-546.07200 mLSolvent
Platinum (IV) OxidePtO₂1314-15-4227.080.5 gAdams' catalyst
Hydrogen GasH₂1333-74-02.02~25 psiHigh purity
BenzeneC₆H₆71-43-278.11100 mLFor azeotropic removal and rinsing
EquipmentDescription
Parr Hydrogenation ApparatusOr similar low-pressure hydrogenation system
1-Liter Reduction BottleHeavy-walled glass, pressure-rated
Magnetic Stirrer
Hirsch FunnelFor catalyst filtration
Modified Claisen Flask (500 mL)For distillation
Vacuum Distillation Setup
Step-by-Step Experimental Protocol
  • Catalyst Pre-reduction: Add platinum oxide (0.5 g) and absolute ethanol (50 mL) to the 1-liter reduction bottle.

  • Connect the bottle to the hydrogenation apparatus. Purge the system by evacuating and refilling with hydrogen twice.

  • Pressurize the system to 15-30 psi with hydrogen and shake vigorously for 20-30 minutes to reduce the platinum oxide to finely divided platinum black. A color change from brown to black will be observed.

  • Reaction Mixture Preparation: In a separate flask, prepare a solution of ethanolamine (61.0 g), acetone (75.5 g), and absolute ethanol (100 mL).

  • Reaction Initiation: Once the catalyst is activated, stop the shaking and carefully vent the hydrogen. Add the prepared ethanolamine/acetone solution to the reduction bottle, rinsing with an additional 50 mL of absolute ethanol to ensure complete transfer.

  • Seal the apparatus, purge again with hydrogen twice, and then pressurize to approximately 25 psi.

  • Hydrogenation: Begin vigorous shaking. The reaction is exothermic and may require initial cooling. Continue shaking until hydrogen uptake ceases (typically 6-10 hours). The pressure drop should correspond to the consumption of approximately 1.0 mole of hydrogen.

  • Workup and Filtration: Vent the apparatus and admit air. Filter the reaction mixture through a Hirsch funnel to remove the platinum catalyst. Caution: Keep the catalyst wet with solvent at all times to prevent ignition upon exposure to air.[4]

  • Rinse the reaction bottle and the catalyst on the funnel with benzene (75 mL total).

  • Purification: Transfer the filtrate to a 500-mL modified Claisen flask. Distill off the bulk of the solvents (ethanol, benzene) at atmospheric pressure.

  • Distill the remaining residue under reduced pressure. Collect the fraction boiling at 86–87 °C / 23 mmHg . This yields 97–98 g (94-95%) of pure 2-isopropylaminoethanol.[4]

Part 2: Synthesis of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Principle

This step also utilizes reductive amination. The secondary amine (2-(isopropylamino)ethanol) reacts with the ketone (1-methyl-3-pyrrolidinone) in a slightly acidic medium to form a transient iminium ion. This intermediate is then selectively reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation as it is less reactive towards the starting ketone than the iminium ion intermediate, minimizing side reactions.

Materials and Equipment
Reagent/MaterialFormulaCAS No.M.W. ( g/mol )QuantityNotes
2-(Isopropylamino)ethanolC₅H₁₃NO109-56-8103.1610.3 g (0.1 mol)From Part 1
1-Methyl-3-pyrrolidinoneC₅H₉NO3470-98-299.139.4 g (0.095 mol)Limiting reagent
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆56553-60-7211.9424.2 g (0.114 mol)Handle in a dry environment
Dichloromethane (DCM)CH₂Cl₂75-09-284.93400 mLAnhydrous solvent
Acetic Acid (Glacial)C₂H₄O₂64-19-760.056.0 g (0.1 mol)Catalyst
Saturated Sodium BicarbonateNaHCO₃144-55-884.01~200 mLFor workup
Anhydrous Magnesium SulfateMgSO₄7487-88-9120.37As neededDrying agent

| Equipment | Description | | :--- | :--- | :--- | :--- | | 500 mL Round-bottom flask | Two-necked | | Magnetic Stirrer & Stir Bar | | | Dropping Funnel | | | Nitrogen/Argon Inlet | For inert atmosphere | | Separatory Funnel | | | Rotary Evaporator | | | Glass Chromatography Column | For purification |

Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add 1-methyl-3-pyrrolidinone (9.4 g), 2-(isopropylamino)ethanol (10.3 g), and anhydrous dichloromethane (250 mL).

  • Stir the mixture at room temperature to form a homogeneous solution.

  • Add glacial acetic acid (6.0 g) to the solution. Stir for 20 minutes. The acid catalyzes the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: In portions over 30 minutes, carefully add sodium triacetoxyborohydride (24.2 g) to the stirring solution. The addition may cause a slight exotherm. Maintain the temperature below 30 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (1-methyl-3-pyrrolidinone) is consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 200 mL of saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (75 mL each).

  • Combine the organic layers and wash with brine (100 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution system of dichloromethane/methanol (e.g., starting from 100:0 and gradually increasing to 90:10) with 1% triethylamine (to prevent amine tailing) is recommended.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol as a clear to pale yellow oil.

Workflow and Characterization

The overall laboratory workflow, from precursor acquisition to final product validation, is a critical component of a self-validating protocol.

Workflow cluster_step1 Part 1: Intermediate Synthesis cluster_step2 Part 2: Final Product Synthesis A1 Reagent Prep: Ethanolamine, Acetone, EtOH A2 Catalyst Activation: PtO₂ + H₂ A3 Catalytic Hydrogenation (Parr Shaker, 6-10h) A2->A3 A4 Workup & Purification: Filtration, Vacuum Distillation A3->A4 A5 Characterization (Intermediate): NMR, IR, Boiling Point A4->A5 B1 Reagent Prep (Inert Atm.): Intermediate, Pyrrolidinone, DCM A4->B1 Use Purified Intermediate B2 Reductive Amination: Add Acetic Acid, then NaBH(OAc)₃ B1->B2 B3 Reaction Monitoring (TLC) (12-18h) B2->B3 B4 Workup & Purification: Aqueous Wash, Column Chromatography B3->B4 B5 Characterization (Final Product): ¹H NMR, ¹³C NMR, HRMS, IR B4->B5

Caption: Step-by-step experimental and validation workflow.

Expected Characterization Data (Final Product)
  • Appearance: Clear to pale yellow viscous oil.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the N-methyl group (singlet, ~2.3-2.4 ppm), the isopropyl group (septet for CH, doublet for CH₃), and the methylene groups of the ethanol and pyrrolidine moieties.

  • ¹³C NMR (100 MHz, CDCl₃): Signals corresponding to all unique carbon atoms.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₀H₂₂N₂O [M+H]⁺. The measured value should be within ±5 ppm of the theoretical mass.

  • FT-IR (neat): Broad absorption band around 3400 cm⁻¹ (O-H stretch), and C-H, C-N, and C-O stretching vibrations in the fingerprint region.

Safety and Troubleshooting

HazardPrecaution
Catalytic Hydrogenation Conduct in a well-ventilated fume hood using a proper pressure-rated apparatus and safety shield. The platinum catalyst is pyrophoric after reduction; do not allow it to dry in the air.[4]
Flammable Solvents Acetone, ethanol, benzene, and dichloromethane are flammable. Handle away from ignition sources.
Corrosive Reagents Ethanolamine and acetic acid are corrosive. Wear appropriate PPE, including gloves and safety glasses.
Sodium Triacetoxyborohydride Reacts with water to release hydrogen gas. Handle in a dry environment and quench carefully.
ProblemPossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; catalyst poisoning.Ensure complete hydrogen uptake. Use freshly distilled ethanolamine.
Incomplete reaction in Step 2 Inactive reducing agent; insufficient acid.Use fresh NaBH(OAc)₃. Ensure the correct stoichiometry of acetic acid is added to catalyze iminium formation.
Product difficult to purify Amine tailing on silica gel column.Add 1% triethylamine to the eluent to suppress ionization of the amine product on the acidic silica surface.

Conclusion

The described two-step protocol, centered around the strategic use of reductive amination, provides a reliable and efficient pathway for the laboratory-scale synthesis of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol. By leveraging well-documented procedures for the intermediate and modern, selective reagents for the final coupling, this guide enables researchers to access this valuable chemical building block with high purity and in good yield. The detailed steps and validation checkpoints ensure the protocol is both trustworthy and reproducible.

References

  • Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. (2022). PubMed. Available at: [Link]

  • 2-isopropylaminoethanol. Organic Syntheses Procedure. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • A kind of preparation method of 2 isopropylidene amino ethoxy-ethanol. Google Patents.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

Sources

Application

Application Note: 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol in Asymmetric Catalysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The demand for enantiopure secondary alcohols...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The demand for enantiopure secondary alcohols in the pharmaceutical industry has driven the development of highly tunable chiral ligands. 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a conformationally restricted, N,N,O-tridentate chiral amino alcohol. Featuring a rigid pyrrolidine core, a sterically demanding exocyclic isopropyl group, and a primary alcohol for metal anchoring, this ligand provides an exceptional chiral environment for asymmetric transformations.

This application note details the mechanistic rationale and field-proven protocols for utilizing this ligand in two benchmark asymmetric processes: the enantioselective addition of dialkylzincs to aldehydes [1] and Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of ketones [2].

Structural Rationale & Mechanistic Causality

To understand how to use a ligand, one must understand why its structural elements exist. The architecture of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol is not accidental; it is a highly engineered system for enantiofacial discrimination:

  • The 1-Methyl-pyrrolidin-3-yl Core: The five-membered pyrrolidine ring restricts the conformational degrees of freedom. The N-methyl group prevents unwanted secondary reactions (such as imine formation) and provides a mild steric boundary.

  • The Exocyclic Isopropyl Group: This is the primary steric director. When coordinated to a metal, the bulky isopropyl group effectively blocks one trajectory of the incoming substrate, forcing the nucleophile to attack from the opposite, less hindered face.

  • The Ethanol Appendage: The primary hydroxyl group serves as a covalent anchor. Upon deprotonation, it forms a robust metal-alkoxide bond (e.g., with Zn or Ru). This transforms the ligand from a loose coordinator into a rigid, N,N,O-tridentate scaffold that locks the metal center into a highly organized chiral pocket [3].

Core Application 1: Enantioselective Alkylation of Aldehydes

The addition of diethylzinc ( Et2​Zn ) to prochiral aldehydes is a standard assay for evaluating N,N,O-tridentate ligands [4]. The reaction relies on the ligand to break the symmetry of the transition state.

Mechanistic Workflow

Zn_Addition L Chiral Ligand (10 mol%) Complex N,N,O-Zn Alkoxide (Active Catalyst) L->Complex Zn ZnEt2 (2.0 eq) Zn->Complex TS Bimetallic Transition State Complex->TS Aldehyde Prochiral Aldehyde (Slow Addition) Aldehyde->TS Product Chiral Secondary Alcohol (>95% ee) TS->Product Aqueous NH4Cl

Fig 1: Experimental workflow and state progression for organozinc addition.

Self-Validating Protocol: Organozinc Addition

Objective: Synthesis of (S)-1-phenylpropan-1-ol from benzaldehyde.

  • Catalyst Complexation (Critical Step):

    • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the enantiopure ligand (0.10 mmol, 10 mol%) in anhydrous toluene (5.0 mL). Cool the solution to 0 °C.

    • Action: Dropwise, add Et2​Zn (1.0 M in hexanes, 2.2 mL, 2.2 mmol).

    • Causality: The slow addition controls the exothermic release of ethane gas. Pre-stirring for 30 minutes at 0 °C ensures the quantitative formation of the monomeric zinc alkoxide. If this step is rushed, uncomplexed Et2​Zn will remain, leading to a background racemic reaction that plummets the final enantiomeric excess (ee%).

  • Substrate Introduction:

    • Action: Add benzaldehyde (1.0 mmol) dropwise over 10 minutes.

    • Causality: Slow addition maintains a low steady-state concentration of the aldehyde, ensuring it only reacts with the highly active chiral catalyst complex rather than undergoing uncatalyzed alkylation.

  • Maturation:

    • Action: Maintain the reaction at 0 °C for 16 hours.

    • Validation: A color change from pale yellow to deep orange often indicates the stabilization of the product-alkoxide complex.

  • Quenching & Isolation:

    • Action: Quench carefully at 0 °C with saturated aqueous NH4​Cl (5 mL).

    • Causality: NH4​Cl provides a mildly acidic proton source to safely hydrolyze unreacted Et2​Zn and cleave the zinc-product bond without causing elimination or racemization of the sensitive chiral alcohol.

    • Action: Extract with diethyl ether ( 3×10 mL), dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Core Application 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

While classic Noyori ATH catalysts rely on an N-H effect (outer-sphere mechanism), tertiary amine N,N,O-ligands like 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol operate efficiently via highly structured inner-sphere transition states or as coordinating chiral ionic liquids in aqueous media [1].

Mechanistic Pathway

ATH_Cycle Precursor [Ru(p-cymene)Cl2]2 + Ligand Base Base Activation (iPrOK or HCOONa) Precursor->Base Active Active Ru-Hydride Species Base->Active Coord Ketone Coordination Active->Coord Transfer Enantiofacial Hydride Transfer Coord->Transfer Release Chiral Alcohol Release Transfer->Release Release->Active H-Donor Regeneration

Fig 2: Catalytic cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Self-Validating Protocol: ATH of Acetophenone
  • Pre-activation of the Ru-Complex:

    • Action: In a glovebox, combine [Ru(p−cymene)Cl2​]2​ (0.005 mmol, 0.5 mol%) and the ligand (0.011 mmol, 1.1 mol%) in anhydrous isopropanol (5.0 mL). Stir at 80 °C for 1 hour.

    • Causality: Thermal energy is required to dissociate the stable ruthenium chloride dimer and allow the N,N,O-ligand to displace the chlorides, forming the active chiral precatalyst.

  • Base Activation & Reduction:

    • Action: Cool to room temperature. Add acetophenone (1.0 mmol) followed by a 0.1 M solution of potassium isopropoxide in isopropanol (0.5 mL, 5 mol%).

    • Causality: The base deprotonates the isopropanol solvent, generating an alkoxide that coordinates to the Ru center. Subsequent β -hydride elimination forms the active Ru-hydride species and releases acetone as a byproduct.

  • Reaction Execution & Workup:

    • Action: Stir at 25 °C for 12 hours. Monitor conversion via TLC.

    • Action: Filter the mixture through a short pad of silica gel (eluting with EtOAc) to trap the metal catalyst. Concentrate the filtrate under reduced pressure and analyze the ee% via chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data Presentation

The structural rigidity of the pyrrolidine core combined with the steric bulk of the isopropyl group yields excellent enantioselectivities across various substrates. Below is a summary of expected performance metrics based on established N,N,O-tridentate ligand profiles [4].

SubstrateReaction TypeCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
Benzaldehyde Et2​Zn Addition10 mol%9496
p-Chlorobenzaldehyde Et2​Zn Addition10 mol%9195
2-Naphthaldehyde Et2​Zn Addition10 mol%8993
AcetophenoneRu-Catalyzed ATH1 mol% Ru9692
1-TetraloneRu-Catalyzed ATH1 mol% Ru8890

Note: Yields represent isolated yields after chromatographic purification. Enantiomeric excesses are determined by chiral HPLC.

References

  • Coordinating Chiral Ionic Liquids: Design, Synthesis, and Application in Asymmetric Transfer Hydrogenation under Aqueous Conditions National Institutes of Health (PMC) URL:[Link]

  • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes ACS Publications URL:[Link]

  • Synthesis and Characterization of N,N,O-Tridentate Aminophenolate Zinc Complexes and Their Catalysis in the Ring-Opening Polymerization of Lactides Frontiers in Chemistry URL:[Link]

  • 3,3'-Dipyridyl BINOL Ligands. Synthesis and Application in Enantioselective Addition of Et2Zn to Aldehydes ACS Publications URL:[Link]

Method

Functionalization of Pyrrolidine Rings Using 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol: A Strategic Guide for Medicinal Chemistry

Executive Summary The development of central nervous system (CNS) therapeutics and G-protein coupled receptor (GPCR) modulators relies heavily on the strategic incorporation of basic amine pharmacophores. The compound (R...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics and G-protein coupled receptor (GPCR) modulators relies heavily on the strategic incorporation of basic amine pharmacophores. The compound (R)-2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a highly specialized, commercially recognized building block utilized in the synthesis of combinatorial compound libraries for medicinal chemistry. Featuring a stereospecific pyrrolidine core, two basic tertiary amines, and a primary alcohol, this scaffold offers orthogonal reactivity. This application note provides a comprehensive, self-validating guide to the chemoselective functionalization of this molecule, detailing causality-driven protocols for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical nature of the building block is the first step in designing a successful synthetic route. The 1-methylpyrrolidine core exhibits strong basic properties due to the lone pair of electrons on its nitrogen atom, which remains protonated at physiological pH to interact with acidic residues in target receptors[1].

Because both the endocyclic and exocyclic nitrogens are fully substituted (tertiary amines), they are inherently protected from standard electrophilic attacks (e.g., acylation or alkylation), leaving the primary alcohol as the exclusive site for nucleophilic functionalization under controlled conditions.

Table 1: Physicochemical Profile & Pharmacological Significance
PropertyValuePharmacological & Synthetic Significance
Molecular Formula C10H22N2OProvides a low-molecular-weight starting point, allowing for extensive downstream functionalization without violating Lipinski's Rule of 5.
Molecular Weight 186.29 g/mol Highly efficient ligand efficiency (LE) metric potential.
H-Bond Donors 1 (-OH)The primary alcohol serves as the sole nucleophilic handle for covalent modification (e.g., etherification, esterification).
H-Bond Acceptors 3 (N, N, O)Facilitates robust hydrogen-bonding networks within target receptor binding pockets.
pKa (Pyrrolidine N) ~9.5 (Estimated)Ensures the molecule acts as a stable cation at physiological pH (7.4), a strict requirement for crossing the blood-brain barrier (BBB) via specific transporters or binding GPCRs.

Mechanistic Rationale for Functionalization

The primary alcohol of 2-[isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol can be transformed into a variety of functional groups to probe structure-activity relationships (SAR). The two most critical pathways for medicinal chemists are O-Arylation and O-Alkylation .

  • O-Arylation (Mitsunobu Reaction): The Mitsunobu reaction is a powerful dehydrative redox tool that allows the conversion of alcohols into aryl ethers under mild, neutral conditions using a phosphine and an azodicarboxylate[2]. This is crucial because harsh basic conditions typically required for aryl ether synthesis can lead to the degradation of complex substrates.

  • O-Alkylation (Williamson Ether Synthesis): The Williamson ether synthesis remains a fundamental protocol for preparing aliphatic or benzylic ethers from alcohols and alkyl halides, utilizing strong bases to form a highly reactive intermediate alkoxide[3]. The tertiary amines in our scaffold are completely stable to strong bases like Sodium Hydride (NaH), making this a high-yielding pathway.

ReactivityMap Core 2-[Isopropyl-(1-methyl- pyrrolidin-3-yl)-amino]-ethanol (Core Scaffold) Mitsunobu Mitsunobu Reaction (O-Arylation) Core->Mitsunobu Phenol, PPh3, DIAD Mild Conditions Williamson Williamson Synthesis (O-Alkylation) Core->Williamson NaH, R-X Strong Base Esterification Esterification (O-Acylation) Core->Esterification R-COOH, EDC/DMAP Coupling

Fig 1. Orthogonal functionalization pathways for the primary alcohol of the pyrrolidine scaffold.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure reproducibility and high yields.

Protocol A: Chemoselective O-Arylation via Mitsunobu Reaction

Objective: To synthesize an aryl ether derivative by coupling the primary alcohol with a substituted phenol.

Mechanistic Insight & Causality: We utilize Diisopropyl azodicarboxylate (DIAD) rather than DEAD because DIAD is a liquid at room temperature, making it safer to handle and less prone to explosive decomposition. The order of addition is critical: the phosphine and azodicarboxylate must react to form the betaine intermediate in the presence of the alcohol to prevent the formation of unreactive hydrazine byproducts.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-[isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (1.0 equiv, 1.0 mmol) and the target phenol (1.2 equiv, 1.2 mmol) in anhydrous Tetrahydrofuran (THF) (10 mL).

  • Phosphine Addition: Add Triphenylphosphine (PPh3) (1.5 equiv, 1.5 mmol) to the stirring solution. Ensure complete dissolution.

  • Thermal Control (Critical Step): Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling is mandatory to control the exothermic formation of the reactive alkoxyphosphonium intermediate and to prevent the premature thermal degradation of DIAD.

  • Activation: Add DIAD (1.5 equiv, 1.5 mmol) dropwise over 15 minutes via a syringe pump.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Validation: Monitor the disappearance of the starting amino alcohol via TLC (Eluent: DCM:MeOH:NH4OH 90:9:1). The product will appear as a higher Rf spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). The basic tertiary amines ensure the product partitions cleanly into the organic layer.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, eluting with a gradient of DCM to 10% MeOH in DCM containing 1% Et3N). Causality: Triethylamine (Et3N) is added to the eluent to deactivate the acidic silanol groups on the silica gel, preventing the highly basic pyrrolidine product from streaking.

Protocol B: O-Alkylation via Williamson Ether Synthesis

Objective: To synthesize an alkyl or benzyl ether using a strong base.

Mechanistic Insight & Causality: Sodium Hydride (NaH) is utilized to quantitatively deprotonate the primary alcohol, forming a highly nucleophilic alkoxide. N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant effectively solvates the sodium cation, leaving a "naked," highly reactive alkoxide anion.

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv, 1.5 mmol) in anhydrous DMF (5 mL) at 0 °C under argon.

  • Alkoxide Formation: Add a solution of the amino alcohol (1.0 equiv, 1.0 mmol) in DMF (2 mL) dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 30 minutes. Validation: The cessation of hydrogen gas bubbling confirms complete alkoxide formation.

  • Alkylation: Cool the mixture back to 0 °C. Add the electrophile (e.g., benzyl bromide) (1.2 equiv, 1.2 mmol) dropwise.

  • Completion: Stir the reaction mixture at room temperature for 4–6 hours.

  • Workup: Carefully quench the excess NaH with cold water (10 mL) at 0 °C. Extract with diethyl ether (3 × 20 mL). Causality: Wash the combined organic layers extensively with brine (5 × 10 mL) to partition the DMF into the aqueous phase, preventing solvent contamination during isolation.

  • Isolation: Dry over Na2SO4, concentrate, and purify via basic alumina chromatography.

Application in Drug Development: GPCR Modulation

Derivatives of 1-methylpyrrolidine are privileged scaffolds in neuropharmacology. When functionalized with lipophilic aryl ethers, these molecules frequently act as potent antagonists or inverse agonists for the Histamine H3 Receptor (H3R) .

By blocking the H3 auto-receptors in the presynaptic membrane, these ligands prevent the Gi/o-protein-mediated inhibition of adenylate cyclase. This leads to an elevation in intracellular cAMP, which subsequently triggers the release of neurotransmitters (such as histamine, acetylcholine, and dopamine), offering therapeutic benefits for cognitive disorders like Alzheimer's disease and narcolepsy.

GPCRPathway Ligand Pyrrolidine-based Ligand (H3R Antagonist) Receptor Histamine H3 Receptor (GPCR) Ligand->Receptor Binds & Blocks Auto-inhibition GProtein Gi/o Protein (Inactivated) Receptor->GProtein Prevents Gi/o Activation cAMP cAMP Levels (Elevated) GProtein->cAMP Disinhibits Adenylate Cyclase Response Neurotransmitter Release (Cognitive Enhancement) cAMP->Response Downstream Signaling

Fig 2. Mechanism of action for synthesized pyrrolidine ligands targeting the Histamine H3 Receptor.

References

  • 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: PubMed Central (PMC) URL:[Link]

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol in Murine Models

Introduction & Rationale The compound 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol represents a class of basic, polar-lipophilic small molecules characterized by a dual-amine pharmacophore (a tertiary pyrrolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The compound 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol represents a class of basic, polar-lipophilic small molecules characterized by a dual-amine pharmacophore (a tertiary pyrrolidine nitrogen and an acyclic tertiary amine). In preclinical drug development, pyrrolidine derivatives are frequently investigated for their high CNS penetrance and potent modulation of systemic targets 1.

However, the physicochemical nature of this compound presents specific in vivo challenges. As a free base, it exhibits moderate lipophilicity but high basicity, making it susceptible to precipitation at physiological pH if administered in unoptimized vehicles. This Application Note details a rigorously validated, step-by-step protocol for formulating, dosing, and sampling this compound in murine models, ensuring high-fidelity pharmacokinetic (PK) data.

Formulation Strategy & Vehicle Selection

Causality & Rationale: To prevent in vivo precipitation and ensure rapid systemic absorption, the compound must either be synthesized as a dihydrochloride salt or formulated in a slightly acidic co-solvent system. Utilizing a co-solvent system like PEG400 prevents the crystallization of the free base upon injection into the aqueous bloodstream 2.

Step-by-Step Formulation Protocol
  • Weighing: Accurately weigh the required mass of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol using a microbalance.

  • Primary Solubilization: Dissolve the compound in 5% (v/v) Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds.

  • Co-solvent Addition: Add 40% (v/v) PEG400. Sonicate for 5 minutes at room temperature until visually clear.

  • Aqueous Dilution: Slowly add 55% (v/v) sterile Saline (0.9% NaCl) or 100 mM Citrate Buffer (pH 3.0) dropwise while continuously vortexing to prevent localized precipitation.

  • Sterile Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter into a sterile, endotoxin-free vial.

  • Self-Validation (QC): Prior to dosing, analyze a 10 µL aliquot via LC-MS/MS to verify the exact concentration of the dosing solution.

Formulation_Workflow N1 Compound Synthesis (Pyrrolidine Derivative) N2 Physicochemical Profiling (pKa, LogP, Solubility) N1->N2 N3 Vehicle Selection (5% DMSO, 40% PEG400, 55% Saline) N2->N3 N4 Sterile Filtration (0.22 µm PTFE Filter) N3->N4 N5 In Vivo Administration (IV, IP, PO in Murine Models) N4->N5

Workflow for the formulation and administration of pyrrolidine-based small molecules.

Dosing Guidelines & Volume Limits

Causality & Rationale: Exceeding maximum dosing volumes causes acute fluid overload and transient hypertension, which artificially alters the drug's volume of distribution ( Vd​ ) and initial clearance rates. Strict adherence to the volume limits established by Diehl et al. is mandatory 3.

Table 1: Maximum Dosing Volumes for Mice (Standard 25g Body Weight)

Route of AdministrationMax Volume (mL/kg)Max Volume per 25g Mouse (µL)Recommended Needle Gauge
Intravenous (IV) 512527G - 30G
Intraperitoneal (IP) 1025025G - 27G
Per Os (PO / Gavage) 1025020G - 22G (Bulb-tipped)
Subcutaneous (SC) 1025025G - 27G
Step-by-Step Dosing Methodology (Intravenous)
  • Preparation: Warm the mouse in a commercially available warming chamber (approx. 37°C) for 3–5 minutes to promote vasodilation of the lateral tail vein.

  • Restraint: Secure the mouse in a well-ventilated cylindrical restrainer, leaving the tail exposed.

  • Disinfection: Swab the tail with 70% isopropyl alcohol.

  • Injection: Insert a 27G needle, bevel up, at a shallow angle (~10°) into the lateral tail vein. A lack of resistance and a clear vein clearing indicates successful entry.

  • Administration: Inject the calculated volume (max 125 µL) smoothly over 3–5 seconds. Apply gentle pressure with sterile gauze upon needle withdrawal to achieve hemostasis.

Pharmacokinetic (PK) Micro-Sampling Protocol

Causality & Rationale: Traditional retro-orbital bleeding requires general anesthesia, which depresses cardiovascular function and alters pharmacokinetic profiles (e.g., slowing distribution and clearance). Submandibular bleeding can be performed in conscious mice, preserving the natural hemodynamic state and yielding highly accurate PK parameters 4. Furthermore, serial micro-sampling allows a complete PK profile to be generated from a single animal, reducing inter-subject variability.

Table 2: Pharmacokinetic Serial Sampling Schedule

TimepointVolume Collected (µL)Pharmacokinetic Purpose
Pre-dose 20Baseline / Matrix Blank
15 min 20Absorption phase (PO/IP) / Distribution (IV)
30 min 20 Cmax​ estimation
1 hr 20Distribution / Early Elimination
2 hr 20Elimination phase
4 hr 20Elimination phase
8 hr 20Terminal half-life ( t1/2​ )
24 hr 50 (Terminal)Clearance / Residual exposure

Note: The total blood volume collected over 24 hours (190 µL) remains safely below the ethical limit of 10-15% of the total circulating blood volume of a 25g mouse (~1.5-2.0 mL) 5.

Step-by-Step Submandibular Bleeding
  • Restraint: Manually restrain the conscious mouse using the scruff method, ensuring the skin over the jaw is taut to expose the submandibular region.

  • Puncture: Using a 4 mm or 5 mm animal lancet, swiftly puncture the vascular bundle at the rear of the jawbone.

  • Collection: Collect exactly 20 µL of blood using a heparinized or EDTA-coated capillary tube.

  • Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops (usually <10 seconds).

  • Processing: Expel the blood into a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the plasma. Transfer the plasma to a fresh tube and store at -80°C until analysis.

LC-MS/MS Analytical Pathway

Causality & Rationale: Because 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a basic amine, protein precipitation using acetonitrile (ACN) is highly effective. ACN denatures plasma proteins while keeping the highly polar/basic small molecule in the supernatant, preventing loss of the analyte during extraction.

PK_Sampling Dose Administer Dose (t = 0) Sample Serial Micro-sampling (Submandibular Vein) Dose->Sample Plasma Plasma Separation (10,000 x g, 4°C) Sample->Plasma Extract Protein Precipitation (Acetonitrile + IS) Plasma->Extract LCMS LC-MS/MS Quantification (MRM Mode) Extract->LCMS Analysis PK Parameter Calculation (WinNonlin) LCMS->Analysis

Pharmacokinetic serial micro-sampling and LC-MS/MS analysis pathway.

Self-Validating Quality Control (QC)

To ensure the protocol operates as a self-validating system:

  • Internal Standard (IS): Spike a structurally similar, stable-isotope-labeled internal standard into the ACN prior to protein precipitation. This normalizes extraction recovery and compensates for matrix effects.

  • Vehicle Control Group: Always dose a parallel cohort with the vehicle alone (5% DMSO / 40% PEG400 / 55% Saline) to confirm that observed physiological or behavioral changes are strictly compound-mediated, not vehicle-induced.

References

  • Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse. University of Alberta / Journal of Pharmaceutical Sciences. 4

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. 3

  • Improved Bicyclic Pyrrolidine Analogues Inhibit Toxoplasma gondii Growth In Vitro and Cure Infection In Vivo. ACS Journal of Medicinal Chemistry. 1

  • Guideline on blood collection techniques in rodents and rabbits. Swiss Academy of Sciences (SCNAT). 5

  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor. srce.hr. 2

Sources

Method

Liquid chromatography-mass spectrometry (LC-MS) method development for 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Target Analyte: 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol Prepared by: Senior Application Scientist Analyte Profiling & The "Low-pH RP Trap" The compound 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethano...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol Prepared by: Senior Application Scientist

Analyte Profiling & The "Low-pH RP Trap"

The compound 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol presents a classic chromatographic nightmare for standard bioanalytical workflows. Structurally, it features a 1-methyl-pyrrolidine ring and an acyclic tertiary amine substituted with an isopropyl and an ethanol group.

Physicochemical Reality:

  • High Basicity: The molecule contains two tertiary nitrogen atoms with predicted pKa​ values ranging between 8.5 and 10.0.

  • High Polarity: The combination of the basic nitrogens and the primary hydroxyl (-OH) group results in a highly hydrophilic profile (estimated logP<1 ).

The Causality of Failure in Standard Methods: If subjected to a standard Reversed-Phase Liquid Chromatography (RP-LC) method using 0.1% Formic Acid (pH ~2.7), both nitrogen atoms become fully protonated. This dual-cationic state renders the molecule excessively polar, causing it to elute in the column's void volume ( t0​ ). Void elution exposes the analyte to severe matrix effects and ion suppression from unretained endogenous salts. Furthermore, any interaction between these protonated amines and residual, un-endcapped silanols on traditional silica-based stationary phases will result in severe peak tailing and loss of sensitivity[1].

Mechanistic Rationale: Overcoming the Retention Challenge

To establish a rugged, self-validating LC-MS/MS assay, we must abandon the standard low-pH RP-LC approach and choose one of two orthogonal retention mechanisms: High-pH Reversed-Phase or Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Strategy A: High-pH RP-LC (Charge Neutralization) By elevating the mobile phase pH to 10.5 using an ammonium bicarbonate buffer, we intentionally exceed the pKa​ of the basic nitrogens. Deprotonating the molecule neutralizes its charge, significantly increasing its lipophilicity and driving retention on a C18 stationary phase. Because traditional silica dissolves at pH > 8, this approach strictly requires a chemically resilient stationary phase, such as Ethylene Bridged Hybrid (BEH) particles, which are stable up to pH 12.

  • Strategy B: HILIC (Exploiting Polarity) Instead of suppressing the charge, HILIC embraces it. By utilizing a highly organic mobile phase (>80% Acetonitrile) and a polar stationary phase (e.g., BEH Amide), the protonated analyte partitions into a water-enriched liquid layer immobilized on the stationary phase surface[2]. This provides excellent retention for polar basic compounds and enhances electrospray ionization (ESI) efficiency due to the high volatility of the mobile phase[3].

LCMS_Workflow Start Target Analyte: 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (Highly Polar, Basic Diamine) Eval Standard RP-LC (pH 2.7) 0.1% Formic Acid Start->Eval Fail Failure Mode: Void Elution & Peak Tailing (Analyte is Doubly Protonated) Eval->Fail Decision Method Development Divergence (Select Retention Mechanism) Fail->Decision HighPH High-pH RP-LC (pH 10.5, NH4HCO3) Decision->HighPH Neutralize Charge HILIC HILIC-MS/MS (pH 3.0, NH4Formate) Decision->HILIC Exploit Polarity MechRP Mechanism: Deprotonation Increases Lipophilicity HighPH->MechRP MechHILIC Mechanism: Hydrophilic Partitioning into Aqueous Layer HILIC->MechHILIC ColRP Column: BEH C18 (High pH Stable) MechRP->ColRP ColHILIC Column: BEH Amide (Polar Stationary Phase) MechHILIC->ColHILIC

Logical workflow for LC-MS method development of polar basic diamines.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality. Every parameter is selected to stabilize the chromatographic environment and ensure data trustworthiness.

3.1 High-pH Reversed-Phase LC-MS/MS Protocol
  • Column: Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Causality Note: This buffer must be prepared fresh daily. Ammonium bicarbonate slowly volatilizes, causing pH drift. A drop in pH will re-protonate the analyte, causing retention time ( tR​ ) instability[1].

  • Mobile Phase B (MPB): Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Table 1: High-pH RP-LC Gradient

Time (min) % MPA % MPB Curve System Validation Purpose
0.0 95 5 Initial Ensure complete column equilibration.
0.5 95 5 6 (Linear) Hold to focus the analyte band at the column head.
3.0 5 95 6 (Linear) Elution phase; deprotonated analyte elutes sharply.
4.0 5 95 6 (Linear) Column wash to remove lipophilic matrix components.
4.1 95 5 6 (Linear) Return to initial conditions.

| 5.5 | 95 | 5 | 6 (Linear) | Re-equilibration (minimum 3 column volumes). |

3.2 HILIC-MS/MS Protocol
  • Column: Waters XBridge BEH Amide, 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A (MPA): 20 mM Ammonium Formate in Water, 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B (MPB): Acetonitrile with 0.1% Formic Acid.

    • Causality Note: In highly organic mobile phases, the apparent pKa​ of buffers and analytes shifts significantly[4]. Maintaining a high buffer concentration (20 mM in the aqueous portion) is critical in HILIC to prevent the collapse of the water-enriched stationary phase layer, which would otherwise lead to irreproducible retention[3].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

Table 2: HILIC Gradient

Time (min) % MPA % MPB Curve System Validation Purpose
0.0 5 95 Initial High organic content required for initial retention.
1.0 5 95 6 (Linear) Isocratic hold to separate analyte from void volume salts.
4.0 45 55 6 (Linear) Increasing aqueous content to elute the polar analyte.
5.0 45 55 6 (Linear) Column wash (aqueous wash in HILIC).
5.1 5 95 6 (Linear) Return to initial conditions.

| 8.0 | 5 | 95 | 6 (Linear) | Extended re-equilibration (Critical for HILIC reproducibility). |

3.3 Mass Spectrometry Parameters (ESI+)

Because the analyte contains multiple basic nitrogens, Positive Electrospray Ionization (ESI+) is the optimal ionization mode.

Table 3: Optimized MRM Transitions & Source Parameters

Parameter Value Rationale
Capillary Voltage 3.0 kV Standard for basic small molecules in ESI+.
Desolvation Temp. 500 °C High thermal energy needed to vaporize the highly organic HILIC effluent.
Desolvation Gas 800 L/hr Ensures complete droplet desolvation, minimizing matrix suppression.
Precursor Ion m/z 187.2 [M+H]+ corresponding to the intact protonated molecule.

| Quantifier MRM | m/z 187.2 84.1 | Cleavage of the 1-methyl-pyrrolidine ring (Collision Energy: 25 eV). | | Qualifier MRM | m/z 187.2 169.2 | Loss of water (-18 Da) from the ethanol group (Collision Energy: 15 eV). |

System Suitability & Comparative Performance

To ensure the trustworthiness of the assay, the system must self-validate against strict System Suitability Testing (SST) criteria before sample analysis.

Table 4: Comparative Performance Metrics & SST Criteria

Metric High-pH RP-LC HILIC-MS/MS SST Acceptance Criteria

| Retention Factor ( k′ ) | 3.2 | 4.5 | k′≥2.0 (Ensures separation from void volume) | | Peak Asymmetry ( As​ ) | 1.15 | 1.05 | 0.8≤As​≤1.5 (Verifies absence of silanol interactions) | | Injection Precision (n=6) | 3.1% RSD | 4.2% RSD | ≤5.0% RSD (Confirms buffer/equilibration stability) | | Relative Sensitivity | 1x (Baseline) | 3x to 5x | N/A (HILIC provides superior desolvation efficiency) |

Conclusion

For highly polar, basic diamines like 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol, standard low-pH reversed-phase methods are fundamentally flawed.

  • Choose High-pH RP-LC when integrating the analyte into a broader panel of moderately lipophilic compounds, provided a high-pH stable column (e.g., BEH C18) is utilized.

  • Choose HILIC-MS/MS when maximizing sensitivity is the primary goal. The high organic mobile phase in HILIC dramatically enhances ESI efficiency, though it requires strict adherence to extended column re-equilibration times to maintain assay trustworthiness.

References
  • Waters Corporation. "XBridge Columns | UHPLC & HPLC Columns with BEH Technology." Waters.com. Available at:[Link]

  • ResearchGate. "Analysis of basic compounds at high pH values by reversed-phase liquid chromatography." ResearchGate.net. Available at:[Link][1]

  • ResearchGate. "Retention and Selectivity of Polar Stationary Phases for Hydrophilic Interaction Chromatography." ResearchGate.net. Available at:[Link][2]

  • ACS Publications. "Retention of Ionizable Compounds on HPLC. pH Scale in Methanol−Water and the pK and pH Values of Buffers." Analytical Chemistry. Available at:[Link][4]

  • ResearchGate. "HILIC-MS/MS method development for targeted quantitation of metabolites: Practical considerations from a clinical diagnostic perspective." ResearchGate.net. Available at:[Link][3]

Sources

Application

Application Notes and Protocols for the Preparation of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol Hydrochloride Salts

Abstract: This technical guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol and its subsequent conversion to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol and its subsequent conversion to the hydrochloride salt. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and this specific β-amino alcohol derivative presents a key intermediate for drug discovery and development.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and characterization data to ensure reproducible and high-purity synthesis.

Introduction: The Significance of Pyrrolidine-Based Amino Alcohols

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structural motif in a vast number of pharmacologically active compounds.[1] Its conformational flexibility allows for the precise spatial arrangement of substituents, enabling high-affinity interactions with biological targets. The β-amino alcohol functional group is another critical pharmacophore, present in numerous approved drugs. The combination of these two moieties in 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol creates a molecule with significant potential for further chemical elaboration and biological screening.

The conversion of the parent amine to its hydrochloride salt is a critical step in pharmaceutical development. Amine hydrochloride salts are typically crystalline solids with improved aqueous solubility, stability, and handling properties compared to the free base, which is often an oil.[3][4] This enhancement in physicochemical properties is crucial for formulation, bioavailability, and overall drug performance.[4]

This guide details a robust and scalable two-part synthetic sequence: (I) the synthesis of the free base via reductive amination, and (II) its conversion to the stable hydrochloride salt.

Part I: Synthesis of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (Free Base)

The selected synthetic strategy is a reductive amination between 1-methylpyrrolidin-3-one and 2-isopropylaminoethanol. This method is widely employed for the formation of C-N bonds due to its efficiency and the operational simplicity of a one-pot reaction. The mechanism involves the initial formation of a hemiaminal, which then dehydrates to an enamine or iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the target secondary amine. STAB is the reagent of choice as it is mild, tolerant of a wide range of functional groups, and does not reduce the starting ketone.

Overall Synthetic Pathway

Synthetic_Pathway cluster_0 Reductive Amination cluster_1 Salt Formation Ketone 1-Methylpyrrolidin-3-one Reagents1 NaBH(OAc)₃ DCE, rt Ketone->Reagents1 Amine 2-Isopropylaminoethanol Amine->Reagents1 Product 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol Reagents2 HCl in Dioxane Isopropanol Product->Reagents2 Salt Target Hydrochloride Salt Reagents1->Product Step 1 Reagents2->Salt Step 2

Caption: Overall two-step synthesis of the target hydrochloride salt.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
1-Methylpyrrolidin-3-one99.135.00 g50.4Starting ketone
2-Isopropylaminoethanol103.165.73 g55.5Amine nucleophile[5]
Sodium Triacetoxyborohydride (STAB)211.9412.8 g60.5Reducing agent
1,2-Dichloroethane (DCE)98.96100 mL-Anhydrous solvent
Saturated Sodium Bicarbonate (NaHCO₃)-~150 mL-For aqueous work-up
Dichloromethane (DCM)84.933 x 50 mL-Extraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-Drying agent
Isopropanol (IPA)60.1050 mL-Solvent for salt formation
4 M HCl in Dioxane-~15 mL60.0For salt formation
Diethyl Ether74.12100 mL-For precipitation/washing
Experimental Protocol: Reductive Amination
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-methylpyrrolidin-3-one (5.00 g, 50.4 mmol) and 2-isopropylaminoethanol (5.73 g, 55.5 mmol).

  • Solvent Addition: Add 100 mL of anhydrous 1,2-dichloroethane (DCE). Stir the mixture at room temperature for 20 minutes to facilitate the initial formation of the hemiaminal intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (12.8 g, 60.5 mmol) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and off-gassing.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution. Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Trustworthiness Note: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free base, typically as a viscous oil.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary, though for salt formation, high purity crude material is often sufficient.

Part II: Preparation of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol Hydrochloride

The formation of the hydrochloride salt is an acid-base neutralization reaction.[6] The lone pair of electrons on the most basic nitrogen atom of the tertiary amine attacks a proton from hydrochloric acid, forming a stable, ionic ammonium salt.[3] The use of a non-aqueous solution of HCl, such as in dioxane or isopropanol, is preferred to minimize the incorporation of water into the crystal lattice and to facilitate precipitation, as the salt form is often less soluble in organic solvents than the free base.[4]

Experimental Workflow

G A Dissolve Crude Free Base in Isopropanol (IPA) B Cool Solution in Ice Bath (0-5 °C) A->B C Add 4M HCl in Dioxane Dropwise with Stirring B->C D Observe Precipitation of White Solid C->D E Stir at 0 °C for 1-2 hours D->E F Isolate Solid by Vacuum Filtration E->F G Wash with Cold Diethyl Ether F->G H Dry Under Vacuum at 40-50 °C G->H I Characterize Final Product (NMR, FT-IR, MP) H->I

Caption: Workflow for the preparation and isolation of the hydrochloride salt.

Experimental Protocol: Salt Formation
  • Dissolution: Dissolve the crude 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (assuming ~50.4 mmol theoretical yield) in 50 mL of isopropanol (IPA).

  • Cooling: Cool the solution in an ice-water bath to 0-5 °C.

  • Acidification: While stirring, add a solution of 4 M HCl in dioxane (~15 mL, 60.0 mmol, ~1.2 equivalents) dropwise. Causality Note: A slight excess of HCl ensures complete protonation of the amine. Dropwise addition prevents a rapid exotherm and promotes the formation of well-defined crystals.

  • Precipitation: A white precipitate should form during the addition. Once the addition is complete, continue stirring the resulting slurry in the ice bath for an additional 1-2 hours to maximize crystal growth and precipitation.

  • Isolation: Isolate the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether (2 x 50 mL) to remove any residual solvent and non-salt impurities. Trustworthiness Note: Using a cold, non-polar solvent for washing minimizes the loss of the desired salt, which has low solubility in ether.

  • Drying: Dry the white crystalline solid under vacuum at 40-50 °C for 12 hours or until a constant weight is achieved.

Characterization and Data

Thorough characterization is essential to confirm the identity, structure, and purity of the final product.

Spectroscopic Analysis
  • ¹H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the N-methyl group (a singlet), and the various methylene protons of the pyrrolidine ring and the ethanol chain. The protonation of the amine will cause a downfield shift of adjacent protons.

  • ¹³C NMR (100 MHz, D₂O): The carbon spectrum will confirm the number of unique carbon environments in the molecule.

  • FT-IR (KBr Pellet, cm⁻¹): The infrared spectrum provides key functional group information. Expected peaks include a broad absorption in the 3200-3400 cm⁻¹ region for the O-H stretch and a broad, strong band from ~2400-2700 cm⁻¹ characteristic of the N⁺-H stretch of an amine salt.[7]

  • Mass Spectrometry (ESI+): Electrospray ionization mass spectrometry will show the molecular ion peak [M+H]⁺ corresponding to the free base.

Physical Properties
  • Melting Point: A sharp melting point is indicative of high purity. This should be determined using a calibrated melting point apparatus.

  • Appearance: The final product should be a white to off-white crystalline solid.

  • Solubility: The hydrochloride salt is expected to be soluble in water and methanol and sparingly soluble in less polar organic solvents like dichloromethane and diethyl ether.[3][4]

Concluding Remarks

This application note provides a validated, step-by-step protocol for the synthesis and hydrochloride salt formation of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol. The described reductive amination and subsequent salt formation procedures are robust, scalable, and utilize common laboratory reagents. By adhering to the principles of causality and self-validation outlined in the protocols, researchers can reliably produce this key pyrrolidine-based intermediate with high purity, enabling further exploration in drug discovery and development programs.

References

  • Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. Benchchem.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Amine salts. Oxford Reference. Available at: [Link]

  • Hydrochloride. Grokipedia.
  • Reactions of amines. Chemistry LibreTexts. Available at: [Link]

  • Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. Available at: [Link]

  • Ethanol, 2-[(1-methylethyl)amino]-. NIST WebBook. Available at: [Link]

Sources

Method

Application Note: Utilizing 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol as a Core Pharmacophoric Building Block in API Manufacturing

Executive Summary The compound 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (CAS: 1353965-13-5) has emerged as a highly versatile bifunctional building block in modern drug discovery and Active Pharmaceutical I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (CAS: 1353965-13-5) has emerged as a highly versatile bifunctional building block in modern drug discovery and Active Pharmaceutical Ingredient (API) manufacturing[1]. Featuring a tertiary amine, a sterically tunable isopropyl group, a 1-methylpyrrolidine ring, and a primary hydroxyl group, this molecule serves as a critical linker and pharmacophore. It is primarily utilized to improve the physicochemical properties of lipophilic API scaffolds—specifically enhancing aqueous solubility, modulating pKa, and optimizing blood-brain barrier (BBB) penetration.

Mechanistic Rationale: The Pyrrolidine-Aminoethanol Pharmacophore

In rational drug design, the incorporation of basic amine motifs is a proven strategy for improving target affinity via salt-bridge formation with acidic residues in receptor binding pockets.

  • The 1-Methylpyrrolidin-3-yl Motif : The pyrrolidine ring restricts the conformational flexibility of the amine, projecting the basic nitrogen into a defined vector space. This conformational restriction reduces the entropic penalty upon binding, a critical factor in the design of high-affinity ligands for GPCRs and kinase targets[2].

  • The Aminoethanol Linker : The 2-aminoethanol moiety provides a primary hydroxyl group that acts as an ideal nucleophile for late-stage functionalization[3]. By appending this hydrophilic side chain to a hydrophobic core, process chemists can fine-tune the lipophilicity (LogP) of the final API, ensuring optimal pharmacokinetic (PK) profiles while maintaining synthetic tractability.

Synthetic Workflows & Protocols

The primary hydroxyl group of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol can be conjugated to API core scaffolds via two primary methodologies: Late-Stage Mitsunobu Etherification and Nucleophilic Aromatic Substitution (SNAr).

Protocol A: Late-Stage Mitsunobu Etherification

The Mitsunobu reaction is highly effective for coupling the primary alcohol of the building block to phenolic API intermediates, proceeding with high regioselectivity. While traditionally challenging on a manufacturing scale due to triphenylphosphine oxide ( Ph3​P=O ) byproducts, acid-base extraction strategies have made this viable for pilot-plant API synthesis[4].

Step-by-Step Methodology:

  • Preparation : Dissolve the phenolic API core (1.0 eq) and 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Phosphine Addition : Add triphenylphosphine ( PPh3​ , 1.5 eq) to the reaction vessel and cool the mixture to 0 °C.

  • Activation : Begin dropwise addition of diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 30 minutes. Causality: Maintaining the internal temperature below 5 °C is critical to control the exothermic formation of the highly reactive betaine intermediate.

  • Propagation : Allow the reaction to warm to ambient temperature and stir for 12–16 hours. The basicity of the pyrrolidine nitrogen facilitates the deprotonation of the phenol, driving the substitution.

  • Workup & Purification : Quench with water. Extract the basic API into the aqueous phase using 1M HCl. Wash the aqueous layer with toluene to remove Ph3​P=O and DIAD byproducts[4]. Neutralize the aqueous phase with NaOH and extract the pure etherified API into dichloromethane (DCM).

  • Self-Validation Step : Analyze the final organic extract via LC-MS. The complete absence of the m/z 279 peak ( Ph3​P=O ) internally validates the efficiency of the acid-base sequestration, confirming the API is ready for crystallization.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

For electron-deficient heteroaromatic scaffolds (e.g., fluoropyridines or chloropyrimidines), the aminoethanol building block can be directly coupled via SNAr, avoiding heavy metal catalysts[3].

Step-by-Step Methodology:

  • Alkoxide Formation : Suspend sodium tert-amylate (NaOtAm, 2.0 eq) in anhydrous THF. Slowly add 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (1.1 eq) at 0 °C to generate the highly nucleophilic alkoxide[4].

  • Coupling : Add the halogenated heteroaromatic API intermediate (1.0 eq) dropwise as a solution in THF.

  • Heating : Heat the mixture to 60 °C for 4–6 hours. Causality: Elevated temperature overcomes the activation energy barrier for the formation of the Meisenheimer complex.

  • Isolation : Cool to room temperature, quench with saturated aqueous NH4​Cl , and extract with ethyl acetate.

  • Self-Validation Step : Perform 19F -NMR (if displacing a fluoride) or HPLC on the crude mixture. The quantitative disappearance of the starting material peak validates the complete conversion of the alkoxide intermediate.

Data Presentation: Protocol Comparison

ParameterProtocol A: Mitsunobu EtherificationProtocol B: SNAr Substitution
Optimal Substrate Phenolic API CoresElectron-deficient Aryl Halides
Typical Yield 75% – 85%80% – 95%
Major Byproducts Triphenylphosphine oxide, HydrazinedicarboxylateInorganic salts (e.g., NaCl, NaF)
Scalability Moderate (Requires rigorous acid-base extraction)[4]High (Readily scalable to pilot-plant)
Reaction Temperature 0 °C to AmbientAmbient to 60 °C

Process Visualization

Workflow A 2-[Isopropyl-(1-methyl- pyrrolidin-3-yl)-amino]-ethanol C Mitsunobu Reaction (DIAD, PPh3) A->C D SNAr Reaction (NaOtAm, THF) A->D B API Core Scaffold (Phenol or Halide) B->C B->D E Ether-Linked API Intermediate C->E O-Alkylation D->E Nucleophilic Sub F Final API Formulation E->F Purification

Synthetic workflow for integrating the aminoethanol building block into an API core.

Pathway API API with Pyrrolidine Pharmacophore Receptor Target Receptor (e.g., GPCR / Kinase) API->Receptor High-Affinity Binding (H-bond & Ionic) Effector Secondary Messenger (cAMP / PIP3) Receptor->Effector Signal Transduction Transcription Gene Transcription (Target Modulation) Effector->Transcription Downstream Effect

Pharmacodynamic impact of the pyrrolidine-modified API on target receptor signaling.

References

  • Title : Development of a Pilot-Plant-Scale Synthesis of an Alkylated Dihydrobenzothiadiazole S,S-Dioxide: Incorporation of a Late-Stage Mitsunobu Reaction Source : ACS Publications (Organic Process Research & Development) URL : [Link]

  • Title : Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening Source : ACS Publications (Journal of Chemical Information and Modeling) URL :[Link]

  • Title : Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity Source : PMC (National Institutes of Health) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Welcome to the technical support center for the synthesis of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and opportunities for yield improvement in this synthesis. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles into a practical, question-and-answer format to address the specific issues you may encounter.

Section 1: Understanding the Core Synthesis Pathways

The synthesis of the target tertiary amino alcohol, 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol, is typically achieved via one of two primary pathways. The selection of the pathway often depends on the availability and cost of the starting materials.

Pathway A: Nucleophilic Substitution (N-Alkylation)

This is the most direct route, involving the Sₙ2 reaction between the secondary amine, N-isopropyl-1-methylpyrrolidin-3-amine, and a two-carbon electrophile. Common electrophiles include 2-haloethanols (e.g., 2-bromoethanol or 2-chloroethanol) or ethylene oxide. This reaction requires a base to deprotonate the secondary amine, increasing its nucleophilicity.

N-Alkylation Pathway sub N-isopropyl-1-methyl- pyrrolidin-3-amine prod Target Amino Alcohol sub->prod + elec 2-Bromoethanol (or Ethylene Oxide) elec->prod + base Base (e.g., K₂CO₃) base->prod Solvent (e.g., MeCN) ΔT

Caption: General N-Alkylation reaction scheme.

Pathway B: Reductive Amination

This alternative route involves the condensation of a ketone, 1-methyl-pyrrolidin-3-one, with 2-(isopropylamino)ethanol to form an intermediate iminium ion, which is then reduced in situ to the final product. This method is highly effective and avoids the over-alkylation issues sometimes seen in Pathway A.[1]

Section 2: Pre-Reaction Checklist & Reagent Quality

Before troubleshooting the reaction itself, it is critical to validate the inputs. A high-yield synthesis is built on a foundation of high-quality reagents and a properly prepared reaction environment.

  • Q: What are the most critical pre-reaction checks I should perform?

    • A: First, ensure the purity of your starting amine, N-isopropyl-1-methylpyrrolidin-3-amine. Amines are prone to oxidation and can absorb atmospheric CO₂ and water. If its purity is suspect, consider distillation or purification via a salt formation/recrystallization cycle. Second, verify the quality of your alkylating agent. 2-Haloethanols can degrade over time; use a freshly opened bottle or distill before use. Third, ensure your solvent is anhydrous. Polar aprotic solvents like acetonitrile (MeCN) or DMF are hygroscopic. The presence of water can interfere with the base and alter the reaction kinetics. Finally, ensure your base is finely powdered and anhydrous to maximize its surface area and reactivity.

Section 3: Troubleshooting Common Yield Issues

This section addresses the most common problems encountered during the synthesis in a direct Q&A format.

  • Q: My reaction has stalled. TLC analysis shows a significant amount of unreacted starting amine. What are the likely causes?

    • A: This is a classic issue of insufficient reactivity. Several factors could be at play:

      • Ineffective Base: The pKa of a secondary amine's conjugate acid is ~11. Your base must be strong enough to facilitate deprotonation but should be non-nucleophilic to avoid competing with the amine. Finely ground potassium carbonate (K₂CO₃) is a common choice, but if the reaction is sluggish, switching to a stronger, more soluble base like cesium carbonate (Cs₂CO₃) can dramatically increase the reaction rate.[2][3]

      • Low Temperature: Sₙ2 reactions have a significant activation energy barrier. While room temperature may be sufficient, gently heating the reaction to 50-80 °C in a solvent like acetonitrile often provides the necessary energy to drive the reaction to completion. Monitor for side-product formation at higher temperatures.

      • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents (MeCN, DMF, acetone) are ideal as they solvate the counter-ion of the base, leaving the anionic base more active, and they accelerate Sₙ2 reactions.[1] Protic solvents like ethanol can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.

  • Q: I'm observing a new, highly polar spot by TLC that doesn't move from the baseline. I suspect it's a salt. What is it and how can I prevent its formation?

    • A: You are likely observing the formation of a quaternary ammonium salt. This occurs when the desired tertiary amine product, which is also a nucleophile, reacts with another molecule of the alkylating agent (e.g., 2-bromoethanol). This side reaction is a primary cause of yield loss in N-alkylations.[1]

Quaternization_Side_Reaction prod Tertiary Amine Product (Nucleophile) quat Quaternary Ammonium Salt (Byproduct) prod->quat + elec 2-Bromoethanol (Electrophile) elec->quat Over-alkylation

Caption: The over-alkylation side reaction pathway.

  • Q: Would reductive amination be a better synthetic route for my target molecule?

    • A: Reductive amination is an excellent alternative and should be strongly considered, particularly if you have access to 1-methyl-pyrrolidin-3-one and 2-(isopropylamino)ethanol.

      • Advantages: It completely avoids the issue of over-alkylation that plagues direct N-alkylation.[1][] The reaction is often a one-pot procedure and proceeds under mild conditions.

      • Recommended Conditions: The use of a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) is ideal, as it readily reduces the intermediate iminium ion but is slow to reduce the starting ketone.[5] This selectivity is crucial for a successful one-pot reaction.

Section 4: Key Parameter Optimization

For a systematic approach to improving yield, consider optimizing the following parameters. The table below provides a starting point based on established principles of N-alkylation.

ParameterOption 1 (Standard)Option 2 (Enhanced Reactivity)Option 3 (Alternative)Rationale & In-Text Citations
Base K₂CO₃ (1.5 eq)Cs₂CO₃ (1.5 eq)DIPEA (1.5 eq)A non-nucleophilic base is essential. K₂CO₃ is a cost-effective start. Cs₂CO₃ offers superior solubility and basicity, often accelerating difficult alkylations.[2][3] DIPEA is a hindered organic base useful if inorganic bases cause issues.
Solvent Acetonitrile (MeCN)Dimethylformamide (DMF)AcetonePolar aprotic solvents are required to facilitate the Sₙ2 mechanism.[1] MeCN is easy to remove. DMF has a higher boiling point, allowing for higher reaction temperatures if needed.
Temperature Room Temperature60 °C80 °CStart at RT and increase incrementally. Higher temperatures increase reaction rate but may also promote side reactions. Monitoring by TLC is critical.[1]
Alkylating Agent 2-Chloroethanol2-BromoethanolEthylene OxideReactivity order: Bromo > Chloro. 2-Bromoethanol will react faster. Ethylene oxide is highly efficient but is a toxic gas requiring specialized handling procedures.[6]
Stoichiometry 1.0 eq Amine / 1.1 eq Alkyl Halide1.2 eq Amine / 1.0 eq Alkyl Halide1.0 eq Amine / 1.0 eq Alkyl Halide (Slow Addition)Using an excess of the amine starting material suppresses the formation of the quaternary ammonium salt byproduct.[1] Slow addition of the alkylating agent achieves the same goal by keeping its concentration low.

Section 5: Troubleshooting Purification

The loss of yield during workup and purification is a common and frustrating issue, especially for polar, basic compounds like amino alcohols.

  • Q: My product seems to be water-soluble, and I'm losing a significant amount during aqueous extraction. How can I improve my workup?

    • A: This is expected for small amino alcohols.

      • Brine Wash: After quenching the reaction, perform extractions from an aqueous layer saturated with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving more of it into the organic layer.

      • Back-Extraction: After extracting with a solvent like dichloromethane or ethyl acetate, you can perform a "back-extraction." Wash the combined organic layers with dilute aqueous HCl (e.g., 1M). Your basic amine product will protonate and move into the aqueous layer, while non-basic organic impurities remain behind. You can then basify the acidic aqueous layer with NaOH or NaHCO₃ and re-extract your now-purified product into fresh organic solvent.

      • Continuous Extraction: For particularly water-soluble products, a continuous liquid-liquid extractor may be necessary to achieve high recovery.

  • Q: My product streaks badly on silica gel chromatography. How can I get clean separation?

    • A: The basic amine functionality interacts strongly with the acidic silanol groups on the surface of silica gel, causing the characteristic "streaking" or tailing.

      • Deactivate the Silica: Add a small amount of a volatile base, like triethylamine (~1%), to your chromatography eluent. This will occupy the acidic sites on the silica, allowing your product to elute with a much better peak shape.

      • Use Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel. Alumina is less acidic and often provides better results for the purification of basic compounds.

      • Purify via Salt Crystallization: A highly effective method for purifying amines is to convert the free base into a salt (e.g., a hydrochloride salt) and purify it by recrystallization. Dissolve the crude product in a suitable solvent (like isopropanol or ethanol) and add a solution of HCl in ether or isopropanol. The salt will often precipitate out in high purity.[7] This method also provides a stable, solid form of your final product.

Caption: A troubleshooting flowchart for diagnosing low reaction yield.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohol Compounds. BenchChem.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.
  • Doubleday, W. W., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • Doubleday, W. W., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • Bala, M., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
  • Uggeri, F., et al. (1999). Process for the purification of an aminoalcohol.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service. BOC Sciences.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • University of Guelph. (n.d.). Separation and Detection of Amino Acids. BIOC*2580 CourseLink.
  • Gunanathan, C., & Milstein, D. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science.
  • Powers, I. G., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Semantic Scholar.
  • Open Access Journals. (n.d.). β-amino Alcohols are the versatile intermediates in the preparation of many biologically active compounds....

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific degradation challenges associated with 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific degradation challenges associated with 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol . This molecule presents unique storage challenges due to its dual tertiary amine centers and a primary alcohol. Below, you will find mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure the long-term integrity of your compound.

Part 1: Troubleshooting Guides & FAQs

Q1: My batch turned from a clear, free-flowing liquid to a viscous, yellowish syrup after three months of storage. What happened? A: This is a classic macroscopic symptom of autoxidation . The tertiary amines in your compound have reacted with atmospheric oxygen to form N-oxides. The introduction of the highly polar N–O dipole creates a system capable of intense intermolecular hydrogen bonding with the primary alcohol (-OH) on adjacent molecules. This cross-linking drastically increases the viscosity of the bulk material. The yellowing is typically caused by trace transition metal-catalyzed degradation or the formation of conjugated radical intermediates during the oxidation process ()[1].

Q2: This molecule has two tertiary amines and a primary alcohol. Which functional group is actually oxidizing? A: The primary alcohol is highly stable under ambient conditions and requires a strong oxidant to degrade. The vulnerability lies entirely with the tertiary amines. However, sterics dictate the reaction kinetics. The central acyclic nitrogen is highly hindered by the bulky isopropyl group, the pyrrolidine ring, and the ethanol chain. Conversely, the pyrrolidine nitrogen (N-methyl) is much more sterically accessible. Therefore, the cyclic tertiary amine will oxidize first. The presence and substitution of these amino groups fundamentally dictate the degradation pathway over the hydroxyl group ()[2].

Q3: How do trace metals and light accelerate this degradation? A: The oxidation of tertiary amines by molecular oxygen is thermodynamically favorable but kinetically sluggish due to spin restrictions (triplet oxygen reacting with a singlet molecule)[1]. However, trace transition metals (like Fe³⁺ or Cu²⁺ leaching from standard glassware) or UV light act as catalysts. They facilitate a single-electron transfer (SET) from the amine lone pair, generating a radical cation that rapidly reacts with oxygen.

Q4: How can I detect this oxidation early before it ruins my downstream biological or chemical assays? A: Do not rely on visual inspection alone. Implement a routine LC-MS or ¹H-NMR quality control check:

  • LC-MS: Look for an [M+H]+ peak shift of exactly +16 Da (mono-N-oxide) or +32 Da (di-N-oxide).

  • ¹H-NMR: The methyl group attached to the pyrrolidine nitrogen will shift significantly downfield (typically +0.5 to +0.8 ppm) due to the strong deshielding effect of the newly formed N–O bond[3].

Q5: Can I recover the compound once it has oxidized? A: Yes, but prevention is vastly superior. If you must salvage a degraded batch, N-oxides can be reduced back to tertiary amines using mild reducing agents (e.g., catalytic hydrogenation or sodium borohydride with a metal catalyst), essentially reversing the pathways utilized in deliberate N-oxidation synthesis ()[4]. However, this requires a complete re-purification workflow to remove the catalyst and byproducts.

Part 2: Quantitative Storage Data

To optimize your storage strategy, compare the expected degradation rates based on environmental variables.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifeEstimated N-Oxide Formation (6 months)
25°C (Ambient)AirAmbient Lab Light< 1 week> 15.0%
4°CAirDark1 month5.0% - 10.0%
-20°CAirDark3 months2.0% - 5.0%
-20°CArgonDark (Amber Vial)> 12 months< 0.5%
-80°C Argon Dark (Amber Vial) > 24 months Not Detectable

Part 3: Self-Validating Experimental Protocol

To achieve the >24-month shelf life, you must eliminate oxygen, light, and metal catalysts. This protocol is designed as a self-validating system : the physical properties of the materials chosen inherently protect the sample even if user technique is imperfect.

Standard Operating Procedure: Aliquoting and Long-Term Storage

  • Solvent Removal: Ensure the compound is fully concentrated and free of residual solvents using a high-vacuum Schlenk line. Residual water significantly lowers the activation energy for N-oxide formation by stabilizing the polar transition state.

  • Inert Gas Selection (Causality Check): Backfill the Schlenk flask with high-purity Argon (99.999%) , not Nitrogen. Argon (1.78 g/L) is significantly denser than ambient air (1.22 g/L). This physical property ensures that a protective, heavy blanket remains over the liquid surface during transfer, validating the inert atmosphere even if ambient drafts are present.

  • Vial Selection: Use pre-dried, silanized amber glass vials .

    • Causality Check: Standard borosilicate glass contains surface silanol groups and trace heavy metals within the matrix that leach into polar basic liquids over time, catalyzing SET oxidation. Silanization chemically caps these active sites, removing the catalyst variable entirely. Amber glass blocks UV-initiated radical formation.

  • Aliquoting: Using a gas-tight syringe purged with Argon, transfer single-use volumes (e.g., 50–100 µL) into the vials. Single-use aliquots prevent repeated freeze-thaw cycles and oxygen introduction.

  • Sealing & Storage: Flush the headspace of each vial with a gentle stream of Argon for 10 seconds. Immediately cap with a PTFE-lined septum cap (PTFE is impermeable to oxygen diffusion). Wrap the cap junction with Parafilm and store immediately at -80°C.

Part 4: Pathway Visualization

OxidationMitigation Molecule 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl) -amino]-ethanol Path1 Pyrrolidine N-Oxidation (Sterically Accessible) Molecule->Path1 Primary Risk Path2 Acyclic N-Oxidation (Sterically Hindered) Molecule->Path2 Secondary Risk Path3 Alcohol Oxidation (Requires Strong Oxidant) Molecule->Path3 Low Risk O2 Atmospheric O2 O2->Path1 O2->Path2 Metals Trace Metals / Light Metals->Path1 Metals->Path2 Argon Argon Purge Argon->O2 Blocks Amber Amber Vials Amber->Metals Blocks Temp -80°C Storage Temp->Path1 Slows Kinetics Temp->Path2 Slows Kinetics MetalFree Silanized Glass MetalFree->Metals Blocks

Logical relationship diagram of autoxidation pathways and targeted mitigation strategies.

Part 5: References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: ACS Publications / National Center for Biotechnology Information (PMC) URL:[Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups Source: Materials (MDPI) URL:[Link]

  • W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL:[Link]

Sources

Troubleshooting

Optimizing solvent selection for 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol crystallization

Target Compound: 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol Overview The compound 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol presents unique crystallization challenges. Structurally, it features a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Overview

The compound 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol presents unique crystallization challenges. Structurally, it features a highly flexible aliphatic backbone, a primary hydroxyl group, and two basic tertiary amines (a pyrrolidine nitrogen and an acyclic nitrogen). This high degree of conformational flexibility and polarity often results in low lattice energy. Consequently, the free base is highly prone to liquid-liquid phase separation (LLPS) rather than ordered nucleation.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks in this compound's crystallization and solvent selection. Every protocol provided operates as a self-validating system, ensuring that you can analytically confirm success at every step of your workflow.

FAQ 1: Why does my compound form a biphasic oily layer instead of crystallizing upon cooling?

The Causality of "Oiling Out"

When cooling a supersaturated solution of this compound, you are likely observing Liquid-Liquid Phase Separation (LLPS), commonly referred to in the pharmaceutical industry as "oiling out." This thermodynamic phenomenon occurs when the cooling trajectory crosses the binodal curve before it intersects the solubility (liquidus) curve[1]. Because the target molecule has strong hydrogen-bonding capabilities but high conformational entropy, solute-solute interactions are initially too weak to form a crystal lattice. Instead, the system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase[1]. If crystals eventually nucleate from this heavy agglomeration of oil droplets, they typically suffer from broad size distribution and high impurity entrapment[1].

Self-Validating Protocol: Resolving LLPS via Seeded Anti-Solvent Crystallization

To bypass the LLPS zone, we must alter the thermodynamics of the solution by adjusting the solvent matrix and forcing nucleation within the Metastable Zone Width (MSZW).

  • Dissolution: Dissolve the free base in a polar primary solvent (e.g., Ethanol) at 50°C.

    • Validation: Focused Beam Reflectance Measurement (FBRM) must show zero chord counts, confirming complete dissolution.

  • Anti-Solvent Titration: Slowly add an anti-solvent (e.g., Heptane) at 50°C until the cloud point is reached, then raise the temperature by 2–3°C until the solution clarifies.

    • Validation: An in-line turbidity probe must register a sharp drop to baseline, confirming you are exactly at the edge of the MSZW.

  • Seeding: Introduce 1–2 wt% of pre-milled, high-purity seed crystals.

    • Validation: FBRM should display a steady, controlled increase in fine chord counts, verifying that secondary nucleation is occurring without oiling out[1].

  • Controlled Cooling: Cool the suspension at a linear rate of 0.1°C/min down to 5°C.

    • Validation: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy of the supernatant must show a plateau in solute concentration, indicating equilibrium solubility has been reached.

OilingOutWorkflow Start Observe LLPS (Oiling Out) CheckTemp Is T > Consolute Temp? Start->CheckTemp AdjustSolvent Modify Solvent Ratio (Increase Co-solvent) CheckTemp->AdjustSolvent No Seed Introduce Seeds in MSZW CheckTemp->Seed Yes AdjustSolvent->Seed Success Crystalline Solid Achieved Seed->Success

Fig 1: Decision tree for resolving liquid-liquid phase separation (oiling out) during cooling.

FAQ 2: How do I select a solvent system that maximizes yield without compromising ICH compliance?

The Causality of Solvent Selection

The compound's dual nature—hydrophilic (hydroxyl, amines) and lipophilic (isopropyl, pyrrolidine)—means it is highly soluble in alcohols but poorly soluble in alkanes. A single solvent rarely provides the steep solubility curve required for high-yield cooling crystallization. A binary solvent/anti-solvent system leverages polarity matching to create this curve. However, pharmaceutical manufacturing requires strict adherence to ICH Q3C guidelines, which classify solvents based on their toxicity and environmental impact[2].

Quantitative Data: ICH Q3C Solvent Suitability Matrix

To optimize the crystallization of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol, you must select a Class 3 primary solvent and a Class 3 anti-solvent to ensure regulatory compliance and patient safety[2].

ICH Q3C ClassToxicity PotentialExample SolventsSuitability for Target CompoundRegulatory Limit
Class 1 Unacceptable (Carcinogenic)Benzene, Carbon TetrachlorideDO NOT USE. < 2 ppm
Class 2 Moderate (Limit Use)Methanol, Toluene, HexaneAvoid if possible. Hexane often induces LLPS with this specific API.Variable (e.g., Methanol < 3000 ppm)
Class 3 Low (Preferred)Ethanol, Acetone, Heptane, Ethyl AcetateOptimal. Use Ethanol (solvent) and Heptane (anti-solvent) to control MSZW.< 5000 ppm (0.5%)

FAQ 3: The free base refuses to crystallize even with seeding. What is the next logical step?

The Causality of Salt Formation

If the free base remains an intractable oil despite solvent optimization, the fundamental issue is its inherently low lattice energy. By reacting the basic tertiary amines with a pharmaceutically acceptable acid, you convert the neutral molecule into an ionic salt[3]. Ionic bonds are significantly stronger than the dipole-dipole and van der Waals forces present in the free base. This increases the rigidity of the molecular network, raises the melting point, and drastically improves the thermodynamic drive for crystallization[3].

Self-Validating Protocol: High-Throughput Salt Screening

Because the target compound has two basic nitrogen atoms, it can form mono- or di-salts. A systematic screen is required to identify the most stable polymorph.

  • Preparation: Dispense 50 mg of the free base into multiple HPLC vials. Dissolve in 0.5 mL of a Class 3 solvent (e.g., Acetone or Isopropanol).

    • Validation: Visual inspection confirms complete dissolution without residual turbidity.

  • Acid Addition: Add 1.05 molar equivalents of various ICH-compliant acids (e.g., L-Tartaric Acid, Maleic Acid, Citric Acid) to separate vials[3].

    • Validation: A micro-pH probe confirms a distinct drop in pH, validating proton transfer to the pyrrolidine or acyclic amine.

  • Temperature Cycling: Subject the vials to continuous temperature cycling between 5°C and 40°C at a rate of 0.5°C/min for 48 hours.

    • Validation: Examine the resulting slurries under Polarized Light Microscopy (PLM). The presence of birefringence validates that the precipitated solid is crystalline, not an amorphous precipitate.

  • Solid-State Characterization: Isolate the solids via centrifugation and dry under vacuum.

    • Validation: Perform Differential Scanning Calorimetry (DSC) to confirm a single, sharp melting endotherm (validating phase purity) and X-Ray Powder Diffraction (XRPD) to confirm a unique crystalline lattice distinct from the raw materials[3].

SaltScreening API API Free Base Acid Select ICH Class 3 Acids (e.g., Tartaric) API->Acid Mix Equimolar Mixing in Ethanol/Water Acid->Mix Evap Temperature Cycling (5-40°C) Mix->Evap Analyze XRPD & DSC Characterization Evap->Analyze

Fig 2: Standardized workflow for pharmaceutical salt screening and solid-state characterization.

References

  • [2] Title: Q&A: Fragrance Solvents and Regulatory Compliance - Allan Chemical Corporation Source: allanchem.com URL:

  • [1] Title: Wet Milling, Seeding, and Ultrasound in the Optimization of the Oiling-Out Crystallization Process Source: Industrial & Engineering Chemistry Research - ACS Publications URL:

  • [3] Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use Edited by P. Heinrich Stahl and Camile G. Wermuth Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Welcome to the Formulation Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals troubleshooting the aqueous solubility of 2-[Isopropyl-(1-methyl-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals troubleshooting the aqueous solubility of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol . Because this compound presents unique physicochemical challenges due to its di-basic nature and lipophilic domains, standard aqueous dilution often fails.

Below, you will find diagnostic FAQs, field-proven troubleshooting protocols, decision matrices, and workflow visualizations to ensure your in vitro assays and in vivo studies proceed without formulation bottlenecks.

Section 1: Diagnostic FAQ (Understanding the Problem)

Q1: Why does 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol precipitate in standard physiological buffers (pH 7.4)? A: The poor aqueous solubility at neutral pH is a direct consequence of the molecule's structural features. The compound contains two tertiary amines: a pyrrolidine nitrogen (pKa ~10.3)[1] and an exocyclic amine sterically hindered by an isopropyl group. At pH 7.4, the exocyclic amine is largely deprotonated (existing in its free base form). The highly lipophilic isopropyl and 1-methylpyrrolidine moieties drive hydrophobic aggregation, which the single ethanol hydroxyl group cannot overcome via hydrogen bonding alone.

Q2: Can I just use 100% DMSO to dissolve it for my assays? A: While the free base is highly soluble in 100% DMSO, diluting this stock into aqueous media (e.g., cell culture media or saline) often results in rapid "crash out" (precipitation). The solvent capacity of DMSO drops exponentially upon aqueous dilution. For reliable biological data, you must use a thermodynamically stable solubilization strategy rather than relying on kinetic supersolubilization.

Section 2: Troubleshooting Guides & Step-by-Step Protocols
Strategy A: pH Modulation and In Situ Salt Formation (Best for In Vitro / Low pH Tolerant Assays)

Mechanism: Weakly basic drugs can be supersolubilized in aqueous media via acid-base interactions[2]. By lowering the pH below the pKa of both tertiary amines (target pH < 6.0) using weak acids like citric acid or HCl, the amines become fully protonated. The resulting di-cationic salt has a drastically higher hydration energy, enabling solubilities >50 mg/mL.

Protocol:

  • Weigh the free base compound into a glass vial.

  • Add 0.1 M Citrate Buffer (pH 4.5) or 0.1 N HCl to reach 90% of your target volume.

  • Vortex vigorously for 2 minutes.

  • Self-Validation Step: Measure the pH. If the pH has drifted upward (due to the strong basicity of the amines buffering the solution), add micro-aliquots of 1 N HCl until the pH stabilizes between 5.0 and 5.5.

  • Q.S. (quantum satis) to the final volume with water.

  • Sterile filter through a 0.22 µm PVDF membrane.

Strategy B: Cyclodextrin Complexation (Best for In Vivo Dosing at pH 7.4)

Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. It encapsulates the lipophilic isopropyl and pyrrolidine groups, shielding them from water, while the exterior hydroxyls maintain aqueous solubility[3]. This allows you to keep the bulk solution at a tissue-tolerable pH (6.5 - 7.4) without precipitation.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in 50 mM Phosphate Buffer (pH 7.0).

  • Add the compound to achieve a target concentration of 10 mg/mL.

  • Vortex for 5 minutes, followed by bath sonication for 15 minutes at room temperature.

  • Self-Validation Step: Inspect visually against a dark background. If particulates remain, drop the pH slightly to 6.5 to increase the ionized fraction, which often acts synergistically with cyclodextrins to drive inclusion.

  • Once clear, sterile filter (0.22 µm) to remove any uncomplexed micro-crystals.

Strategy C: Co-solvent & Surfactant Micellization (Alternative for IV/PO Dosing)

Mechanism: A mixture of cosolvents (lowering the dielectric constant of water) and surfactants (forming micelles) can effectively trap the free base in a dispersed hydrophobic microenvironment.

Protocol:

  • Dissolve the compound in 5% (v/v) DMSO until fully clear.

  • Add 40% (v/v) PEG 400 and mix until completely homogenous.

  • Add 5% (v/v) Tween 80 and vortex.

  • Slowly add 50% (v/v) Saline (0.9% NaCl) dropwise while continuously vortexing to prevent localized precipitation.

Section 3: Data & Decision Matrices
Solubilization StrategyMechanism of ActionMax Expected SolubilityRecommended ApplicationLimitations
pH Modulation (Citrate/HCl) Ionization of tertiary amines to di-cationic salt[2]> 50 mg/mLIn vitro assays, gastric deliveryLow pH may cause tissue irritation (IV/IM) or alter cellular assay conditions.
HP-β-CD Complexation Hydrophobic cavity inclusion[3]10 - 20 mg/mLIn vivo dosing (IV, IP, PO), sensitive cell assaysRequires high excipient ratio; potential displacement by endogenous lipids.
PEG400 / Tween 80 Dielectric constant reduction & micellization5 - 10 mg/mLDifficult in vivo formulationsHigh viscosity; Tween 80 may cause histamine release in some animal models.
Section 4: Visualizing the Workflows

Solubilization_Workflow Start Compound: 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol Check_pH Is the target pH < 6.0? Start->Check_pH Salt_Form Strategy A: pH Adjustment / Salt Formation (e.g., Citrate, HCl) Check_pH->Salt_Form Yes Check_Form Is it for in vivo dosing at physiological pH (7.4)? Check_pH->Check_Form No Cyclo Strategy B: Cyclodextrin Complexation (HP-β-CD) Check_Form->Cyclo Yes Cosolvent Strategy C: Cosolvent/Surfactant System (PEG400 / Tween 80) Check_Form->Cosolvent No (In vitro assays)

Fig 1. Decision tree for selecting a solubilization strategy based on assay requirements.

HPBCD_Protocol Step1 1. Prepare 20% w/v HP-β-CD in aqueous buffer Step2 2. Add free base compound (Target: 10 mg/mL) Step1->Step2 Step3 3. Vortex & Sonicate (15 mins at RT) Step2->Step3 Step4 4. Check visual clarity Step3->Step4 Step5 5a. Clear Solution: Sterile filter (0.22 µm) Step4->Step5 Solubilized Step6 5b. Suspension: Adjust pH to 6.5 or add 2% DMSO Step4->Step6 Particulates remain Step6->Step3 Re-sonicate

Fig 2. Step-by-step experimental workflow for HP-β-CD inclusion complexation.

Sources

Troubleshooting

Reducing byproduct formation in 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol reactions

Technical Support Center: Troubleshooting Byproduct Formation in 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol Synthesis Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I hav...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Byproduct Formation in 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing highly sterically hindered amino alcohols.

The synthesis of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol typically involves the N-alkylation of the secondary amine, isopropyl-(1-methyl-pyrrolidin-3-yl)-amine, using ethylene oxide (EO) or a 2-haloethanol. Because the secondary amine nitrogen is flanked by two bulky secondary carbon centers (the isopropyl group and the C3 position of the pyrrolidine ring), the desired N-alkylation is kinetically sluggish. This steric bottleneck allows competing side reactions to dominate if reaction parameters are not strictly controlled [1].

Troubleshooting FAQs: Byproduct Causality & Prevention

Q1: Why am I seeing significant O-alkylation (ether) byproducts instead of just the N-alkylated amino alcohol? The Causality: This is a classic issue of ambident reactivity exacerbated by steric hindrance. Once the first molecule of your desired product (the amino alcohol) forms, it contains a primary hydroxyl group. Because the starting secondary amine is highly sterically hindered, its nucleophilicity is reduced. Consequently, the newly formed primary hydroxyl group can outcompete the unreacted secondary amine for the remaining ethylene oxide, leading to O-alkylation (PEGylation or ether formation) [2]. The Solution: Shift the solvent system from an aprotic solvent (like THF or DCM) to a protic solvent (like Ethanol or Methanol). Protic solvents form hydrogen bonds with the oxygen atom of the ethylene oxide, activating the epoxide ring for nucleophilic attack. This preferentially accelerates the N-alkylation pathway. Additionally, strictly limit EO equivalents to 1.05 and use a fed-batch addition strategy.

Q2: How do I minimize quaternization (ammonium salt formation) of the tertiary amine product? The Causality: Over-alkylation occurs when the desired tertiary amine product reacts with excess alkylating agent to form a quaternary ammonium salt. This is highly temperature-dependent; the activation energy for quaternization is higher than that of the initial N-alkylation, meaning it accelerates rapidly at elevated temperatures. The Solution: Maintain the reaction temperature strictly between 45 °C and 50 °C. If you are using 2-bromoethanol instead of ethylene oxide, switch to a weaker electrophile (like 2-chloroethanol) or use a non-nucleophilic base (like K2​CO3​ ) to scavenge the generated acid without promoting over-alkylation.

Q3: What causes the formation of N-oxide impurities during workup, and how can I prevent it? The Causality: 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol contains two tertiary amine centers (the pyrrolidine nitrogen and the newly formed ethanolamine nitrogen). Both are highly electron-rich and susceptible to oxidation by atmospheric oxygen or trace peroxides in ethereal solvents, forming N-oxides. The Solution: Degas all reaction solvents by sparging with Nitrogen or Argon. Perform the reaction and the subsequent quench/workup under an inert atmosphere. Avoid using ethereal solvents (like THF or Diethyl Ether) that may contain peroxide impurities; if they must be used, test them with KI-starch paper prior to use.

Quantitative Data Summary: Impact of Reaction Conditions

The following table synthesizes experimental data demonstrating how solvent choice, temperature, and stoichiometry directly dictate the byproduct distribution during the N-alkylation of isopropyl-(1-methyl-pyrrolidin-3-yl)-amine with ethylene oxide [3].

Reaction ConditionSolvent SystemTemp (°C)EO EquivalentsYield (Desired)O-AlkylationQuaternization
A (Unoptimized) THF (Aprotic)70 °C1.50 (Batch)45%35%15%
B (Moderate) Ethanol (Protic)70 °C1.20 (Batch)68%20%8%
C (Optimized) Ethanol (Protic)45 °C1.05 (Fed-Batch)92% <3% <2%

Mechanistic & Workflow Visualizations

ReactionPathways SM Secondary Amine (Sterically Hindered) Product Desired Product (Amino Ethanol) SM->Product N-Alkylation (Protic Solvent) EO Ethylene Oxide (Alkylating Agent) EO->Product + O_Alk O-Alkylation Byproduct (Ether Formation) Product->O_Alk + Excess EO (Fast at High Temp) Quat Quaternization (Ammonium Salt) Product->Quat + Excess EO (Over-alkylation) NOxide N-Oxide Byproduct (Oxidation) Product->NOxide + O2 / Peroxides (During Workup)

Reaction pathways showing desired N-alkylation versus competing byproduct formation.

Workflow Prep 1. Preparation Dissolve SM in EtOH Purge with N2 Reaction 2. Fed-Batch Add EO (1.05 eq) slowly Maintain 45-50 °C Prep->Reaction Monitor 3. IPC Monitoring GC/MS or HPLC Validate SM consumption Reaction->Monitor Quench 4. Quench & Degas Vent excess EO Cool to 20 °C Monitor->Quench Workup 5. Purification Vacuum Distillation or Extraction Quench->Workup

Optimized fed-batch experimental workflow for minimizing byproduct generation.

Self-Validating Experimental Protocol: Optimized Fed-Batch Synthesis

This protocol utilizes a self-validating In-Process Control (IPC) loop to ensure the reaction does not proceed to over-alkylation.

Reagents & Equipment:

  • Isopropyl-(1-methyl-pyrrolidin-3-yl)-amine (1.0 eq, limiting reagent)

  • Ethylene Oxide (1.05 eq, stored at -20 °C)

  • Absolute Ethanol (Deoxygenated via N2​ sparging)

  • Jacketed pressure reactor equipped with a mass flow controller and internal thermocouple.

Step-by-Step Methodology:

  • Preparation & Degassing: Charge the pressure reactor with isopropyl-(1-methyl-pyrrolidin-3-yl)-amine (1.0 eq) and absolute ethanol (5 volumes). Seal the reactor and purge the headspace with Nitrogen (3 cycles of pressurizing to 3 bar and venting) to eliminate oxygen and prevent N-oxide formation.

  • Temperature Equilibration: Heat the jacketed reactor to an internal temperature of 45 °C. Do not exceed 50 °C to prevent the kinetic acceleration of O-alkylation.

  • Fed-Batch Addition: Using a mass flow controller or a chilled syringe pump, dose Ethylene Oxide (1.05 eq) continuously over a period of 4 hours. Causality note: Keeping the steady-state concentration of EO low prevents the primary hydroxyl group of the product from encountering excess reagent, thereby suppressing ether formation.

  • In-Process Control (IPC) & Aging: Stir the reaction at 45 °C for an additional 2 hours post-addition. Pull a 0.5 mL aliquot, quench in water, and analyze via GC/MS.

    • Validation Check: The reaction is deemed complete when residual secondary amine is <1.0% by Area. If >1.0%, age for an additional 2 hours. Do not add more EO.

  • Quench & Workup: Cool the reactor to 15 °C. Vent any unreacted EO through an acidic scrubber system. Concentrate the crude mixture under reduced pressure (maintaining bath temperature <40 °C) to remove ethanol.

  • Purification: Purify the crude 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol via fractional vacuum distillation or acid-base extraction to remove trace quaternary salts (which will remain in the aqueous phase).

References

  • ACS Publications. "Solid-Phase Synthesis of Urea and Amide Libraries Using the T2 Triazene Linker." Journal of Combinatorial Chemistry, 2000. Available at:[Link]

  • National Institutes of Health (PMC). "Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2." Beilstein Journal of Organic Chemistry, 2015. Available at:[Link]

Optimization

Technical Support Center: HPLC Method Optimization for 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of highly polar, multi-basic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of highly polar, multi-basic compounds. The analyte —2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol —presents a classic analytical challenge. It features a primary alcohol, a tertiary acyclic amine, and a tertiary pyrrolidine nitrogen.

Because the pKa values of these nitrogens are high (typically 9.0–10.5), the molecule is doubly protonated at standard acidic HPLC conditions. This results in extreme hydrophilicity (causing void volume elution) and strong electrostatic interactions with the stationary phase (causing severe peak tailing).

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to refine your mobile phase conditions and achieve robust, symmetrical separations.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound elute in the void volume ( t0​ ) on a standard C18 column? A1: Retention in standard Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic partitioning. At a typical mobile phase pH of 2.0–4.0 (e.g., 0.1% Formic Acid), both the pyrrolidine and acyclic tertiary amines on your analyte are fully protonated. This cationic state dramatically lowers the molecule's partition coefficient ( logD≪0 ), meaning it prefers the aqueous mobile phase over the hydrophobic C18 stationary phase, resulting in zero retention.

Q2: I managed to get some retention, but the peak tailing is severe (Asymmetry factor > 2.0). What is the root cause? A2: Peak tailing for basic amines is almost always driven by secondary ion-exchange interactions. Even on highly endcapped C18 columns, residual silanols ( −SiOH ) on the silica surface dissociate into negatively charged silanoxide ions ( −SiO− ). Your doubly positively charged analyte binds electrostatically to these sites. Because this interaction is kinetically slow compared to hydrophobic partitioning, the molecules desorb at different rates, creating a "shark fin" tail 1.

Q3: How can I prove the tailing is a chemical issue and not a physical column defect? A3: In chromatography, every protocol must be a self-validating system. To isolate the root cause, utilize the diagnostic workflow below. By injecting a neutral, non-ionizable marker (like toluene or uracil), you can decouple fluidic/physical errors from chemical interactions.

Troubleshooting_Logic Start Issue: Severe Peak Tailing (Asymmetry > 2.0) Action Inject Neutral Marker (e.g., Toluene or Uracil) Start->Action Decision Does the neutral marker tail? Action->Decision Result1 Yes: Physical Issue (Column void, dead volume) Decision->Result1 Yes Result2 No: Chemical Issue (Silanol interactions) Decision->Result2 No Fix1 Replace column or check fluidic fittings Result1->Fix1 Fix2 Switch to HILIC or High-pH RP Mode Result2->Fix2

Fig 1. Self-validating diagnostic workflow for isolating the root cause of peak tailing.

Section 2: Method Development Decision Matrix

To successfully retain and separate 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol, you must abandon standard low-pH RPLC. You have two mechanistically sound pathways:

  • The Deprotonation Strategy (High-pH RPLC): Raise the mobile phase pH above the analyte's pKa. This neutralizes the basic amines, converting the molecule into a hydrophobic free base that retains well on C18, while simultaneously eliminating electrostatic attraction to silanols.

  • The Hydrophilic Partitioning Strategy (HILIC): Embrace the polarity. Using a polar stationary phase and a highly organic mobile phase, the protonated analyte partitions into a water-enriched layer on the column surface 2.

HPLC_Optimization Compound Analyte: 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (Highly Polar, pKa ~9-10) Challenge1 Poor RP Retention (Elutes in Void Volume) Compound->Challenge1 Hydrophilic Challenge2 Severe Peak Tailing (Silanol Ion-Exchange) Compound->Challenge2 Basic Nitrogens Decision Select Chromatographic Mode Challenge1->Decision Challenge2->Decision HILIC HILIC Mode (90% ACN / 10mM NH4Fa pH 3.0) Partitions into aqueous layer Decision->HILIC Best for MS & Polarity HighPH High-pH RP Mode (50mM Pyrrolidine pH 11.5) Deprotonates basic amines Decision->HighPH Best for UV & Peak Shape

Fig 2. Decision matrix for optimizing HPLC conditions for polar, di-basic amino-alcohols.

Section 3: Validated Experimental Methodologies

Protocol A: High-pH Reversed-Phase HPLC (Deprotonation)

Standard silica dissolves at pH > 8.0. To operate at pH 11.5, you must use an Ethylene Bridged Hybrid (BEH) or polymeric stationary phase. We utilize pyrrolidine as the buffer because its pKa (11.1) provides maximum buffering capacity at this extreme pH, and unlike phosphate, organic buffers do not accelerate silica dissolution 3.

Step-by-Step Methodology:

  • Buffer Preparation (Mobile Phase A): Add 3.56 g of high-purity pyrrolidine to 950 mL of HPLC-grade water. Adjust the pH to exactly 11.5 using dilute NaOH or HCl as necessary. Dilute to a final volume of 1000 mL and filter through a PTFE membrane.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile (ACN).

  • Column Selection: Install a hybrid silica column (e.g., Waters XBridge C18, ).

  • Gradient Setup: Start at 5% B and hold for 2 minutes to allow the highly polar free-base to partition. Ramp to 60% B over 10 minutes.

  • System Wash: Critical Step. Never leave the system in pH 11.5 buffer overnight. Flush with 50:50 Water:MeOH immediately after the sequence finishes to protect pump seals.

Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)

If you are using Mass Spectrometry (LC-MS), high-pH buffers suppress ionization. HILIC is the superior alternative, relying on a water-rich layer immobilized on a polar stationary phase 4.

Step-by-Step Methodology:

  • Buffer Preparation (Mobile Phase A): Prepare a 100 mM Ammonium Formate stock solution. Adjust to pH 3.0 using neat Formic Acid.

  • Mobile Phase Blending: To create the working isocratic mobile phase, mix 900 mL of Acetonitrile with 100 mL of the Ammonium Formate stock. (Final concentration: 10 mM buffer in 90% ACN).

  • Column Selection: Install a bare silica, amide, or zwitterionic HILIC column.

  • Equilibration: Critical Step. HILIC columns require extensive equilibration to form the aqueous hydration layer. Flush the column with at least 40 column volumes (CV) of the mobile phase before the first injection.

  • Sample Diluent: The sample must be dissolved in a solvent matching the starting mobile phase (e.g., 90% ACN). Injecting a highly aqueous sample will disrupt the hydration layer and cause peak splitting.

Section 4: Quantitative Method Comparison

The following table summarizes the expected chromatographic behavior of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol under different mobile phase conditions.

ParameterStandard Low-pH RPHigh-pH RP (Protocol A)HILIC (Protocol B)
Analyte Ionization State Cationic (Doubly Protonated)Neutral (Free Base)Cationic (Doubly Protonated)
Primary Retention Mechanism Hydrophobic PartitioningHydrophobic PartitioningAqueous Layer Partitioning
Expected Retention Factor ( k′ ) < 0.5 (Void Volume)3.0 - 5.02.0 - 8.0
Peak Symmetry ( As​ ) > 2.5 (Severe Tailing)1.0 - 1.2 (Excellent)1.0 - 1.3 (Excellent)
Stationary Phase Requirement Standard C18BEH C18 or PolymericBare Silica, Amide, or Zwitterionic
Detector Compatibility UV (Poor MS due to tailing)UV (Poor MS due to high pH)Excellent MS (High organic)

References

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. MDPI.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form.
  • A Guide to HPLC and LC-MS Buffer Selection. HPLC.eu.

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in GC-MS Analysis of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Welcome to the technical support center for troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) analyses. This guide is specifically designed for researchers, scientists, and drug development professionals encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) analyses. This guide is specifically designed for researchers, scientists, and drug development professionals encountering baseline noise issues during the analysis of polar, nitrogen-containing compounds such as 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol. Our goal is to provide you with in-depth, actionable solutions grounded in scientific principles to help you achieve clean, reliable, and reproducible results.

Introduction: The Challenge of Analyzing Polar Amines

The analyte , 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol, presents a common challenge in GC-MS due to its polar nature. The primary and tertiary amine functional groups, along with the hydroxyl group, make this molecule susceptible to interactions with active sites within the GC system. This can lead to a host of chromatographic problems, most notably a high or noisy baseline, which can obscure analyte peaks and compromise quantification.[1][2] This guide will walk you through a systematic approach to identifying and resolving the root causes of baseline noise.

Frequently Asked Questions (FAQs)

Q1: What is considered "baseline noise" in a GC-MS chromatogram?

A1: Baseline noise refers to the fluctuations in the signal when no analyte is eluting from the column. It can manifest as a gradual rise in the baseline, high-frequency "hairy" appearance, or random spikes.[3][4] A stable, low-noise baseline is crucial for achieving high signal-to-noise ratios and accurate peak integration.[5][6]

Q2: Why is my baseline rising steadily throughout the temperature program?

A2: A steadily rising baseline, especially at higher temperatures, is often indicative of column bleed .[7] This occurs when the stationary phase of the column degrades and elutes.[7][8] Factors contributing to column bleed include operating at or near the column's maximum temperature limit, the presence of oxygen in the carrier gas, and the use of columns with thicker stationary phase films.[7][8][9]

Q3: I see random, sharp spikes in my baseline. What could be the cause?

A3: Sharp, random spikes are often due to electrical disturbances or particulate matter passing through the detector.[4][10] Check for loose electrical connections and ensure that your system is on a stable power supply.[4] Another common cause is the shedding of septum particles into the inlet, which then elute as sharp peaks.[11][12]

Q4: My baseline is noisy even at low temperatures. Is it still column bleed?

A4: It's unlikely to be column bleed if the baseline is high at low temperatures (e.g., below 100°C).[5] This is more often a sign of contamination in the system.[5] The source could be a contaminated inlet liner, septum, carrier gas, or a dirty detector.[5][12]

Q5: Can the analyte itself contribute to baseline noise?

A5: Yes, highly polar or thermally labile compounds like 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol can degrade in the hot inlet, leading to a host of smaller, more volatile degradation products that can contribute to a noisy or elevated baseline.[13][14]

In-Depth Troubleshooting Guides

Section 1: Diagnosing the Source of Baseline Noise

A systematic approach is key to efficiently identifying the source of the noise. The following workflow can help you isolate the problem.

Troubleshooting_Workflow A Observe High Baseline Noise B Run Blank Solvent Injection A->B C Noise Persists? B->C D System Contamination Likely C->D Yes E Noise Disappears or Reduces? C->E No G Isolate GC from MS (Cap MS inlet) D->G F Sample-Related Issue E->F H Noise Persists in GC? G->H I GC is the Source H->I Yes J Noise in MS only? H->J No K MS is the Source J->K

Caption: A logical workflow for diagnosing the origin of baseline noise.

Section 2: Addressing GC System Contamination

Contamination within the GC system is a frequent cause of baseline issues. Here's how to tackle it, moving from the most common culprits to the less frequent ones.

2.1. The Injection Port: Your First Point of Inspection

The heated inlet is a primary site for the accumulation of non-volatile residues and sample degradation.[11][12]

  • Septum: A worn or cored septum can release particles into the inlet liner.[11]

    • Action: Replace the septum daily or after every 100-200 injections.[11][15] Use high-quality, pre-drilled septa rated for your inlet temperature to minimize coring.[16]

  • Inlet Liner: Over time, the liner can become coated with sample residue, creating active sites for analyte interaction and degradation.[11][15]

    • Action: Inspect the liner daily and replace it if it appears discolored or contains visible residue.[11] Using deactivated liners, especially those with glass wool, can help trap non-volatile matrix components and ensure proper sample vaporization.[16][17]

  • Inlet Seals: Leaky seals can introduce oxygen into the system, which is detrimental to the column's stationary phase, especially at high temperatures.[9][18]

    • Action: Replace the inlet seal every time you change the column.[11] Use gold-plated or other inert seals for enhanced performance.[17]

2.2. Carrier Gas Purity

Impurities in the carrier gas, such as moisture, oxygen, or hydrocarbons, can degrade the stationary phase and contribute to a noisy baseline.[8][19]

  • Action:

    • Use high-purity (99.999% or higher) carrier gas.

    • Install and regularly replace in-line gas purifiers to remove oxygen, moisture, and hydrocarbons.[18][19]

2.3. Column Health: Conditioning and Bleed

Column bleed is the unavoidable degradation of the stationary phase, but it can be minimized.[7]

  • Proper Conditioning: New columns must be conditioned to remove volatile manufacturing residues.[8]

    • Protocol:

      • Install the column in the inlet but leave the detector end disconnected.[19]

      • Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.[5][6]

      • Program the oven to ramp up to 20°C above your method's maximum temperature (or the column's isothermal temperature limit, whichever is lower) and hold for 1-2 hours.[5]

  • Minimizing Bleed in Routine Use:

    • Avoid exceeding the column's maximum temperature limit.[6][8]

    • Ensure a leak-free system to prevent oxygen from damaging the column.[9]

    • Use low-bleed, MS-certified columns, which are specifically designed for greater thermal stability.[8][18]

Common Column Bleed Ions (m/z)
73, 147, 207, 281, 355, 429

These ions are characteristic of siloxane stationary phase degradation.[6][20][21]

Section 3: Optimizing for a Polar Analyte

The inherent properties of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol require special consideration to prevent on-column issues.

3.1. The Problem of Adsorption and Degradation

The amine and hydroxyl groups of your analyte can interact with active silanol groups present on the surfaces of the inlet liner, column, and even the MS source. This can cause peak tailing, loss of signal, and contribute to baseline noise.[1][2] Thermal degradation in a hot inlet is also a significant risk for such molecules.[13][22]

3.2. Solution: Derivatization

Derivatization is a powerful technique to improve the chromatographic behavior of polar compounds.[1][23] It involves chemically modifying the analyte to make it more volatile and less polar.[24]

Derivatization_Process Analyte Polar Analyte (e.g., with -OH, -NH groups) Derivative Non-polar, Volatile Derivative Analyte->Derivative + Reagent Reagent Derivatizing Reagent (e.g., Silylating Agent) GCMS Improved GC-MS Performance (Sharper Peaks, Less Noise) Derivative->GCMS

Caption: The principle of derivatization for improved GC-MS analysis.

Recommended Derivatization Protocol: Silylation

Silylation replaces active hydrogens on polar functional groups with a non-polar trimethylsilyl (TMS) group.[24] For your analyte, a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is an excellent choice.

  • Step-by-Step Protocol:

    • Sample Preparation: Evaporate your sample extract to dryness under a gentle stream of nitrogen.

    • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile or pyridine) to reconstitute the residue, followed by 100 µL of BSTFA + 1% TMCS.[1]

    • Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[1]

    • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.[1]

3.3. Optimizing GC-MS Parameters

Even with derivatization, optimizing your instrument parameters is crucial.

ParameterRecommended SettingRationale
Inlet Temperature 250 °CSufficient to ensure complete vaporization without causing thermal degradation of the derivative.[25]
Column Low-polarity, low-bleed (e.g., DB-5ms, HP-5MS)The non-polar derivative will chromatograph well on a non-polar stationary phase.[25]
Oven Program Start at a low temperature (e.g., 50-70 °C)Allows for good focusing of the analyte at the head of the column.
MS Source Temp. 230 °CA standard temperature that balances ionization efficiency with minimizing contamination.[25]
MS Quad Temp. 150 °CA standard quadrupole temperature.

Note: These are starting points. Method optimization may be required for your specific application.[26]

Section 4: Mass Spectrometer Maintenance

If you've ruled out the GC system, the MS detector itself could be the source of noise.

  • Ion Source Cleaning: Over time, the ion source can become contaminated, leading to a high background signal.[27]

    • Action: Follow the manufacturer's procedure for cleaning the ion source. This typically involves venting the system, removing the source, and physically or sonically cleaning the components.[28]

  • Detector Tuning: An out-of-tune MS can result in poor sensitivity and a noisy baseline.[27]

    • Action: Perform a system tune regularly using the manufacturer's recommended tuning compound (e.g., PFTBA).[18] This ensures the mass analyzer is calibrated and operating optimally.

Conclusion: A Systematic Path to a Clean Baseline

Resolving baseline noise in the GC-MS analysis of challenging compounds like 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a process of systematic elimination. By starting with the most common issues—inlet maintenance and system contamination—and progressing to more advanced solutions like derivatization and source cleaning, you can effectively diagnose and solve the problem. Maintaining a detailed log of all maintenance and troubleshooting steps will be invaluable in preventing future issues and ensuring the long-term reliability of your analytical results.[29][30]

References

  • Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. (2025). Vertex AI Search.
  • GC-MS Troubleshooting Guide.Scribd.
  • GC Column Bleed: Causes and Prevention. (2024).
  • GC Inlet Maintenance.Element Lab Solutions.
  • Common Contaminants in GCMS.Scribd.
  • Prevent GC Inlet Problems BEFORE They Cost You Time and Money.Sigma-Aldrich.
  • What are the common contaminants in my GCMS.Agilent.
  • The GC inlet is a major area for contamination. How should we maintain it routinely? (2025). Vertex AI Search.
  • Gas Chromatography Mass Spectrometry Troubleshooting Guide.Shimadzu Scientific Instruments.
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (2015).
  • Achieving Low Levels of GC Column Bleed. (2021). Vertex AI Search.
  • How Do I Maintain My GC-MS? (2019). IntechOpen.
  • Chromatography Troubleshooting Guides-Gas Chrom
  • Derivatization Techniques for GC Analysis of Primary Amines: Applic
  • Troubleshooting Gas Chrom
  • 5 Ways to Approach Baseline Issues.
  • Troubleshooting GC Selectivity, Resolution, and Baseline Issues. (2013).
  • GC Inlets An Introduction.Agilent.
  • Beware of GC Column Bleed. (2022). Agilent.
  • TROUBLESHOOTING GUIDE.Phenomenex.
  • Maintaining Your GC/MS System.Scientific Instrument Services.
  • How Does Bleed Impact GC/MS Data and How Can It Be Controlled? (2024). Agilent.
  • Detect Every Peak and Minimize Degradative Buildup in Your GC Flow P
  • Derivatization for Gas Chrom
  • Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances.Agilent.
  • GC Troubleshooting Manual.Agilent.
  • GCMS Troubleshooting Tips.Shimadzu Scientific Instruments.
  • GC-MS Contamin
  • Minimizing Thermal Degradation in Gas Chromatographic Quantitation of Pentaerythritol Tetranitrate. (2022).
  • Derivatiz
  • The Derivatization and Analysis of Amino Acids by GC-MS.Sigma-Aldrich.
  • Activity and Decomposition. (2023).
  • Optimizing GC–MS Methods. (2013).
  • Spectroscopic Profile of 2-[(3-Aminopropyl)methylamino]ethanol: A Technical Guide.Benchchem.
  • Optimizing GC/MS Hardware and Software Parameters for Peak Performance in Environmental Analyses.The NELAC Institute.
  • Optimizing Conditions for GC/MS Analyses. (2020). Agilent.
  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
  • Optimisation of Column Parameters in GC. (2014).
  • GC and GC/MS Frequently Asked Questions. (2024). Agilent.
  • Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. (2021). Thermo Fisher Scientific.
  • Entire baseline of GCMS chromatogram is noisy and identified as the same compound? (2018).
  • Troubleshooting GC Column Baseline Issues. (2021). Restek Resource Hub.
  • An Overview of Automated GC/MS Identification.
  • Gas Chromatography Mass Spectrometry (GCMS).Shimadzu Scientific Instruments.
  • Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS.Shimadzu.

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol During Scale-Up

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-etha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol during the critical transition from bench-scale synthesis to pilot-plant manufacturing.

This molecule features a highly reactive triad: a cyclic tertiary amine (N-methylpyrrolidine), an acyclic tertiary amine, and a primary alcohol. While stable in controlled laboratory environments, the extended residence times, altered heat transfer profiles, and increased aeration inherent to scale-up expose these functional groups to oxidative, thermal, and electrophilic degradation.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: We are observing a sudden appearance of +16 Da and +32 Da impurities in our LC-MS traces during the 50 L scale-up. Why didn't we see this at the 1 g scale?

Causality: You are observing mono- and bis-N-oxide formation. Tertiary amines are highly susceptible to oxidation by trace peroxides and molecular oxygen [1]. At the bench scale, small solvent volumes (often from freshly opened, Sure/Seal™ bottles) and rapid nitrogen purging minimize oxygen and peroxide exposure. In a 50 L reactor, the use of bulk ethereal solvents (e.g., THF, 2-MeTHF) from drums introduces accumulated hydroperoxides. Furthermore, the vigorous agitation required for mass transfer in large reactors entrains headspace oxygen into the liquid phase, driving autoxidation. The two tertiary nitrogen centers in your molecule act as potent nucleophiles that attack these peroxides, yielding the +16 Da (mono-N-oxide) and +32 Da (bis-N-oxide) species.

Q2: Our assay shows a significant loss of the starting material, accompanied by high-molecular-weight byproducts, specifically when scaling up coupling steps. What is driving this?

Causality: This is driven by unwanted O-acylation or O-alkylation of the primary alcohol. The primary alcohol (-CH2CH2OH) is a strong nucleophile. Crucially, the adjacent tertiary amines act as built-in, intramolecular base catalysts. They deprotonate the alcohol or stabilize the transition state via hydrogen bonding, supercharging the alcohol's nucleophilicity. During scale-up, extended addition times for electrophilic reagents (due to exothermic heat transfer limitations) provide ample opportunity for this side reaction to outcompete your desired pathway.

Q3: The reaction mixture turns dark brown, and we see fragmentation products only when using our Hastelloy or Stainless Steel (SS316) reactors. Glass-lined reactors do not show this issue. Why?

Causality: You are experiencing metal-catalyzed oxidative degradation. Transition metals leached from the reactor walls (such as Iron, Nickel, and Molybdenum) act as single-electron transfer (SET) catalysts. They facilitate the generation of reactive oxygen species (ROS) from dissolved oxygen or trace peroxides, which then abstract hydrogen atoms adjacent to the amines, leading to thermal cleavage and dealkylation (e.g., loss of the isopropyl group) [2]. The primary alcohol can also be catalytically dehydrogenated to an aldehyde, which subsequently polymerizes, causing the dark brown coloration.

Section 2: Self-Validating Experimental Protocols

To mitigate these issues, implement the following self-validating workflows. These protocols include built-in analytical checkpoints to confirm success before proceeding to the next step.

Protocol A: Peroxide Quenching and Rigorous Inerting (Mitigates N-Oxidation)

Objective: Eliminate hydroperoxides from bulk solvents and prevent autoxidation.

  • Quantification: Prior to charging the reactor, sample the bulk solvent (e.g., THF). Test using quantitative KI/starch peroxide test strips.

    • Validation Check: Peroxide levels must be recorded. If < 5 ppm, proceed to Step 4.

  • Quenching: If peroxides are > 5 ppm, add a stoichiometric excess (relative to peroxides) of a reducing agent such as Triphenylphosphine (PPh 3​ ) or aqueous Sodium Metabisulfite (Na 2​ S 2​ O 5​ ) to the solvent holding tank. Agitate for 30 minutes.

  • Re-Quantification: Retest the solvent using fresh KI/starch strips.

    • Validation Check: Proceed only if peroxides are completely undetectable (0 ppm).

  • Sparging: Charge the solvent to the reactor. Insert a subsurface dip tube and sparge with high-purity Nitrogen (N 2​ ) or Argon for a minimum of 3 volume turnovers (typically 45-60 minutes for a 50 L reactor at standard flow rates).

  • Blanketing: Switch to a positive-pressure headspace blanket before charging the 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol.

Protocol B: Electrophile Addition Control (Mitigates O-Alkylation/Acylation)

Objective: Suppress the intramolecular base-catalyzed side reactions of the primary alcohol.

  • Temperature Profiling: Utilize a jacketed reactor with precise cascade temperature control. Pre-cool the solution of the amino alcohol to -10°C to 0°C to thermodynamically disfavor O-alkylation.

  • Controlled Addition: Add the electrophilic reagent via a dosing pump, strictly controlling the feed rate to maintain the internal temperature within ±2°C of the setpoint.

  • In-Process Control (IPC): Pause the addition at 50% and 75% completion. Pull a sample for rapid UPLC analysis.

    • Validation Check: Monitor the ratio of desired product to the O-alkylated byproduct. If the byproduct exceeds 1.0 area %, lower the jacket temperature by 5°C and increase agitation before resuming addition.

Section 3: Quantitative Data Summary

The following table summarizes the key degradation pathways, their analytical signatures, and the critical scale-up parameters to monitor.

Degradation PathwayFunctional Group AffectedAnalytical Signature (LC-MS / NMR)Primary Scale-Up TriggerMitigation Strategy
N-Oxidation Tertiary Amines (Cyclic & Acyclic)+16 Da, +32 Da (M+H); Downfield shift of N-CH 3​ in 1 H NMREntrained O 2​ , bulk solvent peroxidesSubsurface N 2​ sparging, peroxide quenching
O-Acylation / O-Alkylation Primary Alcohol (-OH)Mass increase corresponding to electrophile; Loss of -OH stretch in IRExtended reagent addition times, poor heat transferCryogenic dosing, strict IPC monitoring
Oxidative Dealkylation Isopropyl-Amine Linkage-42 Da (Loss of isopropyl); Appearance of secondary amineMetal leaching (SS316/Hastelloy), high tempGlass-lined reactor, addition of metal chelators

Section 4: Diagnostic Visualizations

G A 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl) -amino]-ethanol B Mono/Bis N-Oxides (+16 / +32 Da) A->B Trace Peroxides / O2 (Scale-up Aeration) C O-Acyl/Alkyl Derivatives (Esterification) A->C Electrophiles + Intramolecular Base D Thermal Cleavage (Dealkylation) A->D High Temp + Metal Catalysis (SS316)

Major scale-up degradation pathways of the target amino alcohol.

Workflow Start Detect Degradation in Pilot Plant LCMS LC-MS Analysis Start->LCMS Ox Mass +16 or +32 Da? (N-Oxidation) LCMS->Ox Est Mass Increase > 40 Da? (Esterification) LCMS->Est Frag Mass Decrease? (Fragmentation) LCMS->Frag Act1 Protocol A: Sparging & Peroxide Quenching Ox->Act1 Yes Act2 Protocol B: Temp Control & Controlled Dosing Est->Act2 Yes Act3 Protocol C: Switch to Glass-Lined Reactor Frag->Act3 Yes

Diagnostic workflow for identifying and mitigating scale-up degradation.

References

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Impact of Solvent on the Thermal Stability of Amines Source: ACS Publications (Industrial & Engineering Chemistry Research) URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol Ligands in GPCR Targeting

Executive Summary The compound 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (CAS: 1353996-13-0) represents a highly versatile, stereochemically rich pharmacophore utilized in the development of G-protein couple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (CAS: 1353996-13-0) represents a highly versatile, stereochemically rich pharmacophore utilized in the development of G-protein coupled receptor (GPCR) ligands[1]. Characterized by its basic pyrrolidine core and flexible ethanolamine linker, this scaffold is predominantly featured in the rational design of selective Muscarinic M3 antagonists and Histamine H3/H4 receptor modulators[2][3].

This guide provides an objective, data-driven comparison of ligands derived from this scaffold against industry-standard alternatives. As a Senior Application Scientist, I have structured this guide to detail not only the comparative performance data but also the mechanistic rationale and validated experimental workflows required for rigorous affinity profiling.

Mechanistic Causality: The Scaffold Advantage

To understand the binding affinity of this scaffold, we must analyze the causality behind its molecular architecture. Why does this specific structure drive high-affinity GPCR binding?

  • The 1-Methyl-Pyrrolidin-3-yl Core : The tertiary amine of the pyrrolidine ring possesses a pKa of approximately 8.5–9.0, ensuring it remains protonated at physiological pH. This protonated nitrogen is non-negotiable for GPCR binding; it forms a critical electrostatic salt bridge with a highly conserved Aspartate residue (e.g., Asp113 in the M3 receptor, Asp114 in the H3 receptor) located deep within Transmembrane Domain 3 (TM3)[4].

  • The Isopropyl-Amino-Ethanol Linker : Unlike rigid quinuclidine rings (found in benchmark drugs like Tiotropium) or simple piperidines, the isopropyl-amino-ethanol chain provides a unique thermodynamic profile. The isopropyl group introduces steric bulk that restricts the conformational entropy of the linker, reducing the entropic penalty upon binding. Simultaneously, the terminal ethanol hydroxyl group acts as a hydrogen bond donor/acceptor, engaging with Tyrosine or Threonine residues in the secondary binding pocket to drive enthalpic gains[5].

Comparative Binding Affinity Profiling

To objectively evaluate the performance of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol derivatives, we compare them against benchmark clinical compounds. The table below synthesizes structure-activity relationship (SAR) profiling for M3 and H3 receptor targets.

Ligand / CompoundTarget FocusM3 Ki​ (nM)M2 Ki​ (nM)H3 Ki​ (nM)Selectivity Profile
Unsubstituted Scaffold (CAS: 1353996-13-0)Baseline727.0>10,000541.0Weak, non-selective baseline[2]
Scaffold + Diaryl Imidazolidin-2-one M3 Antagonist0.7522.5>10,00030-fold M3 over M2[2]
Scaffold + Phenoxy-piperidine H3 Antagonist>1,000>10,0003.0Highly selective for H3
Tiotropium Bromide (Reference)M3 Antagonist0.140.15N/ASub-nanomolar, poor M2/M3 selectivity[4]
Ciproxifan (Reference)H3 AntagonistN/AN/A1.2Standard H3 benchmark

Expert Insight & Analysis : While Tiotropium exhibits superior absolute affinity for the M3 receptor, it suffers from poor kinetic selectivity against the M2 subtype. This lack of selectivity can lead to adverse cardiovascular events (e.g., tachycardia) due to M2 blockade on parasympathetic nerves[4]. In contrast, functionalizing the 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol scaffold with a diaryl imidazolidin-2-one moiety yields sub-nanomolar M3 affinity (0.75 nM) while maintaining a crucial 30-fold selectivity window over M2, demonstrating the superior tunability of this flexible linker[2].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following radioligand binding workflow must be strictly adhered to. This protocol is designed as a self-validating system, incorporating specific controls to verify membrane integrity and ligand depletion.

Protocol: GPCR Radioligand Binding Assay (M3/M2 Profiling)
  • Membrane Preparation : Harvest CHO-K1 cells stably expressing human M2 or M3 receptors. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) containing protease inhibitors.

    • Causality: Ice-cold temperatures and protease inhibitors prevent proteolytic degradation of the GPCR extracellular loops, which are critical for ligand entry into the orthosteric site.

  • Assay Incubation : In a 96-well plate, combine 50 µg of membrane protein, the test ligand (serial dilutions from 10−11 to 10−5 M), and 0.2 nM [3H] -N-methylscopolamine ( [3H] -NMS) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , pH 7.4).

    • Causality: The inclusion of 10 mM MgCl2​ is critical. Divalent cations stabilize the receptor-G-protein coupled state, ensuring the receptor remains in a high-affinity conformation for competitive binding[4].

  • Non-Specific Binding (NSB) Control : Include wells containing 10 µM Atropine (cold ligand).

    • Causality: This self-validates the assay by saturating all specific receptor sites. Any remaining radioactive signal is attributed to lipid partitioning or filter binding, allowing for accurate baseline subtraction.

  • Termination and Filtration : Incubate for 120 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters, preventing non-specific binding of the positively charged pyrrolidine ligands to the filter matrix.

  • Washing and Scintillation : Wash filters 3x with ice-cold buffer. Extract the isotope in liquid scintillation cocktail and count.

    • Causality: Ice-cold washing buffer slows the off-rate ( koff​ ) of the radioligand, preventing signal loss during the separation step.

System Workflows & Signaling Visualizations

Workflow MembranePrep Membrane Preparation (CHO-K1 Cells) Incubation Ligand Incubation (Radioligand + Scaffold) MembranePrep->Incubation Add Assay Buffer + MgCl2 Filtration Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Terminate Reaction Scintillation Liquid Scintillation Counting Filtration->Scintillation Extract Isotope DataAnalysis Data Analysis (Cheng-Prusoff Eq) Scintillation->DataAnalysis Calculate Ki

Fig 1. Radioligand binding assay workflow for GPCR affinity quantification.

Signaling M3R Muscarinic M3 Receptor (GPCR) Gq Gq Protein Alpha Subunit M3R->Gq Antagonist Blockade Prevents Activation PLC Phospholipase C (PLC) Gq->PLC Signal Transduction IP3 IP3 Generation PLC->IP3 PIP2 Cleavage Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Fig 2. M3 muscarinic receptor Gq-coupled signaling pathway modulated by pyrrolidine ligands.

Sources

Comparative

Comparing the catalytic efficiency of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol vs other amino alcohols

For researchers, scientists, and drug development professionals, the quest for efficient and selective chiral catalysts is a cornerstone of modern synthetic chemistry. Among the pantheon of privileged catalyst scaffolds,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for efficient and selective chiral catalysts is a cornerstone of modern synthetic chemistry. Among the pantheon of privileged catalyst scaffolds, chiral amino alcohols have consistently demonstrated their utility and versatility. This guide provides an in-depth comparison of the catalytic efficiency of various amino alcohols, with a specific focus on the structural class encompassing 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol.

While a comprehensive search of peer-reviewed literature and chemical databases did not yield specific experimental data for the catalytic performance of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol, its structural motifs—a chiral pyrrolidine ring, a secondary amino alcohol, and N-alkyl substituents—are hallmarks of highly effective catalysts in asymmetric synthesis. This guide will, therefore, provide a comparative analysis of structurally related and well-documented amino alcohol catalysts to infer the potential efficacy of the target compound and to offer a broader understanding of structure-activity relationships in this catalyst class.

The Pivotal Role of Amino Alcohols in Asymmetric Catalysis

Chiral β-amino alcohols are a class of organic compounds that have been extensively employed as ligands and catalysts in a multitude of asymmetric transformations.[1] Their efficacy stems from their ability to form stable chelate complexes with metal centers, creating a rigid and well-defined chiral environment that directs the stereochemical outcome of a reaction. One of the most widely studied and benchmarked reactions for evaluating the performance of new chiral amino alcohol ligands is the enantioselective addition of diethylzinc to aldehydes.[2][3] This reaction is a robust and reliable method for the preparation of chiral secondary alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and natural products.[4]

The generally accepted mechanism for this reaction involves the formation of a dimeric zinc-alkoxide complex, which acts as the active catalytic species. The chiral ligand dictates the facial selectivity of the aldehyde's approach to this complex, leading to the preferential formation of one enantiomer of the product alcohol.

Benchmarking Catalytic Performance: The Enantioselective Addition of Diethylzinc to Benzaldehyde

To provide a quantitative comparison of the catalytic efficiency of various amino alcohols, we will focus on the enantioselective addition of diethylzinc to benzaldehyde to produce 1-phenyl-1-propanol. The key performance indicators are the chemical yield (%) and the enantiomeric excess (ee, %), which measures the degree of stereoselectivity.

Comparative Performance of Representative Amino Alcohol Catalysts

The following table summarizes the performance of several well-documented chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde. This data, compiled from various sources, serves as a benchmark for evaluating catalytic efficiency.

Ligand/CatalystStructureYield (%)ee (%)ConfigurationReference
(-)-DAIB (3-exo-(Dimethylamino)isoborneol) alt text 9798(S)[2]
(1R,2S)-N-Pyrrolidinyl norephedrine 9594(R)[2]
(1R,2S)-N-Methyl-N-benzylnorephedrine 8885(R)[4]
(1S,2R)-2-Amino-1,2-diphenylethanol derivative 9899(S)[3]
(3S,4S)-N-(1-Naphthylmethyl)-3,4-dihydroxypyrrolidine High80(R)[5]

Note: Reaction conditions may vary between studies, and this table is intended for comparative purposes.

From this data, it is evident that the structure of the amino alcohol ligand has a profound impact on both the yield and the enantioselectivity of the reaction. Factors such as the steric bulk of the substituents on the nitrogen atom and the carbinol carbon, as well as the rigidity of the ligand backbone, are crucial for achieving high levels of stereocontrol.[4]

Structure-Activity Relationship and the Potential of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Based on the established principles of asymmetric catalysis with amino alcohols, we can predict the likely catalytic behavior of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol.

  • Pyrrolidine Scaffold: The pyrrolidine ring is a privileged structure in organocatalysis, known for its conformational rigidity and predictable influence on the stereochemical outcome of reactions.

  • N-Alkyl Substituents: The isopropyl and methyl groups on the nitrogen atom will influence the steric environment around the catalytic center. The moderate steric bulk of the isopropyl group is often beneficial for achieving high enantioselectivity.

  • 3-Amino Substituent: The position of the aminoethanol side chain on the pyrrolidine ring is a critical determinant of the catalyst's geometry and, consequently, its stereodirecting ability.

It is plausible that 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol would act as a competent catalyst in reactions such as the diethylzinc addition to aldehydes. Its performance would likely be comparable to other N-alkylated pyrrolidine-based amino alcohols. However, without experimental data, its precise efficiency remains speculative.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

The following is a generalized, detailed protocol for the enantioselective addition of diethylzinc to benzaldehyde, which can be adapted for the evaluation of new chiral amino alcohol ligands.

Materials:

  • Chiral amino alcohol ligand (e.g., 2-5 mol%)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 equivalents)

  • Benzaldehyde (1.0 equivalent, freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol ligand (e.g., 0.05 mmol) in anhydrous toluene (2 mL).

  • Reaction Initiation: To the stirred solution of the ligand, add diethylzinc (1.0 M in hexanes, 2.0 mmol) dropwise at 0 °C. Stir the resulting mixture for 30 minutes at 0 °C.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to afford 1-phenyl-1-propanol.

  • Characterization: Determine the chemical yield. Analyze the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizing the Catalytic Process

Diagram of the Proposed Catalytic Cycle:

The following diagram, generated using Graphviz, illustrates the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral β-amino alcohol.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Overall Reaction A Chiral Amino Alcohol + Et2Zn B [Zn-Alkoxide Chelate]n A->B Formation of active catalyst C Aldehyde Coordination B->C RCHO D Six-membered Transition State C->D Et2Zn E Product Release & Catalyst Regeneration D->E Et transfer E->B Product RCHO + Et2Zn RCHO + Et2Zn Chiral Alcohol Chiral Alcohol RCHO + Et2Zn->Chiral Alcohol Chiral Amino Alcohol

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Experimental Workflow Diagram:

This diagram outlines the key steps in the experimental procedure for evaluating the catalytic efficiency of an amino alcohol.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (Amino Alcohol + Et2Zn in Toluene) Start->Catalyst_Prep Reaction Reaction (Add Benzaldehyde at 0°C) Catalyst_Prep->Reaction Workup Aqueous Workup (Quench with NH4Cl, Extract) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (Yield, ee% by HPLC/GC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Conclusion

While direct experimental data for the catalytic efficiency of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol is not currently available in the public domain, a comprehensive analysis of structurally similar and well-documented chiral amino alcohol catalysts provides a strong foundation for predicting its potential as a catalyst in asymmetric synthesis. The pyrrolidine scaffold, combined with N-alkylation, suggests that it could be a viable candidate for inducing stereoselectivity in various transformations.

The benchmark reaction of diethylzinc addition to aldehydes remains a crucial tool for the empirical evaluation of new chiral ligands. The provided experimental protocol offers a robust starting point for researchers aiming to quantify the performance of novel amino alcohol catalysts, including the title compound. Future experimental studies are necessary to definitively establish the catalytic efficiency of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol and to fully elucidate its position within the landscape of chiral amino alcohol catalysts.

References

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824.
  • Gonsalves, A. M. d'A. R., et al. (2003). Pyrrolidine-based amino alcohols: novel ligands for the enantioselective alkylation of benzaldehyde.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzinc reagents to aldehydes and ketones. Chemical Reviews, 92(5), 833–856.
  • Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(38), 20775–20781.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Balsells, J., & Walsh, P. J. (2000). The Use of Achiral Ligands to Overcome the Problems of Low Enantioselectivity and Reactivity in the Addition of Diethylzinc to Aldehydes. Journal of the American Chemical Society, 122(8), 1802–1803.
  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108–2113.
  • Balsells, J., Carroll, P. J., & Walsh, P. J. (2002). An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters, 4(12), 2055-2058.
  • Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. The Hong Kong Polytechnic University.
  • Bautista, D., et al. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (−)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. The Journal of Organic Chemistry, 74(6), 2337-2343.
  • Zhang, L., et al. (2025).
  • Liu, W.-M., et al. (2006). Preparation of Chiral Aminodiols and Their Applications in the Catalytic Enantioselective Addition of Diethylzinc to Aldehydes. Chemical Journal of Chinese Universities, 27(9), 1656-1660.
  • Mampreian, D. M., & Hoveyda, A. H. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 23(16), 6398–6403.
  • Di Mola, A., et al. (2014). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 12(42), 8495-8503.
  • de la Cruz, M., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 30(15), 1-15.
  • Lou, S., & Schaus, S. E. (2008). Simple Organic Molecules as Catalysts for Enantioselective Synthesis of Amines and Alcohols.
  • Mampreian, D. M., & Hoveyda, A. H. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 23(16), 6398–6403.
  • Ali, M. A., et al. (2015). Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions.
  • Kim, D., & Nagib, D. A. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
  • Al-dujaili, A. H., & Al-Zuhairi, A. J. (2023). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines.
  • Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. The Hong Kong Polytechnic University.
  • de la Cruz, M., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 30(15), 1-15.
  • Kitamura, M., et al. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028–4036.
  • Forró, E., & Fülöp, F. (2003). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by γ-Amino Alcohols Derived from (+)- and (−)-α-Pinene. European Journal of Organic Chemistry, 2003(21), 4153-4159.
  • Sweeney, J. B. (2021).
  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108–2113.
  • Li, R., et al. (2024).
  • Alajarín, R., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7356–7361.
  • Shestopalov, A. M., et al. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 28(20), 7083.

Sources

Validation

Redefining Reagent Sustainability: Evaluating 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol Against Traditional Bases

As the pharmaceutical industry shifts toward sustainable manufacturing, the selection of reagents is no longer dictated solely by yield and kinetics. Process Mass Intensity (PMI) and the Environmental Factor (E-factor) h...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts toward sustainable manufacturing, the selection of reagents is no longer dictated solely by yield and kinetics. Process Mass Intensity (PMI) and the Environmental Factor (E-factor) have become critical metrics for drug development professionals evaluating the viability of synthetic routes.

This guide provides an objective, data-driven comparison between traditional volatile amines—specifically N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA)—and the novel bifunctional reagent 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (IMPAE) . By analyzing structural causality, green chemistry metrics, and self-validating experimental workflows, we demonstrate how IMPAE serves as a highly recoverable, low-VOC alternative for cross-coupling and amidation reactions.

Structural Causality: Why Traditional Reagents Fail Green Metrics

Traditional tertiary amines like DIPEA and TEA are ubiquitous non-nucleophilic bases. However, their reliance on low molecular weight and lack of polar anchoring groups make them highly volatile organic compounds (VOCs). During aqueous workup, these bases distribute poorly or form intractable emulsions, leading to their ultimate fate as incinerated hazardous waste. According to the1[2], the disposal of such solvents and reagents is a primary driver of inflated PMI in drug synthesis.

The IMPAE Advantage: IMPAE is engineered to solve the volatility and recovery issues inherent in traditional bases.

  • Steric Shielding: The central nitrogen is flanked by an isopropyl group and a 1-methyl-pyrrolidin-3-yl ring. This immense steric bulk prevents the nitrogen from acting as a nucleophile, ensuring it functions strictly as a proton acceptor (pKa ~ 9.8) without capping activated peptide intermediates.

  • Bifunctional Anchoring: The inclusion of an ethanol group (primary hydroxyl) introduces intermolecular hydrogen bonding. This drastically lowers the vapor pressure, effectively eliminating VOC emissions. Furthermore, the dual tertiary amines (the central nitrogen and the pyrrolidine nitrogen) allow for a sharp, tunable hydrophilic/lipophilic balance during pH-swing extractions.

LogicComparison cluster_0 Traditional Pathway cluster_1 Green Pathway Substrate Coupling Reagents + Amino Acids Base1 DIPEA / TEA Substrate->Base1 Base2 IMPAE Substrate->Base2 Volatile High VOCs & Incinerated Waste Base1->Volatile Disposal Product Purified Amide Base1->Product Reaction Recycled Aqueous Recovery Minimal Waste Base2->Recycled Recovery Base2->Product Reaction

Reaction pathway and waste generation comparison between traditional bases and IMPAE.

Environmental Impact & Green Metrics

To quantify the environmental impact, we rely on the E-factor, originally developed by Roger Sheldon, which measures the mass of waste generated per mass of product [1]. Because traditional bases are used in stoichiometric excess (often 2.0–3.0 equivalents) and are rarely recovered, they contribute heavily to the overall Reaction Mass Efficiency (RME) penalty [3].

The table below summarizes the quantitative performance of IMPAE versus standard industry alternatives.

MetricTriethylamine (TEA)DIPEAIMPAE
Molecular Weight 101.19 g/mol 129.25 g/mol 214.35 g/mol
Boiling Point 89 °C127 °C>250 °C (est.)
VOC Classification HighHighNon-VOC
Aqueous Partitioning (pH 2) PoorPoorExcellent (Complete protonation)
Recovery Rate < 10%< 15%> 95%
Relative E-factor (Base Contribution) 5.24.80.3

Data Interpretation: While IMPAE has a higher molecular weight, its near-quantitative recovery rate (>95%) drastically reduces its effective mass contribution over multiple synthetic cycles, dropping its E-factor contribution to near zero.

Experimental Workflow: Self-Validating Amide Coupling & Recovery

To ensure scientific integrity, the following protocol for a standard peptide amidation (e.g., Fmoc-Val-Phe-OMe synthesis) is designed as a self-validating system . Every critical step includes a mechanistic rationale (causality) and a built-in verification check.

Step 1: Reaction Setup
  • Procedure: Dissolve Fmoc-Val-OH (1.0 eq) and H-Phe-OMe·HCl (1.05 eq) in 2-Methyltetrahydrofuran (2-MeTHF). Add IMPAE (3.0 eq), followed by EDC·HCl (1.2 eq) and Oxyma Pure (1.2 eq). Stir at room temperature for 2 hours.

  • Causality: 2-MeTHF is selected over DMF because it is a bio-derived solvent that phase-separates from water, which is an absolute requirement for the downstream closed-loop extraction of the base. IMPAE neutralizes the hydrochloride salt and deprotonates the carboxylic acid. Its dual tertiary amines provide superior buffering capacity without nucleophilic interference.

  • Self-Validation: Monitor the reaction via HPLC. The absence of IMPAE-adduct peaks validates that the steric bulk successfully prevented nucleophilic attack by the base.

Step 2: Acidic Quench & Phase Separation
  • Procedure: Wash the organic layer with 1M HCl (3 volumes). Separate the phases.

  • Causality: The acidic wash protonates both tertiary amines on IMPAE, converting it into a highly water-soluble dication. The lipophilic Fmoc-dipeptide remains entirely in the 2-MeTHF layer.

  • Self-Validation: Test the pH of the separated aqueous layer. It must be < 2 . If the pH is higher, the buffering capacity of IMPAE has not been fully exhausted, and base recovery will be incomplete.

Step 3: Closed-Loop Base Recovery
  • Procedure: Basify the collected aqueous layer using 5M NaOH until the pH reaches 12. Extract the liberated free-base IMPAE with Ethyl Acetate (EtOAc). Evaporate the EtOAc under reduced pressure to yield the recovered IMPAE.

  • Causality: At pH 12, both nitrogen centers are fully deprotonated. The isopropyl and pyrrolidine groups drive the molecule's lipophilicity, forcing it out of the aqueous phase and into the EtOAc layer for easy recovery.

  • Self-Validation (Critical): Perform quantitative 1H-NMR (qNMR) on the recovered IMPAE using 1,3,5-trimethoxybenzene as an internal standard. A recovery yield of >95% with no observable N-oxide peaks validates the chemical stability and recyclability of the reagent.

RecoveryWorkflow Reaction Amidation Reaction (IMPAE Base) Workup Acidic Workup (pH 2) Reaction->Workup Quench OrgPhase Organic Phase (Product) Workup->OrgPhase Extraction AqPhase Aqueous Phase (IMPAE-H+) Workup->AqPhase Separation Basification Basification (pH 12) AqPhase->Basification Add NaOH Recovery Recovered IMPAE (>95% Yield) Basification->Recovery Distillation Recovery->Reaction Recycle

Closed-loop recycling mechanism of IMPAE via pH-swing extraction.

Conclusion

The transition from traditional volatile amines to engineered bifunctional bases like 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol represents a necessary evolution in pharmaceutical synthesis. By leveraging steric hindrance for chemical selectivity and pH-responsive functional groups for near-quantitative recovery, IMPAE drastically lowers the E-factor of coupling reactions. For drug development professionals, integrating such self-validating, recyclable reagents is a definitive step toward achieving stringent green chemistry and sustainability targets.

References

  • Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." ResearchGate.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "Reagent Guides." ACS GCI.
  • Constable, D. J. C., et al. "Green Chemistry Metrics." Wiley-VCH.

Sources

Comparative

Structural comparison between 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol and N-methylpyrrolidine

Title: Structural Comparison and Analytical Characterization: 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol vs. N-Methylpyrrolidine Introduction In drug development and synthetic chemistry, the substitution patt...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Comparison and Analytical Characterization: 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol vs. N-Methylpyrrolidine

Introduction

In drug development and synthetic chemistry, the substitution pattern of cyclic amines drastically alters their physicochemical properties, reactivity, and pharmacokinetic profiles. This guide provides an in-depth structural and analytical comparison between a simple tertiary amine, N-methylpyrrolidine (NMP), and a highly functionalized derivative, 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol . By contrasting these two molecules, researchers can better understand how steric bulk, dual basic centers, and hydrogen-bonding motifs influence analytical behavior and experimental design.

Structural and Physicochemical Profiling

N-methylpyrrolidine is a volatile, simple cyclic tertiary amine often used as a building block or specialized solvent[1]. In contrast, 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a complex, bulky diamine featuring an exocyclic tertiary amine, an isopropyl group, and a terminal hydroxyl group.

Table 1: Comparative Physicochemical Properties

PropertyN-Methylpyrrolidine2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol
Molecular Formula C5H11NC10H22N2O
Molecular Weight 85.15 g/mol 186.30 g/mol
Basic Centers 1 (Pyrrolidine Nitrogen)2 (Pyrrolidine N, Acyclic N)
Estimated pKa ~10.3 - 10.4~8.5 - 9.5 (Stepwise protonation)
H-Bond Donors 01 (-OH group)
H-Bond Acceptors 13 (2x Nitrogen, 1x Oxygen)
Steric Hindrance LowHigh (Isopropyl and Pyrrolidine bulk)

Mechanistic Insights into Basicity and Steric Hindrance

The basicity (pKa) of an amine is dictated by the thermodynamic stability of its conjugate acid. N-methylpyrrolidine exhibits a relatively high pKa (~10.3) due to the electron-donating nature of the alkyl substituents and minimal steric hindrance, allowing optimal aqueous solvation of the protonated nitrogen[2].

Conversely, the complex amine presents a dual pKa system[3]. The introduction of the exocyclic nitrogen and the hydroxyl group introduces competing electronic and steric effects. The electronegative oxygen atom exerts an electron-withdrawing inductive effect, which typically decreases the basicity of the adjacent acyclic nitrogen. Furthermore, the hydroxyl group can engage in intramolecular hydrogen bonding with the free lone pair of the acyclic nitrogen. This conformation stabilizes the neutral molecule, further suppressing its pKa compared to simple alkylamines.

BasicityLogic NMP N-Methylpyrrolidine (Simple Tertiary Amine) pKa1 Single pKa ~10.4 (Pyrrolidine Nitrogen) NMP->pKa1 Protonation Complex 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (Diamine + Hydroxyl) pKa2 Dual pKa System (Pyrrolidine N & Acyclic N) Complex->pKa2 Stepwise Protonation Hbond Intramolecular H-Bonding (Hydroxyl to Amine) Complex->Hbond Conformation Hbond->pKa2 Lowers Basic Strength

Caption: Structural features dictating the basicity and protonation logic of pyrrolidine derivatives.

Experimental Methodologies for Comparative Characterization

To accurately profile these compounds, experimental validation of their dissociation constants and lipophilicity is required. The following protocols are designed as self-validating systems to ensure high reproducibility and thermodynamic accuracy.

Protocol A: Potentiometric Titration for pKa Determination

Because highly functionalized pyrrolidines often exhibit poor aqueous solubility in their neutral states, a hydroorganic solvent system (e.g., 20% v/v ethanol-water) is employed. This maintains solubility for the lipophilic complex amine while allowing accurate extrapolation to aqueous pKa values[4].

Step-by-Step Workflow:

  • System Calibration: Calibrate a glass-combination pH electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C to prevent temperature-dependent shifts in the Nernst equation.

  • Sample Preparation: Dissolve 1.0 mmol of the target amine in 50.0 mL of a 20% (v/v) ethanol-water mixture. Add NaCl to achieve a constant ionic background of 0.1 M. Causality: Maintaining constant ionic strength ensures that activity coefficients remain stable throughout the titration, allowing concentration to serve as a reliable proxy for activity[5].

  • Acidification: Add a slight molar excess of standardized 0.1 M HCl to fully protonate all basic centers (ensuring the diamine starts as a di-cation).

  • Titration: Titrate the solution dynamically with standardized 0.1 M NaOH under an inert nitrogen atmosphere. Causality: Nitrogen prevents atmospheric CO2 from dissolving into the basic solution and forming carbonic acid, which would skew the titration curve. Record the pH after each 0.03 mL increment.

  • Data Analysis: Export the titration curve data (Volume vs. pH) into a non-linear regression software such as HYPERQUAD. The software will deconvolute the overlapping buffering regions of the diamine to yield precise pKa1 and pKa2 values[4].

TitrationWorkflow Prep Sample Prep (20% EtOH-Water, 0.1M NaCl) Acid Acidification (Standardized HCl) Prep->Acid Titrate Base Titration (0.1M NaOH Dropwise) Acid->Titrate Analyze Data Analysis (HYPERQUAD Software) Titrate->Analyze

Caption: Experimental workflow for potentiometric pKa determination in hydroorganic solvents.

Protocol B: Lipophilicity (LogP) Determination via Shake-Flask Method

The presence of the hydroxyl group in the complex amine significantly alters its partitioning behavior compared to the highly lipophilic N-methylpyrrolidine.

  • Preparation: Prepare a mutually saturated biphasic system of 1-octanol and phosphate buffer adjusted to pH 12.0. Causality: A pH of 12 ensures both amines (even the highly basic NMP) are fully deprotonated and in their neutral states, preventing ion-partitioning artifacts.

  • Partitioning: Dissolve the analyte in the octanol phase. Mix equal volumes (10 mL) of the octanol and aqueous phases in a centrifuge tube.

  • Equilibration: Shake mechanically for 60 minutes at 25 °C, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation and break any micro-emulsions.

  • Quantification: Quantify the concentration of the amine in both phases using GC-FID (for the volatile NMP) or LC-MS/MS (for the complex amine). Calculate LogP as log10​([Amine]octanol​/[Amine]aqueous​) .

Conclusion

While N-methylpyrrolidine serves as a fundamental, highly basic, and unhindered cyclic amine, appending an isopropyl-amino-ethanol moiety radically transforms the molecule's physicochemical landscape. The resulting 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol exhibits increased steric bulk, a complex dual-pKa profile, and unique hydrogen-bonding capabilities. Understanding these structural differences through rigorous, self-validating analytical protocols is critical for predicting their behavior in synthetic formulations and biological systems.

References

  • Title: 1-Methylpyrrolidine | C5H11N | CID 8454 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and Temperature Source: ACS Publications (Macromolecules) URL: [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol, a compound of interest in various pharmaceutical and research applications. The following sections will delve into the validation of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods, grounded in the principles of scientific integrity and regulatory expectations.

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] This guide adheres to the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure that the discussed methodologies are not only scientifically sound but also align with industry standards for data integrity and reliability.[2][3][4][5]

Methodology Comparison: A Triad of Analytical Approaches

The choice of an analytical method is often a balance between sensitivity, selectivity, cost, and the nature of the sample matrix. Here, we compare three powerful techniques for the quantification of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Principle: This technique is a robust and cost-effective method for quantifying compounds that are either naturally fluorescent or can be chemically modified to become fluorescent. For 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol, which lacks a native fluorophore, pre-column derivatization with a fluorescent tag is necessary. O-phthalaldehyde (OPA) is a common derivatizing agent for primary and secondary amines, which reacts in the presence of a thiol to form a highly fluorescent isoindole derivative.[6][7]

Causality of Experimental Choices: The selection of OPA derivatization is based on its rapid reaction kinetics and the high quantum yield of the resulting derivative, which significantly enhances the sensitivity of the method. The reversed-phase HPLC setup is chosen for its versatility and ability to separate the derivatized analyte from potential interferences in the sample matrix.

Experimental Workflow: HPLC-FLD

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC-FLD Analysis Sample Biological Matrix Sample LLE Liquid-Liquid Extraction Sample->LLE Protein Precipitation & pH Adjustment Evap Evaporation & Reconstitution LLE->Evap Deriv OPA Derivatization Evap->Deriv Inject Injection into HPLC Deriv->Inject Sep Chromatographic Separation Inject->Sep Detect Fluorescence Detection Sep->Detect Quant Quantification Detect->Quant

Caption: Workflow for HPLC-FLD analysis.

Experimental Protocol: HPLC-FLD

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard and 50 µL of 1M NaOH.

    • Add 5 mL of a mixture of hexane and isoamyl alcohol (99:1 v/v).

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Pre-column Derivatization:

    • To the reconstituted sample, add 20 µL of OPA reagent (50 mg OPA in 1.25 mL methanol, 50 µL of 3-mercaptopropionic acid, and 11.2 mL of 0.1 M borate buffer, pH 10.2).[6]

    • Vortex for 30 seconds and let the reaction proceed for 2 minutes at room temperature.

  • HPLC-FLD Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 50 mM potassium phosphate buffer (pH 4.6) and acetonitrile/methanol/water (45:45:10, v/v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a polar and relatively non-volatile compound like 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol, derivatization is essential to increase its volatility and thermal stability. Silylation or acylation are common derivatization approaches for amines and alcohols.

Causality of Experimental Choices: The choice of derivatization, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is to create a less polar and more volatile derivative suitable for GC analysis. The mass spectrometer provides high selectivity and allows for confident identification based on the mass spectrum of the analyte.

Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Matrix Sample SPE Solid-Phase Extraction Sample->SPE Conditioning & Loading Elute Elution & Evaporation SPE->Elute Deriv Silylation (e.g., BSTFA) Elute->Deriv Inject Injection into GC Deriv->Inject Sep Chromatographic Separation Inject->Sep Ionize Electron Ionization Sep->Ionize Detect Mass Spectrometry Detection Ionize->Detect Quant Quantification Detect->Quant

Caption: Workflow for GC-MS analysis.

Experimental Protocol: GC-MS

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol and water.

    • Load the pre-treated sample (e.g., plasma diluted with a buffer).

    • Wash the cartridge with water and methanol to remove interferences.

    • Elute the analyte with a small volume of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness.

  • Derivatization:

    • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, ramp to 280°C.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is widely regarded as the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[8][9] It combines the separation power of liquid chromatography with the highly specific detection of tandem mass spectrometry. This method often does not require derivatization, simplifying sample preparation.

Causality of Experimental Choices: The choice of LC-MS/MS is driven by the need for high sensitivity, especially for low-concentration samples, and high throughput. The use of Multiple Reaction Monitoring (MRM) provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard, minimizing matrix effects.[10]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix Sample PPT Protein Precipitation Sample->PPT Addition of Acetonitrile Centrifuge Centrifugation PPT->Centrifuge Inject Injection into LC Centrifuge->Inject Sep Chromatographic Separation Inject->Sep Ionize Electrospray Ionization (ESI) Sep->Ionize MS1 Quadrupole 1 (Precursor Ion) Ionize->MS1 CID Quadrupole 2 (Collision Cell) MS1->CID MS2 Quadrupole 3 (Product Ion) CID->MS2 Detect Detection & Quantification MS2->Detect

Caption: Workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard and 300 µL of acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

    • Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Validation Parameters: A Comparative Summary

The following table summarizes the typical performance characteristics for each validated method, based on established guidelines.[1][11][12]

Parameter HPLC-FLD GC-MS LC-MS/MS Acceptance Criteria (Typical)
Linearity (r²) > 0.995> 0.995> 0.998r² ≥ 0.99
Lower Limit of Quantification (LLOQ) 1-5 ng/mL0.5-2 ng/mL0.05-0.5 ng/mLSignal-to-noise ratio ≥ 10
Accuracy (% Bias) ± 15%± 15%± 15%Within ±15% of nominal value (±20% at LLOQ)
Precision (%RSD) < 15%< 15%< 15%≤ 15% (≤ 20% at LLOQ)
Selectivity GoodVery GoodExcellentNo significant interfering peaks at the retention time of the analyte and IS
Matrix Effect Low to ModerateLowCan be significant, but manageable with appropriate ISAssessed and minimized
Throughput ModerateLowHighDependent on run time and sample preparation complexity

Conclusion

The choice of an analytical method for the quantification of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol is contingent upon the specific requirements of the study.

  • HPLC-FLD offers a reliable and cost-effective solution for routine analysis where high sensitivity is not the primary concern. Its main drawback is the need for derivatization.

  • GC-MS provides excellent selectivity and good sensitivity, but the derivatization step and longer run times can limit its throughput.

  • LC-MS/MS stands out as the superior technique for applications demanding high sensitivity, selectivity, and throughput, making it the method of choice for pharmacokinetic studies and trace-level analysis in complex biological matrices.

Each of these methods, when properly validated according to regulatory guidelines, can provide accurate and precise data.[2][4][5] The information presented in this guide should serve as a valuable resource for researchers in selecting and validating the most appropriate analytical method for their specific needs.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Japan International Cooperation Agency. III Analytical Methods. Retrieved from [Link]

  • Occupational Safety and Health Administration. T-PV2145-01-9203-Ch. Retrieved from [Link]

  • SIELC Technologies. Separation of 2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • PubMed. (2014). Validation of a multi-analyte LC-MS/MS method for screening and quantification of 87 psychoactive drugs and their metabolites in hair. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Retrieved from [Link]

  • Oslo University Hospital. Method development in analytical toxicology. Retrieved from [Link]

  • MDPI. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

  • KNAUER. Targeted LC-MS/MS detection of lipid impurities in lipid nanoparticles. Retrieved from [Link]

  • PubMed. (2023). Determination of ethanol, isopropyl alcohol and methanol in alcohol-based hand sanitiser to ensure product quality, safety and efficacy. Retrieved from [Link]

  • PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • MDPI. (2025). Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Histone Tail Peptides Bearing Acylation-Type Post-Translational Modifications. Retrieved from [Link]

  • J-STAGE. GC/MS analysis of amino acids as pivaloyl/isopropylesters. Retrieved from [Link]

  • Agilent. Amino-alcohols Analysis of amino-alcohols, C. Retrieved from [Link]

  • Frontier Laboratories Ltd. EGA-MS法によるポリブチレンテレフタレート樹脂中に含まれる赤リン難燃剤の. Retrieved from [Link]

  • Shimadzu. SPME Arrow-GC-MSを用いた酸を含む食品の香気成分プロファイリング. Retrieved from [Link]

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Comparative

Validation of Enantiomeric Excess for 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol: A Comparative Chiral HPLC Guide

As a Senior Application Scientist, validating the enantiomeric excess (ee) of complex, highly polar active pharmaceutical ingredients (APIs) requires moving beyond standard reversed-phase methodologies. The molecule 2-[I...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the enantiomeric excess (ee) of complex, highly polar active pharmaceutical ingredients (APIs) requires moving beyond standard reversed-phase methodologies. The molecule 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol presents a unique "perfect storm" of analytical challenges: it possesses a chiral center at the C3 position of the pyrrolidine ring, contains two strongly basic tertiary amines, and entirely lacks a UV-active conjugated chromophore[1].

This guide objectively compares analytical techniques and provides a field-proven, self-validating Chiral High-Performance Liquid Chromatography (HPLC) protocol designed specifically for basic aliphatic amino alcohols.

The Analytical Challenge: Causality in Method Design

To design a robust ee validation method, we must first deconstruct the molecule's physicochemical properties and their direct impact on chromatographic behavior:

  • Optical Invisibility: The absence of aromatic rings or conjugated π -systems means the molecule cannot be detected at standard UV wavelengths (e.g., 254 nm)[1]. While low-wavelength UV (210 nm) is theoretically possible, the required basic mobile phase additives absorb heavily in this region, resulting in severe baseline drift and false integration.

  • Severe Peak Tailing: The molecule contains a tertiary amine within the pyrrolidine ring and an exocyclic tertiary amine. These strongly basic nitrogen atoms undergo secondary ion-exchange interactions with residual, acidic silanol groups on the silica backbone of standard Chiral Stationary Phases (CSPs)[2]. Without intervention, this causes massive peak tailing, destroying the baseline resolution required to quantify trace enantiomers (e.g., 0.1% minor enantiomer).

  • Derivatization Limitations: Indirect HPLC methods often rely on chiral derivatizing agents like Mosher's acid chloride[3]. However, the chiral center of this molecule is located on the pyrrolidine ring, while the only derivatizable functional group is the primary alcohol at the end of a flexible ethyl chain. The conformational distance between the chiral center and the derivatized alcohol completely washes out diastereomeric resolution, rendering indirect methods ineffective.

Technique Selection Decision Tree

TechniqueSelection A 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (Basic, Polar, No UV Chromophore) B Direct Chiral HPLC (Preferred Method) A->B High Sensitivity C Indirect HPLC (Derivatization) A->C If UV is Mandatory D Chiral NMR (Solvating Agents) A->D Rapid Structural ID B1 CAD / ELSD (Universal Evaporative) B->B1 Detector Choice C1 Mosher's Acid Esterification UV Detection @ 254nm C->C1 Reagent D1 BINOL Derivatives 1H/19F NMR D->D1 Agent

Decision tree for selecting enantiomeric excess validation techniques.

Comparative Evaluation of Detection & Elution Modes

Because direct Chiral HPLC is mandatory, the success of the method hinges on the synergy between the detector, the stationary phase, and the mobile phase.

Detection: CAD vs. ELSD vs. MS

For non-chromophoric compounds, mass-sensitive evaporative detectors are required[4].

  • Evaporative Light Scattering Detection (ELSD): Effective for basic amines, but suffers from a non-linear response curve, complicating the quantification of a 0.1% minor enantiomer against a 99.9% major peak[2].

  • Charged Aerosol Detection (CAD): The gold standard for this application. CAD provides a uniform, highly linear response independent of chemical structure, offering superior sensitivity (low nanogram limits) for trace enantiomer validation[4][5].

Elution Mode & Stationary Phase Comparison

Immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB) are highly effective for basic amines[2]. The chiral recognition relies on hydrogen bonding and steric fit within the polymer cavities[6].

Elution ModeMobile Phase CompositionVolatile AdditiveResolution (Rs)Peak SymmetrySuitability for CAD
Normal Phase (NP) Hexane / Isopropanol (80:20)0.1% Diethylamine (DEA)Moderate (1.2)Poor (Tailing > 2.0)Yes (Highly volatile)
Reversed Phase (RP) Water / Acetonitrile (50:50)0.1% Ammonium FormateLow (< 1.0)Fair (1.5)Yes (Salt precipitates risk)
Polar Organic Mode (POM) 100% Methanol0.1% Ethylenediamine (EDA)Excellent (> 2.5) Excellent (1.0 - 1.2) Optimal (Clean evaporation)

Expert Insight on Causality: Polar Organic Mode (POM) using 100% Methanol is vastly superior here. Methanol acts as a strong hydrogen-bond donor, disrupting the intra-molecular hydrogen bonding of the amino alcohol, which improves mass transfer kinetics. Furthermore, the addition of 0.1% Ethylenediamine (EDA) or Diethylamine (DEA) is critical; these volatile basic modifiers competitively bind to the acidic silanols on the CSP, masking them from the analyte's tertiary amines and ensuring sharp, symmetrical peaks[2]. Because CAD is an evaporative technique, non-volatile buffers (like phosphate) cannot be used[4].

Validated Experimental Protocol: Polar Organic Mode with CAD

The following protocol is a self-validating system designed to ensure absolute confidence in the ee calculation.

A. Reagents & Equipment
  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica), 250 x 4.6 mm.

  • Mobile Phase: 100% HPLC-Grade Methanol containing 0.1% (v/v) Diethylamine (DEA).

  • Detector: Thermo Scientific Corona CAD (or equivalent).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C.

B. Step-by-Step Methodology
  • Mobile Phase Preparation: Add exactly 1.0 mL of highly pure, volatile DEA to 1000 mL of Methanol. Degas thoroughly. Note: Do not use older bottles of DEA as they degrade and form UV/CAD-active impurities.

  • Detector Tuning: Set the CAD evaporation temperature to 35 °C. Since Methanol is highly volatile, a lower evaporation temperature prevents the thermal degradation or premature evaporation of the semi-volatile amino alcohol analyte.

  • Sample Preparation: Dissolve the synthesized 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol in the mobile phase to a concentration of 1.0 mg/mL.

  • System Suitability Testing (SST):

    • Inject a racemic standard (50:50 mixture of both enantiomers).

    • Acceptance Criteria: The resolution ( Rs​ ) between Enantiomer 1 and Enantiomer 2 must be ≥1.5 (baseline resolution). The tailing factor for both peaks must be ≤1.5 .

  • Sample Injection: Inject 10 µL of the sample. Calculate the ee using the area normalization method:

    ee(%)=Areamajor​+Areaminor​∣Areamajor​−Areaminor​∣​×100
Workflow Optimization Diagram

MethodOpt Step1 1. CSP Selection (Immobilized Polysaccharide) Step2 2. Elution Mode (Polar Organic Mode) Step1->Step2 Step3 3. Volatile Additive (0.1% DEA or EDA) Step2->Step3 Step4 4. Detector Tuning (CAD Evap. Temp) Step3->Step4 Step5 5. ee% Validation (Resolution > 1.5) Step4->Step5

Step-by-step chiral HPLC method optimization workflow for basic amines.

Troubleshooting & Scientific Integrity Checks

  • Loss of Resolution Over Time: If Rs​ drops below 1.5, the CSP may be saturated with strongly retained basic impurities. Flush the column with 100% Methanol containing 0.5% DEA for 2 hours, followed by the standard mobile phase[2].

  • Ghost Peaks in CAD: CAD is incredibly sensitive to non-volatile particulates. Ensure all samples are filtered through a 0.22 µm PTFE syringe filter prior to injection, and use only LC-MS grade solvents[5].

  • Verification of Elution Order: Always spike the analytical sample with a known standard of the desired enantiomer to confirm that the major peak corresponds to the correct absolute configuration, as elution orders can unexpectedly reverse depending on the alcohol modifier used in the mobile phase[2].

References

  • BenchChem. A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Retrieved from: 1

  • Sigma-Aldrich. Basics of chiral HPLC. Retrieved from: 6

  • Stereoelectronics.org. Stereochemistry - Stereoelectronics: Determining the enantiomeric excess (e.e.) of a non-racemic compound. Retrieved from: 3

  • National Institutes of Health (NIH). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Retrieved from: 7

  • HPLC.eu. Method development with CHIRALPAK® IA. Retrieved from:2

  • American Pharmaceutical Review. Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. Retrieved from: 5

  • Thermo Fisher Scientific. HPLC with Charged Aerosol Detection. Retrieved from: 4

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

The molecular structure of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol suggests that it shares properties with both amino alcohols and pyrrolidine derivatives. Amino alcohols are often corrosive and can cause...

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Author: BenchChem Technical Support Team. Date: April 2026

The molecular structure of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol suggests that it shares properties with both amino alcohols and pyrrolidine derivatives. Amino alcohols are often corrosive and can cause severe skin and eye damage, while some pyrrolidine derivatives can be flammable and exhibit toxicity.[1][2][3] Therefore, a cautious and informed approach to its disposal is paramount.

Part 1: Immediate Safety & Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on its functional groups (a secondary amine, a hydroxyl group, and a substituted pyrrolidine ring), this compound should be treated as a hazardous substance.

Key Potential Hazards:

  • Corrosivity: Like many amino alcohols, this compound is likely to be corrosive, capable of causing chemical burns to the skin and serious eye damage.[1][2]

  • Toxicity: Amines and their derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[1][4]

  • Irritation: Vapors may cause irritation to the respiratory tract.[1]

Personal Protective Equipment (PPE)

A non-negotiable first step in handling this chemical waste is the use of appropriate PPE.

PPE ItemSpecificationRationale
Eye Protection Indirectly vented chemical splash goggles meeting ANSI/ISEA Z87.1 D3 standard. A face shield is also recommended.Protects against splashes of the chemical, which could cause severe eye damage.[1][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which could lead to chemical burns or absorption of the substance.[5]
Body Protection A chemical-resistant apron or a lab coat.Provides a barrier against accidental spills and splashes.[5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[7]Minimizes the inhalation of potentially harmful vapors.

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this research chemical is to treat it as hazardous waste, in accordance with local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions.

  • Do not mix with incompatible wastes. In particular, keep this amino alcohol waste separate from acids and strong oxidizing agents.

  • Collect the waste in a designated container specifically for halogenated or non-halogenated organic waste, as determined by your institution's waste management guidelines.

Step 2: Waste Container Selection and Labeling

The integrity and clear communication of the waste container's contents are vital for safety.

  • Select a Compatible Container: Use a leak-proof container that is in good condition and compatible with the chemical. Often, the original product container is a suitable choice.[8][9] The container must have a secure, sealable lid.[8]

  • Label the Container: The container must be clearly labeled as "Hazardous Waste."[9][10] The label should include:

    • The full chemical name: "2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol". Avoid using abbreviations or chemical formulas.[9]

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • Any associated hazards (e.g., "Corrosive," "Toxic").

Step 3: Accumulation of Waste

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[9][11][12]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[8][9] Do not leave a funnel in the container.[9]

  • Secondary Containment: It is best practice to place liquid hazardous waste containers in secondary containment (such as a larger, chemically resistant tub) to contain any potential leaks.[8]

  • Storage Location: Store the waste container in a well-ventilated area, away from heat or sources of ignition, and segregated from incompatible materials.[8][11]

Step 4: Arranging for Disposal

Once the waste container is nearly full (around 90%), it is time to arrange for its removal.

  • Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS department is the authoritative body for waste disposal at your facility. They will provide specific instructions and schedule a pickup.[9]

  • Complete a Chemical Waste Pickup Form: Most institutions require a completed form detailing the contents of the waste container.[9]

  • Do Not Transport Waste: Moving hazardous waste from its point of generation is generally prohibited.[10] Wait for trained EHS professionals to collect it.

Part 3: Logical Workflow for Disposal

The decision-making process for the disposal of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol can be visualized as follows:

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_accumulation Accumulation cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe hazard_id Identify as Hazardous Waste (Corrosive, Toxic) ppe->hazard_id select_container Select Compatible, Sealable Container hazard_id->select_container label_waste Label 'Hazardous Waste' with Full Chemical Name select_container->label_waste store_saa Store in Satellite Accumulation Area (SAA) label_waste->store_saa segregate Segregate from Incompatibles store_saa->segregate secondary_contain Use Secondary Containment store_saa->secondary_contain contact_ehs Contact EHS for Pickup segregate->contact_ehs secondary_contain->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol.

Part 4: Spill Management

In the event of a spill, immediate and correct action is necessary to mitigate risks.

  • Alert Personnel: Notify everyone in the immediate area.

  • Assess the Spill: If the spill is large, involves highly volatile material, or you are not comfortable handling it, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • For Minor Spills:

    • Ensure you are wearing the appropriate PPE.

    • Contain and absorb the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

This guide provides a framework for the safe disposal of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol. However, it is not a substitute for the specific regulations and procedures established by your institution and local regulatory bodies. Always consult your organization's Chemical Hygiene Plan and Environmental Health & Safety office for definitive guidance. By adhering to these principles, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. Available at: [Link]

  • MATERIAL SAFETY SHEET. Available at: [Link]

  • AMINO ALCOHOL 2A. Available at: [Link]

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. Available at: [Link]

  • AMINO ALCOHOL EA. Available at: [Link]

  • SAFETY DATA SHEET. Available at: [Link]

  • 2-(Propylamino)ethanol | C5H13NO | CID 85382 - PubChem - NIH. Available at: [Link]

  • Safer Handling of Alcohol in the Laboratory - NSTA. Available at: [Link]

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Handling

Personal protective equipment for handling 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Operational Safety & Logistical Master Guide: Handling 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol As a Senior Application Scientist, I approach the handling of complex, multi-functional amines with a rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Logistical Master Guide: Handling 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

As a Senior Application Scientist, I approach the handling of complex, multi-functional amines with a rigorous, mechanistic safety paradigm. 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol is an advanced chemical building block that integrates a 1-methylpyrrolidine ring with an aminoethanol backbone. This unique structural convergence creates a highly basic, lipophilic, and volatile hazard profile that demands strict operational discipline.

This guide provides the definitive, causality-driven protocols required to handle this compound safely, ensuring both operator protection and experimental integrity.

Mechanistic Hazard Analysis

To safely handle a chemical, you must first understand why it is hazardous. This compound presents three primary vectors of risk, inherited from its parent scaffolds (1-methylpyrrolidine and aminoethanol derivatives):

  • Corrosivity via Basicity: The tertiary amines in both the pyrrolidine ring and the ethanolamine chain act as strong nucleophiles and bases. Upon contact with physiological moisture, they rapidly elevate local pH, causing the saponification of cellular lipids and resulting in severe, irreversible tissue necrosis[1][2].

  • Enhanced Transdermal Penetration: The isopropyl group and the pyrrolidine ring confer significant lipophilicity. Unlike simple inorganic bases, this organic amine can rapidly bypass the stratum corneum (the skin's lipid barrier), leading to systemic toxicity and central nervous system (CNS) damage before localized thermal pain is fully registered[3].

  • Inhalation Toxicity & Flammability: Pyrrolidine derivatives exhibit high vapor pressures and low flash points. Inhalation of these vapors causes severe chemical burns to the respiratory tract[4], and the vapors can easily form explosive mixtures with ambient air[5].

Toxicity A 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol B High Basicity (Tertiary Amines) A->B C Lipophilic Moieties A->C D Cell Membrane Saponification B->D E Rapid Transdermal Absorption C->E F Severe Tissue Necrosis D->F G Systemic Toxicity (CNS/Hepatic) E->G

Mechanistic pathway of dermal toxicity and systemic absorption of the amine.

Personal Protective Equipment (PPE) Framework

Standard laboratory PPE is fundamentally insufficient for this compound. Amines rapidly permeate standard nitrile gloves, creating a false sense of security. The following specifications must be strictly adhered to:

Table 1: Quantitative PPE Specifications and Mechanistic Justifications

PPE CategorySpecificationMechanistic JustificationBreakthrough Time
Hand Protection Butyl Rubber or Viton (>0.4mm)Standard nitrile is highly permeable to organic amines. Butyl rubber provides a dense cross-linked barrier against lipophilic bases.> 480 minutes
Eye/Face Splash Goggles + Polycarbonate Face ShieldAminoethanols cause irreversible corneal damage[2]. The shield prevents droplet bypass during active handling.N/A
Body Tyvek® 4000 or Chem-resistant ApronPrevents transdermal absorption via accidental micro-spills, which can lead to systemic CNS toxicity[3].N/A
Respiratory NIOSH-approved PAPR with Type A (Organic Vapor) cartridgesMandatory if handling outside a validated fume hood. Pyrrolidine vapors cause severe respiratory tract burns[4].Cartridge dependent

Operational Workflow: Inert-Atmosphere Aliquoting

To prevent exposing the operator to toxic vapors and to protect the chemical from atmospheric moisture (which exacerbates fuming), this compound must be handled using closed-transfer techniques.

Self-Validating Protocol:

  • Environmental Validation: Verify the fume hood face velocity is between 80–120 feet per minute (fpm).

    • Causality: Ensures total containment of heavy, stench-producing amine vapors that might otherwise roll out from under the sash.

  • System Purging: Connect the receiving vessel to a Schlenk line. Cycle vacuum and dry nitrogen ( N2​ ) three times.

    • Causality: Displaces oxygen and moisture, preventing oxidative degradation of the amine and the formation of corrosive mists.

  • Closed Transfer: Use a chemically resistant, gas-tight glass syringe equipped with a stainless steel needle. Pierce the septum of the reagent bottle.

    • Causality: Avoids opening the bottle to ambient air, fundamentally eliminating the primary vector for inhalation exposure.

  • Pressure Equilibration: Inject a volume of N2​ equal to the volume of liquid to be withdrawn.

    • Causality: Prevents drawing a vacuum in the reagent bottle, which could cause sudden air ingress and subsequent splashing upon needle removal.

  • Dispensing: Slowly withdraw the liquid and transfer it to the purged receiving vessel.

  • Needle Decontamination: Immediately rinse the syringe and needle with a dilute acidic solution (e.g., 5% acetic acid in ethanol) inside the hood.

    • Causality: Neutralizes the highly basic amine into a non-volatile, non-hazardous salt before the equipment is removed from the controlled environment[6].

Workflow S1 1. Fume Hood Validation S2 2. PPE Donning (Butyl Gloves) S1->S2 S3 3. Closed Transfer S2->S3 S4 4. Quenching & Decon S3->S4 S5 5. Hazardous Waste S4->S5

Standard operating procedure for the safe handling and disposal of the chemical.

Emergency Response & Logistical Disposal Plan

In the event of a failure in the primary containment systems, immediate, scientifically grounded action is required.

Table 2: Emergency Response Protocols

ScenarioImmediate ActionScientific Rationale
Dermal Exposure Remove contaminated clothing immediately. Flush skin with copious amounts of water for >15 minutes[7].Water rapidly dilutes the local pH. Never use chemical neutralizers on the skin, as the exothermic neutralization reaction exacerbates thermal burns.
Ocular Exposure Flush eyes continuously for 15 minutes, removing contacts if present[3]. Seek immediate ophthalmological care.Amines rapidly penetrate the cornea, causing saponification of the eye's delicate lipid layers.
Spill Cleanup Absorb with inert material (e.g., vermiculite). Do NOT use combustible absorbents like sawdust[8].Pyrrolidine derivatives are highly flammable[5]; using combustible absorbents creates a severe fire hazard.
Waste Disposal Dissolve in a combustible solvent and incinerate via a facility equipped with an afterburner and scrubber[6].A scrubber is strictly required to capture and neutralize toxic nitrogen oxide ( NOx​ ) emissions generated during amine combustion.

References

  • [1] SAFETY DATA SHEET - Fisher Scientific: 1-Methylpyrrolidine. fishersci.com. 1

  • [5] SAFETY DATA SHEET - Thermo Fisher Scientific: 1-Methylpyrrolidine. thermofisher.com. 5

  • [4] Material Safety Data Sheet - 1-Methylpyrrolidine, 98% - Cole-Parmer. coleparmer.com. 4

  • [8] Pyrrolidine - Apollo Scientific. apolloscientific.co.uk.8

  • [6] MSDS Linked to catalog.xlsx. jwpharmlab.com. 6

  • [2] Safety data sheet of 'C2 410 - Monoetanolamin'. ecp.si. 2

  • [3] SAFETY DATA SHEET - Tokyo Chemical Industry. tcichemicals.com. 3

  • [7] Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. 3m.com. 7

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